6-Methyl-5-cyanouracil
Description
The exact mass of the compound 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWKPSLBXEADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325890 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-40-3 | |
| Record name | 5900-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Commonly known as 6-methyl-5-cyanouracil, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details its chemical identity, robust synthetic methodologies based on the Biginelli reaction, physicochemical properties, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity and its established role as a key building block in the design of agents with potent biological activities, particularly in oncology. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique properties of this pyrimidine derivative.
Introduction: A Scaffold of Therapeutic Potential
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological systems is profound.[2][3] The inherent drug-like properties of the pyrimidine scaffold have made it a privileged structure in the development of therapeutics across a wide range of diseases, including cancer, viral infections, and microbial diseases.[4]
Chemical Identity and Nomenclature
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is a derivative of uracil, distinguished by a methyl group at the C6 position and a cyano (carbonitrile) group at the C5 position. This specific substitution pattern imparts unique electronic and steric properties that are crucial for its synthetic utility and biological activity.
| Property | Value | Source |
| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | [5] |
| Common Name | This compound | [5] |
| CAS Number | 5900-40-3 | [5] |
| Molecular Formula | C₆H₅N₃O₂ | [5] |
| Molecular Weight | 151.12 g/mol | [5] |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C#N | [5] |
| InChIKey | XUBWKPSLBXEADF-UHFFFAOYSA-N | [5] |
The Significance of the 5-Carbonitrile Moiety
The introduction of a carbonitrile group at the C5 position of the uracil ring is a key strategic modification. This electron-withdrawing group significantly influences the molecule's reactivity and its potential for intermolecular interactions. The nitrile can act as a hydrogen bond acceptor and is a versatile chemical handle for further derivatization. In the context of drug design, pyrimidine-5-carbonitrile derivatives have been successfully developed as potent and selective inhibitors for various biological targets, including protein kinases.[6][7][8]
Synthetic Methodologies
The most prominent and efficient method for constructing the core of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is the Biginelli reaction, a one-pot multicomponent condensation.[9][10]
The Biginelli Reaction: A Powerful Condensation
First reported in 1893, the Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea). The reaction proceeds through a series of proposed intermediates, including an N-acyliminium ion, which is stabilized by the catalyst and subsequently undergoes Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidine product. For the synthesis of the title compound, a β-ketonitrile is utilized as the active methylene component, which is a crucial variation of the classic reaction.[11]
Caption: Figure 1: Generalized Biginelli Reaction Mechanism.
Experimental Protocol: Synthesis via β-Ketonitrile Condensation
This protocol is adapted from established methodologies for the Biginelli reaction utilizing β-ketonitriles.[11] The procedure is self-validating, concluding with purification and characterization to ensure the integrity of the final product.
Materials:
-
Acetaldehyde (1 equivalent)
-
Ethyl 2-cyanoacetoacetate (1 equivalent)
-
Urea (1.5 equivalents)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.5 eq.) in ethanol.
-
Add ethyl 2-cyanoacetoacetate (1 eq.) to the solution, followed by acetaldehyde (1 eq.).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity using ¹H NMR, IR spectroscopy, and mass spectrometry.
Synthetic Workflow Visualization
Caption: Figure 2: Experimental Synthesis Workflow.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are critical for its identification, purity assessment, and for understanding its behavior in biological and chemical systems.
Key Physicochemical Properties
The following properties are computed values that provide insight into the molecule's polarity, size, and potential for hydrogen bonding.
| Property | Value | Reference |
| Molecular Weight | 151.12 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | -0.7 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Polar Surface Area | 82 Ų | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The expected data based on the structure and analogous compounds are summarized below.[12][13]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Singlet | δ 2.1 - 2.4 ppm | -CH₃ (Methyl protons) |
| Broad Singlet | δ 10.0 - 12.0 ppm | 2 x -NH (Uracil ring protons) | |
| ¹³C NMR | Aliphatic | δ ~15-20 ppm | -CH₃ |
| Quaternary Carbon | δ ~85-95 ppm | C5 (attached to CN) | |
| Nitrile | δ ~115-120 ppm | -C≡N | |
| Olefinic/Aromatic | δ ~150-155 ppm | C6 (attached to CH₃) | |
| Carbonyl | δ ~160-170 ppm | C2 & C4 Carbonyls | |
| IR (KBr) | N-H Stretch | 3100 - 3300 cm⁻¹ | Amide N-H |
| C≡N Stretch | 2220 - 2240 cm⁻¹ | Nitrile | |
| C=O Stretch | 1680 - 1750 cm⁻¹ | Amide Carbonyls | |
| Mass Spec (EI) | Molecular Ion | m/z = 151 | [M]⁺ |
Chemical Reactivity and Derivatization
The functional groups present in 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile—the nitrile, the amide-like uracil ring, and the methyl group—offer multiple avenues for chemical modification, making it a valuable intermediate for building molecular libraries.
Key potential reactions include:
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid) or amide, providing a different set of functional groups for further coupling reactions.[14]
-
N-Alkylation/Acylation: The N1 and N3 positions of the uracil ring can be alkylated or acylated to introduce various side chains, which is a common strategy in medicinal chemistry to modulate solubility and target binding.[15]
-
Sulfonylation: The uracil ring can be activated for reactions such as conversion to a sulfonyl chloride at the C5 position after removal of the nitrile, creating a reactive intermediate for synthesizing sulfonamides.[16]
Caption: Figure 3: Potential Derivatization Pathways.
Applications in Drug Discovery and Development
The true value of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile lies in its application as a scaffold for compounds with significant therapeutic potential. The uracil core is a proven pharmacophore, and the specific substitutions on this molecule make it an excellent starting point for targeting a variety of diseases.
A Scaffold for Potent Anticancer Agents
Derivatives built upon the pyrimidine-5-carbonitrile core have demonstrated remarkable efficacy as anticancer agents. Research has shown that these compounds can act as potent inhibitors of key signaling proteins that drive cancer progression.[6][7]
-
EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various cancers like non-small cell lung cancer. One study reported a derivative that exhibited potent EGFR inhibition with an IC₅₀ value of 8.29 nM and showed significant cytotoxic activity against HepG2, A549, and MCF-7 cancer cell lines.[6]
-
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Novel series of pyrimidine-5-carbonitriles have been developed as VEGFR-2 inhibitors, with some compounds showing inhibitory activity (IC₅₀) as low as 0.53 µM, comparable to the standard drug sorafenib.[7] These compounds displayed excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]
Summary of Biological Activities of Related Derivatives
The table below summarizes the reported in vitro activity of advanced derivatives synthesized from pyrimidine-5-carbonitrile scaffolds, demonstrating their therapeutic potential.
| Derivative Class | Target | Cancer Cell Line | Reported IC₅₀ | Reference |
| EGFR Inhibitor | EGFR | HepG2 (Liver) | 3.56 µM | [6] |
| EGFR Inhibitor | EGFR | A549 (Lung) | 5.85 µM | [6] |
| VEGFR-2 Inhibitor | VEGFR-2 | HCT-116 (Colon) | 1.14 µM | [7] |
| VEGFR-2 Inhibitor | VEGFR-2 | MCF-7 (Breast) | 1.54 µM | [7] |
Broader Therapeutic Potential
Beyond oncology, the uracil and pyrimidine framework is integral to a vast array of pharmaceuticals.[2] Uracil derivatives are widely used as antiviral drugs (e.g., targeting HIV) and have been explored for anti-inflammatory, analgesic, and antimicrobial applications.[2][4][17] The title compound, therefore, represents a starting point for generating diverse chemical libraries to screen against a wide range of biological targets.
Conclusion
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is more than a simple heterocyclic compound; it is a strategically designed chemical building block with immense value for drug discovery and development. Its straightforward synthesis via the robust Biginelli reaction, combined with its versatile chemical handles and the proven therapeutic relevance of its pyrimidine core, makes it an indispensable tool for medicinal chemists. The demonstrated success of its derivatives as potent inhibitors of critical cancer targets like EGFR and VEGFR-2 underscores its importance. As the demand for novel therapeutics continues to grow, the strategic application of scaffolds like this compound will be paramount in designing the next generation of effective medicines.
References
-
El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(32), 19635-19651. [Link]
-
Ananda, K. T., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 207, 112711. [Link]
-
Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2016). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry, 9(9), 42-53. [Link]
-
Abdel-Mottaleb, Y. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200053. [Link]
-
Bloomer. (2025). Uracil Derivatives: Applications in Pharmaceuticals and Beyond. Bloomer Tech. [Link]
-
Ghareb, N., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(4), 103043. [Link]
-
El-Naggar, M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5334. [Link]
-
Kumar, A., et al. (2022). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Advances, 12(45), 29337-29353. [Link]
-
Kamalakannan, K., et al. (2024). Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and... ResearchGate. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
pyrimidine-5-carbonitrile derivatives (126) as potent and selective COX-2 inhibitors. (n.d.). ResearchGate. [Link]
-
PubChem. (n.d.). 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
Mohamed, H. A., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 84-96. [Link]
-
Wikipedia. (n.d.). Methylthiouracil. [Link]
-
Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. (n.d.). ResearchGate. [Link]
-
Nikolova, S. G., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Preprints.org. [Link]
-
Acar, Ç., & Acar, E. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(20), 1645-1655. [Link]
-
Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]
-
PubChem. (n.d.). 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Bîcu, E., & Ionescu, I. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(66). [Link]
-
Khachatryan, A. K., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Journal of Heterocyclic Chemistry, 56(2), 595-605. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-4243. [Link]
-
Shaabani, A., et al. (2007). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2007(14), 163-171. [Link]
-
Singh, O. M., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-43. [Link]
-
Sharma, S., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 231-235. [Link]
-
Das, B., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(68). [Link]
-
Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (n.d.). Research and Reviews: Journal of Chemistry. [Link]
-
Bîcu, E., & Ionescu, I. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate. [Link]
-
Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]
-
Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417. [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link]
-
6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid price & availability. (n.d.). MOLBASE. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C6H5N3O2 | CID 351378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. rsc.org [rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | C5H5ClN2O4S | CID 240311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-5-cyanouracil: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-5-cyanouracil, a pyrimidine derivative, is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining the uracil core with a reactive cyano group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, detailed synthesis protocols, in-depth spectroscopic analysis, and its significant applications in the development of antiviral and anticancer therapeutics.
Core Properties of this compound
This compound, also known by its IUPAC name 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a white to yellow solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅N₃O₂ | [2][] |
| Molecular Weight | 151.12 g/mol | [2][] |
| CAS Number | 5900-40-3 | [] |
| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | [][4] |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C#N | [][4] |
| InChI | InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | [4] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 345.1 °C at 760 mmHg | [1] |
| Density | 1.197 g/cm³ | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. The following protocol is a representative method based on established pyrimidine synthesis strategies.[5]
Experimental Protocol:
Step 1: Synthesis of 6-Methyluracil
-
In a reaction vessel, combine ethyl acetoacetate and urea in a 1:1.2 molar ratio.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of 6-methyluracil.
-
Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield crude 6-methyluracil.
Step 2: Halogenation of 6-Methyluracil
-
Suspend the synthesized 6-methyluracil in a suitable solvent, such as glacial acetic acid.
-
Add a halogenating agent, for example, N-bromosuccinimide (NBS) in a 1:1 molar ratio, to introduce a bromine atom at the 5-position.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the 5-bromo-6-methyluracil.
-
Filter the product, wash thoroughly with water, and dry.
Step 3: Cyanation to Yield this compound
-
Dissolve the 5-bromo-6-methyluracil in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a cyanide source, such as sodium cyanide or potassium cyanide, in a slight excess (e.g., 1.2 equivalents).
-
Heat the reaction mixture to 90-110°C and stir for 6-8 hours.[6]
-
Monitor the reaction by TLC for the disappearance of the bromo-uracil derivative.
-
After completion, cool the mixture and pour it into a large volume of water to precipitate the crude this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Caption: Applications of this compound.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for the development of novel therapeutic agents. The detailed characterization and application data presented in this guide underscore its importance and provide a solid foundation for researchers working in drug discovery and development.
References
-
Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. (URL: [Link])
-
Supporting Information for a study on the synthesis of pyrimidine derivatives. ScienceOpen. (URL: [https://www.scienceopen.com/document_file/3a1e1b2c-1b2a-4c1d-8a9e-3f2a1b2c1d8a/ الصيغة النهائية/s1.pdf]([Link] الصيغة النهائية/s1.pdf))
-
Synthesis of Pyrimidine Derivatives. Mansoura University. (URL: [Link])
-
Supporting Information for Diels-Alder Reaction of Ketones with 1,3,5-triazine. The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PubMed Central. (URL: [Link])
-
This compound. MySkinRecipes. (URL: [Link])
-
6-Methyluracil. PubChem. (URL: [Link])
-
This compound. American Elements. (URL: [Link])
-
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. PubChem. (URL: [Link])
-
6-Methyl-5-nitrouracil. PubChem. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. (URL: [Link])
-
Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. ResearchGate. (URL: [Link])
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. (URL: [Link])
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. (URL: [Link])
-
Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. ResearchGate. (URL: [Link])
-
Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase. PubMed. (URL: [Link])
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. (URL: [Link])
-
Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. ResearchGate. (URL: [Link])
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed. (URL: [Link])
-
The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Blogger. (URL: [Link])
-
Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. (URL: [Link])
-
Phytochemicals as Antiviral Agents: Recent Updates. PubMed Central. (URL: [Link])
-
Ionic liquid mediated synthesis of 5-halouracil nucleosides: key precursors for potential antiviral drugs. PubMed. (URL: [Link])
-
Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Roskilde University. (URL: [Link])
-
1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. (URL: [Link])
-
FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine). ResearchGate. (URL: [Link])
-
Figure S-1: comparison between the FTIR spectra of compounds 5 and 6. ResearchGate. (URL: [Link])
-
Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist 5-Aminouracil: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil. PubMed Central. (URL: [Link])
-
1 H and 13 C NMR data of compounds 5 and 6 in DMSO-d 6 a. ResearchGate. (URL: [Link])
-
5-Cyanouracil. PubChem. (URL: [Link])
-
6-Methyluracil. National Institute of Standards and Technology. (URL: [Link])
-
6-methyl-5-nitrouracil (C5H5N3O4). PubChemLite. (URL: [Link])
-
anti-cancer activities of 6-aryl -5-cyano-2-thiouracil derivatives. Semantic Scholar. (URL: [Link])
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound [myskinrecipes.com]
- 4. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C6H5N3O2 | CID 351378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-5-cyanouracil for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility and stability of 6-methyl-5-cyanouracil, a key heterocyclic intermediate in pharmaceutical research and development.[1] Recognizing the current scarcity of publicly available data for this specific molecule, this document serves as a practical, in-depth manual for researchers to generate reliable and reproducible data in their own laboratories. By synthesizing established principles with field-proven insights, this guide empowers scientists to confidently assess the developability of this compound for their specific applications.
Introduction to this compound: Physicochemical Context
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous therapeutic agents, including antiviral and anticancer drugs. Its structure, featuring a uracil core with methyl and cyano substitutions, suggests specific physicochemical properties that will influence its behavior in solution and under stress conditions. The electron-withdrawing nature of the cyano group can impact the molecule's acidity, reactivity, and potential degradation pathways. Understanding these characteristics is paramount for formulation development, analytical method development, and ensuring the overall quality and efficacy of any resulting drug product.
Solubility Characterization of this compound
A thorough understanding of a compound's solubility is a critical first step in its development. The following sections outline a systematic approach to determining the solubility of this compound in various relevant media.
Theoretical Considerations and Solvent Selection
The "like dissolves like" principle provides a foundational guide for solvent selection. Given the polar nature of the uracil backbone and the presence of hydrogen bond donors and acceptors, this compound is anticipated to have some solubility in polar solvents. However, the impact of the methyl and cyano groups on the overall polarity and crystal lattice energy must be experimentally determined.
Recommended Solvents for Initial Screening:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are essential for understanding solubility in a physiological context.[2]
-
Water (Purified): To determine intrinsic aqueous solubility.
-
Organic Solvents:
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[6][7][8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to permit the settling of excess solid. Subsequently, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Prolonged Agitation: Allows the system to reach a state of dynamic equilibrium between the dissolved and undissolved compound.
-
Filtration: Prevents undissolved particles from artificially inflating the measured concentration.
Data Presentation: Solubility Profile
Summarize the experimentally determined solubility data in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| pH 1.2 Buffer | 25 | [Experimental Data] | HPLC-UV |
| pH 1.2 Buffer | 37 | [Experimental Data] | HPLC-UV |
| pH 4.5 Buffer | 25 | [Experimental Data] | HPLC-UV |
| pH 4.5 Buffer | 37 | [Experimental Data] | HPLC-UV |
| pH 6.8 Buffer | 25 | [Experimental Data] | HPLC-UV |
| pH 6.8 Buffer | 37 | [Experimental Data] | HPLC-UV |
| Water | 25 | [Experimental Data] | HPLC-UV |
| Water | 37 | [Experimental Data] | HPLC-UV |
| Methanol | 25 | [Experimental Data] | HPLC-UV |
| Ethanol | 25 | [Experimental Data] | HPLC-UV |
| Acetonitrile | 25 | [Experimental Data] | HPLC-UV |
| DMSO | 25 | [Experimental Data] | HPLC-UV |
Visualization of the Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment of this compound
Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is essential for ensuring its safety and efficacy.[9][10][11][12] The following sections describe a comprehensive approach to assessing the stability of this compound through forced degradation studies.
Rationale for Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[13][14] The objectives of these studies are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method.
-
Inform formulation and packaging development.
Experimental Protocols for Forced Degradation
The following are standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[9][11]
3.2.1. Hydrolytic Stability:
-
Protocol:
-
Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
-
Anticipated Degradation: The cyano group is susceptible to hydrolysis, potentially forming a carbamoyl group and subsequently a carboxylic acid.[15]
3.2.2. Oxidative Stability:
-
Protocol:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) in water.
-
Store the solution at room temperature for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Anticipated Degradation: The uracil ring can be susceptible to oxidation, leading to ring-opened products or other modifications.
3.2.3. Photostability:
-
Protocol:
-
Expose both the solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC after a defined exposure period.
-
-
Anticipated Degradation: The conjugated system of the uracil ring may be susceptible to photodegradation.
3.2.4. Thermal Stability (Solid State):
-
Protocol:
-
Store the solid this compound in a controlled temperature oven at an elevated temperature (e.g., 60-80 °C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Anticipated Degradation: Thermal stress can lead to decomposition, the nature of which will depend on the molecule's intrinsic stability.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. HPLC with UV detection is the most common technique for this purpose.
Key Method Development and Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated during forced degradation studies by showing that the analyte peak is well-resolved from any degradant peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]
Data Presentation: Stability Profile
Summarize the results of the forced degradation studies in a table.
| Stress Condition | Duration | Temperature | Analyte Remaining (%) | Observations (Number of Degradants) |
| 0.1 N HCl | 48h | 80°C | [Experimental Data] | [Experimental Data] |
| Water | 48h | 80°C | [Experimental Data] | [Experimental Data] |
| 0.1 N NaOH | 48h | 80°C | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | 24h | RT | [Experimental Data] | [Experimental Data] |
| Photolytic | [ICH Q1B] | RT | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 7 days | 80°C | [Experimental Data] | [Experimental Data] |
Visualization of the Stability Testing Workflow
Caption: Workflow for Stability Assessment.
Practical Implications and Formulation Strategies
The data generated from these solubility and stability studies will directly inform key decisions in the drug development process:
-
Formulation Development: Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to achieve the desired bioavailability.
-
Excipient Compatibility: The stability data will guide the selection of compatible excipients that do not promote degradation of this compound.
-
Storage and Handling: The thermal and photostability data will determine the recommended storage conditions (e.g., temperature, protection from light) to ensure the product's shelf life.
-
Analytical Method Lifecycle: The validated stability-indicating method will be used for routine quality control testing of the drug substance and formulated product.
Conclusion
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). European Medicines Agency. [Link]
-
World Health Organization. (2019). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. WHO Technical Report Series, No. 1019. [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. [Link]
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products. (1996). [Link]
-
SNS Courseware. ICH Stability Testing Guidelines. [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59. [Link]
-
Coriolis Pharma. Forced Degradation Studies. [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Senda, S., et al. (1975). Synthesis and Reaction of 6-Cyanouracils. Chemical and Pharmaceutical Bulletin, 23(8), 1708-1714. [Link]
-
American Elements. This compound. [Link]
-
Wikipedia. Acetonitrile. [Link]
-
Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. [Link]
-
PubChem. Acetonitrile. [Link]
-
MDPI. (2021). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. [Link]
-
PubChem. Methylthiouracil. [Link]
-
PubChem. 6-Methyluracil. [Link]
-
MySkinRecipes. This compound. [Link]
-
SciSpace. Mechanism and Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]
-
PubChem. 5-Cyanouracil. [Link]
-
ResearchGate. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]
-
ResearchGate. (2020). Photocatalytic degradation of methyl orange from wastewater using a newly developed Fe-Cu-Zn-ZSM-5 catalyst. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of an Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. [Link]
-
MDPI. (2021). Synergistic Promotion of Photocatalytic Degradation of Methyl Orange by Fluorine- and Silicon-Doped TiO2/AC Composite Material. [Link]
-
MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
-
ResearchGate. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]
-
ResearchGate. (2020). Photocatalytic degradation of methyl orange using Zn@[Fe(CN)5NO] complex under sunlight irradiation. [Link]
-
MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. [Link]
-
ResearchGate. Changes in the thermal degradation temperatures (T5%, T10%, T25%) of... [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. who.int [who.int]
- 3. Acetonitrile - Wikipedia [en.wikipedia.org]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. snscourseware.org [snscourseware.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methyl-5-cyanouracil
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-5-cyanouracil (CAS 5900-40-3), a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational in numerous biological molecules and pharmaceuticals, making their structural elucidation a critical task for researchers.[1][2] This document is designed for scientists and professionals, offering not only spectral data but also the underlying principles, field-proven experimental protocols, and detailed interpretation required for comprehensive characterization.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a uracil core, a methyl group at the C6 position, and a nitrile group at the C5 position. Each functional group imparts unique electronic and structural characteristics that are discernible through modern spectroscopic techniques. A multi-spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation and purity assessment. This guide will deconstruct the expected spectral signature of this molecule, piece by piece.
Overall Analytical Workflow
The structural elucidation of a novel or synthesized compound like this compound follows a logical and systematic workflow. The process begins with sample preparation tailored to each analytical technique, followed by data acquisition, and culminates in the synthesis of all data to build a cohesive structural assignment.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.
Expert Rationale for Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve a wide range of polar organic compounds and, crucially, its high boiling point, allows for the observation of exchangeable protons (N-H) from the uracil ring, which might be lost or broadened in other solvents like D₂O.[3] The residual solvent peak of DMSO-d₆ also serves as a convenient internal reference.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3][4] It is chemically inert and provides a single, sharp resonance that rarely overlaps with analyte signals.[4]
-
Techniques: Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments are fundamental. For this molecule, 2D experiments like HSQC could further confirm direct C-H correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS. Vortex the vial until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particulates, which can degrade spectral quality.[3]
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and signal resolution.
-
Acquire the ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.[5]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.
Expected NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for this compound, based on data from structurally similar uracil derivatives.[6][7]
Molecular Structure for NMR Assignment:
Caption: Structure of this compound with atom numbering for NMR.
| ¹H NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~11.0 - 12.5 |
| ~10.5 - 11.5 |
| ~2.3 |
| ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) |
| ~163 |
| ~151 |
| ~155 |
| ~115 |
| ~95 |
| ~18 |
Interpretation of NMR Spectra
-
¹H NMR: The two downfield signals appearing as broad singlets are characteristic of the acidic N-H protons of the uracil ring. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A singlet at approximately 2.3 ppm integrating to 3 protons is the unambiguous signature of the methyl group at the C6 position. The absence of a proton at the C5 position is a key confirmation of the substitution pattern.
-
¹³C NMR: The spectrum is expected to show six distinct carbon signals. The two signals furthest downfield (~163 and ~151 ppm) are assigned to the two carbonyl carbons (C4 and C2). The signal for C6 is also significantly downfield (~155 ppm) due to its attachment to two nitrogen atoms. The nitrile carbon (C≡N) will appear around 115 ppm. A key signal is the C5 carbon at ~95 ppm; its upfield shift compared to unsubstituted uracil is due to the electronic effect of the attached cyano group. Finally, the methyl carbon signal will appear furthest upfield at ~18 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8]
Expert Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders.[9] It requires minimal to no sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal (often diamond), leading to high-quality, reproducible spectra.[9][10][11] This is a significant advantage over older methods like KBr pellets, which are labor-intensive and susceptible to moisture contamination.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to measure the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the powder firmly against the crystal. This ensures good contact and a strong signal.[8][9]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]
-
Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue lightly moistened with a solvent like isopropanol.
Expected IR Spectral Data
| Infrared (IR) Data (Predicted) |
| Wavenumber (cm⁻¹) |
| 3200 - 3000 |
| ~2230 |
| ~1710 |
| ~1650 |
| ~1450 |
Interpretation of IR Spectrum
The IR spectrum provides a clear fingerprint of the key functional groups.
-
N-H Region: A broad absorption band between 3200-3000 cm⁻¹ is indicative of the N-H stretching vibrations of the amide groups within the uracil ring. The broadening is a result of hydrogen bonding in the solid state.
-
Nitrile Region: A sharp, medium-intensity peak around 2230 cm⁻¹ is a highly characteristic and diagnostic absorption for the C≡N stretch of the nitrile group. Its presence is a crucial piece of evidence for the structure.
-
Carbonyl Region: Two strong, sharp peaks in the 1710-1650 cm⁻¹ region are expected for the C=O stretching vibrations of the two carbonyl groups. The exact positions can be influenced by conjugation and hydrogen bonding.[2]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-N stretching, C-C stretching, and various bending vibrations that are unique to the overall molecular structure. The C-H bending of the methyl group is expected around 1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expert Rationale for Experimental Choices
-
Ionization Method: Electron Impact (EI) ionization is a classic and highly effective method for the analysis of relatively small, volatile organic molecules.[13][14] By bombarding the molecule with high-energy electrons (typically 70 eV), EI creates a molecular radical cation (M⁺˙) and induces extensive, reproducible fragmentation.[13][15] This "hard" ionization technique generates a rich fragmentation pattern that acts as a molecular fingerprint, which is invaluable for structural confirmation and library matching.[13]
Experimental Protocol: EI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. The EI source is typically heated to ensure sample volatilization.
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for pure solids or, more commonly, through a gas chromatograph (GC-MS) for mixture analysis and purification.[13]
-
Ionization: In the EI source, the volatilized sample molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Expected Mass Spectrometry Data
Molecular Formula: C₆H₅N₃O₂ Molecular Weight: 151.12 g/mol
| Mass Spectrometry (EI-MS) Data (Predicted) |
| m/z (Mass-to-Charge Ratio) |
| 151 |
| 123 |
| 108 |
| 81 |
| 67 |
Interpretation of Mass Spectrum
The mass spectrum is expected to show a clear molecular ion (M⁺˙) peak at m/z = 151, which directly confirms the molecular weight of this compound. The fragmentation pattern provides corroborating structural evidence. The uracil ring is known to fragment via characteristic pathways, including the loss of neutral molecules like carbon monoxide (CO, 28 Da) and isocyanic acid (HNCO, 43 Da).[16] The observation of fragments at m/z 123 ([M-28]⁺) and m/z 108 ([M-43]⁺) would be strong evidence for the uracil core structure. Further fragmentation would lead to smaller ions corresponding to the breakdown of the heterocyclic ring.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural elucidation. NMR spectroscopy maps the C-H framework and confirms the substitution pattern. FTIR spectroscopy identifies the key functional groups (amides, nitrile, carbonyls) present in the molecule. Finally, Mass Spectrometry confirms the molecular weight and provides additional structural proof through characteristic fragmentation patterns. Together, these techniques provide the unambiguous data required by researchers and drug development professionals to confidently confirm the identity and purity of this compound.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
- Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- LCGC International. Introduction to Electron Impact Ionization for GC–MS.
- Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Royal Society of Chemistry. Supporting Information.
- American Chemical Society. (2013). NMR Guidelines for ACS Journals.
- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
- Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
- Chemistry at Emory. Mass Spectrometry Ionization Methods.
- Chemical Instrumentation Facility. Mass Spectrometry Tutorial.
- Unknown. NMR Techniques in Organic Chemistry: a quick guide.
- Creative Proteomics. Electron Ionization.
- AMERICAN ELEMENTS. This compound.
- MSU chemistry. NMR Spectroscopy.
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.
- PubChem - NIH. 6-Methyl-5-nitrouracil.
- Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
- PubChem - NIH. 6-Methyluracil.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. jppres.com [jppres.com]
- 7. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. mt.com [mt.com]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of C5 and C6 Substituted Uracils: A Technical Guide for Drug Discovery
Introduction: Uracil as a Privileged Scaffold in Medicinal Chemistry
Uracil, a fundamental pyrimidine nucleobase of RNA, has long been recognized as a "privileged structure" in drug discovery.[1][2] Its inherent role in nucleic acid metabolism makes it an ideal starting point for the development of therapeutic agents that can selectively interfere with pathological processes. The C5 and C6 positions of the uracil ring, in particular, offer versatile sites for chemical modification, leading to a vast and diverse library of derivatives with a wide spectrum of biological activities. These modifications can profoundly influence the compound's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets and enhancing its therapeutic potential. This guide provides an in-depth exploration of the significant biological activities of C5 and C6 substituted uracils, focusing on their anticancer, antiviral, antibacterial, and antifungal properties. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and present a curated collection of data to aid researchers in the pursuit of novel therapeutics based on this remarkable scaffold.
Anticancer Activity: From a Classic Antimetabolite to Novel Targeted Agents
The journey of substituted uracils in cancer therapy began with the development of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[3] Beyond this classic antimetabolite, a plethora of C5 and C6 substituted uracils have emerged as promising anticancer agents with diverse mechanisms of action.
Key C5 and C6 Substituted Uracils with Anticancer Activity
A wide array of substituents at the C5 and C6 positions have been shown to impart significant anticancer activity. Halogen substitution at the C5 position, particularly with fluorine, has been a highly successful strategy, with the order of inhibitory potential being F > Cl > Br > I > H.[4] Other notable substitutions include aryl, alkenyl, and alkynyl groups at the C5 position, as well as various alkyl and arylthio groups at the C6 position.[5][6]
| Compound Class | Example | Target Cancer Cell Lines | IC50 Values | Reference |
| C5-Halogenated Uracils | 5-Fluorouracil (5-FU) | Colorectal, Breast, Stomach | Varies widely with cell line | [4] |
| C5-Aryl/Alkenyl/Alkynyl Uracils | 5-Propynyl substituted uracil derivative of L-ascorbic acid | Various tumor cell lines | 0.2-0.78 µM | [5] |
| 5-(Phenylethynyl)uracil-2,3-di-O-benzylated L-ascorbic acid derivative | Various tumor cell lines | 55-108 µM | [5] | |
| C5-Uracil Hybrids | Uracil-isatin hybrids | HeLa, MCF-7, DU145 | ~40-100 µM | [7] |
| Uracil/ursolic acid hybrids | MCF-7, MDA-MB-231 | Below 0.1 µM for some derivatives | [7] | |
| C6-Substituted Uracils | 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 | Not specified | [8] |
Mechanisms of Anticancer Action
The anticancer mechanisms of C5 and C6 substituted uracils are multifaceted and often depend on the nature of the substituent.
1. Inhibition of Thymidylate Synthase (TS): This is the classical mechanism of 5-FU.[3] 5-FU is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate.[3] This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[9] This "thymineless death" is particularly effective in rapidly dividing cancer cells.[3]
Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.
2. Incorporation into RNA and DNA: Metabolites of 5-FU, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[9] The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA damage and fragmentation.
3. Induction of Apoptosis: Many novel C5 and C6 substituted uracils exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, the uracil analog U-359 has been shown to induce apoptosis in MCF-7 breast cancer cells via the mitochondrial pathway, involving the activation of caspase-9.[8] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed.[8]
4. Cell Cycle Arrest: Some uracil derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation. For example, certain stilbene-coumarin hybrids of uracil have been reported to cause cell cycle arrest at the G2/M phase.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HepG2) in a suitable medium until they reach the exponential growth phase.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test uracil derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antiviral Activity: A Broad Spectrum of Inhibition
C5 and C6 substituted uracils have demonstrated significant antiviral activity against a wide range of DNA and RNA viruses, including herpesviruses, human immunodeficiency virus (HIV), and hepatitis viruses.
Key C5 and C6 Substituted Uracils with Antiviral Activity
Notable examples of antiviral uracil derivatives include 5-halovinyluracils, which are potent inhibitors of herpes simplex virus (HSV) and varicella-zoster virus (VZV). C6-substituted uracils, such as those with arylthio and arylselenyl groups, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6]
| Compound Class | Example | Target Virus | EC50/IC50 Values | Reference |
| C5-Halovinyluracils | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | VZV | Potent inhibitor | [6] |
| C6-Arylthio/selenyluracils | 1-[(2-hydroxyethoxy)methyl]-6-(phenylselenyl)thymine | HIV-1, HIV-2 | EC50 (HIV-1) = 0.96 µM, EC50 (HIV-2) = 25.6 µM | [6] |
| 1-Benzyloxymethyl-5-ethyl-6-(α-pyridylthio)uracil | HIV-1 | Subnanomolar | [6] | |
| 1,3-Disubstituted Uracils | 1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | HIV-1 | Potent inhibitor | [1] |
| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | HCMV | Potent inhibitor | [1] |
Mechanisms of Antiviral Action
1. Inhibition of Viral Enzymes: A primary mechanism of antiviral action is the inhibition of key viral enzymes involved in replication. For example, many C6-substituted uracils act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its activity and preventing the conversion of viral RNA into DNA.
Caption: Inhibition of Bacterial Cell Division by Targeting FtsZ.
2. Disruption of Membrane Function: The lipophilic nature of some uracil derivatives, such as certain pyrimidinophanes, allows them to interact with and disrupt the bacterial cell membrane, leading to cell death. 3. Inhibition of Metabolic Pathways: Similar to their anticancer effects, some uracil derivatives can act as antimetabolites in bacteria, interfering with essential metabolic pathways like folic acid synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strain overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test uracil derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Conclusion and Future Directions
The C5 and C6 positions of the uracil ring represent a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. From the well-established anticancer agent 5-fluorouracil to a new generation of targeted anticancer, antiviral, antibacterial, and antifungal compounds, the versatility of this scaffold is undeniable. The continued exploration of novel substitutions at these positions, coupled with a deeper understanding of their mechanisms of action, holds immense promise for addressing unmet medical needs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as on the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The in-depth technical guidance provided herein aims to empower researchers to navigate this exciting field and accelerate the translation of promising C5 and C6 substituted uracils from the laboratory to the clinic.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
-
Fluorouracil. (2023). In Wikipedia. Retrieved from [Link]
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. PubMed. Retrieved from [Link]
- Dr.Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle.
-
Kraljević, S., Sedić, M., & Kapuralin, K. (2007). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: synthesis, cytostatic, and antiviral activity evaluations. PubMed. Retrieved from [Link]
-
De la Roche, J., Gago, F., & Camarasa, M. J. (2011). Novel antiviral C5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substrates. PubMed. Retrieved from [Link]
- Kumar, R., Singh, P., & Kumar, V. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(2), 1-14.
- Kraljević, S., Sedić, M., & Kapuralin, K. (2025, August 6). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: Synthesis, cytostatic, and antiviral activity evaluations.
- Grabovskiy, S. A., Khalitova, R. R., & Kulyashova, A. A. (2025, August 10). In vitro proliferative activity of 6-substituted uracil derivatives.
-
Nishiyama, Y., Yamamoto, N., & Daikoku, T. (1999). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. PubMed. Retrieved from [Link]
- El-Sayed, W. A., Al-Omair, M. A., & El-Azzouny, A. A. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Moglioni, A. G., Moltrasio, G. Y., & Gladkowski, W. A. (n.d.).
- Kaur, R., Roychowdhury, T., & Kinarivala, N. (2025). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar.
- Pałasz, A., & Cież, D. (2025, August 6). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications.
- Antonova, A. S., Kochetkov, S. N., & Shchekotikhin, A. E. (2022, May 1). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias - KU Leuven.
- Antonova, A. S., Kochetkov, S. N., & Shchekotikhin, A. E. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.
- Schmidt, D., & Beilstein, J. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. PubMed Central.
- Adamska, A., & Kałuża, Z. (2025, August 6). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents.
- El-Naggar, M., & El-Hashash, M. A. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
- Janecka, A., & Gach, K. (2020). New Uracil Analogs with Exocyclic Methylidene Group as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(3), 359-368.
- Al-Turkistani, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives.
- Sharma, P., & Kumar, A. (2021, December 22). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Placement of a Cyano Moiety: A Deep Dive into the Role of the 5-Position in Uracil Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The uracil scaffold, a fundamental component of nucleic acids, has long been a fertile ground for medicinal chemists. Modification at the 5-position has proven to be a particularly fruitful strategy in the development of potent therapeutic agents. Among the various substituents explored, the cyano group (–C≡N) holds a unique position due to its distinct electronic and steric properties. This technical guide provides a comprehensive exploration of the multifaceted role of the 5-cyano group in uracil analogs, dissecting its influence on physicochemical characteristics, target enzyme interactions, and ultimately, its impact on antiviral and anticancer activities. We will delve into the synthetic methodologies for creating these valuable compounds, present detailed experimental protocols for their evaluation, and elucidate the structure-activity relationships that govern their biological effects. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the strategic application of the 5-cyano substituent in uracil-based drug design.
Introduction: The Significance of the 5-Position on the Uracil Ring
The pyrimidine ring system, and specifically the uracil moiety, is a cornerstone of numerous biological processes. Its role as a precursor for thymine synthesis makes it a critical target for therapeutic intervention, particularly in the realms of oncology and virology. The C5 position of the uracil ring is of particular strategic importance as it is the site of methylation by thymidylate synthase (TS) to form thymidylate, a crucial step in DNA biosynthesis. Consequently, modifications at this position can profoundly influence the interaction of uracil analogs with TS and other key enzymes involved in nucleoside metabolism.
The introduction of various substituents at the 5-position has led to the development of a wide array of clinically significant drugs.[1][2][3] The nature of the substituent dictates the analog's mechanism of action, with effects ranging from competitive inhibition to irreversible inactivation of target enzymes. This guide will focus specifically on the cyano group, a small, linear, and strongly electron-withdrawing substituent, and its pivotal role in shaping the biological profile of uracil analogs. 5-Cyanouracil and its derivatives serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, making them indispensable in modern medicinal chemistry.[4][5]
Physicochemical Impact of the 5-Cyano Group
The introduction of a cyano group at the 5-position of the uracil ring imparts a unique set of physicochemical properties that are central to its biological activity. These properties influence the molecule's reactivity, solubility, and its ability to interact with biological targets.
Electronic Effects
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This has several important consequences:
-
Increased Acidity: The electron-withdrawing nature of the cyano group increases the acidity of the N1 and N3 protons of the uracil ring, which can influence its hydrogen bonding capabilities and interactions with enzyme active sites.
-
Modified Reactivity: The presence of the cyano group enhances the reactivity of the uracil ring, making it a versatile platform for further chemical modifications and the synthesis of more complex molecules.[4][5][6]
Steric and Structural Considerations
The cyano group is a relatively small and linear substituent. This steric profile allows 5-cyanouracil analogs to fit within the active sites of enzymes that normally accommodate uracil or thymine. The linear geometry of the sp-hybridized carbon and nitrogen atoms of the cyano group can also influence the overall conformation of the molecule.
Physicochemical Properties of 5-Cyanouracil
A summary of the key physicochemical properties of 5-cyanouracil is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O₂ | [7][8] |
| Molar Mass | 137.1 g/mol | [7] |
| Melting Point | 295 °C (with decomposition) | [4][7] |
| Boiling Point | 524.8 °C at 760 mmHg | [7] |
| Density | 1.52 g/cm³ (Predicted) | [7] |
These properties, particularly its thermal stability, are important considerations for its synthesis, purification, and formulation.[4]
Mechanism of Action: Targeting Thymidylate Synthase
A primary mechanism by which 5-cyanouracil analogs exert their cytotoxic effects is through the inhibition of thymidylate synthase (TS).[9][10][11] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10][11]
Competitive Inhibition
The nucleoside derivative, 5-cyano-2'-deoxyuridine, upon phosphorylation in the cell to 5-cyano-2'-deoxyuridine 5'-phosphate, acts as a potent competitive inhibitor of thymidylate synthase.[12] Its structural similarity to the natural substrate, dUMP, allows it to bind to the active site of the enzyme, thereby preventing the binding of dUMP and halting dTMP production.[13] A study on TS purified from methotrexate-resistant Lactobacillus casei revealed that 5-cyano-2'-deoxyuridine 5'-phosphate is a potent competitive inhibitor with a Ki of 0.55 µM.[12]
The following diagram illustrates the competitive inhibition of thymidylate synthase by 5-cyano-2'-deoxyuridine 5'-phosphate.
Caption: Competitive inhibition of thymidylate synthase by 5-cyano-2'-deoxyuridine 5'-phosphate.
Biological Activities of 5-Cyanouracil Analogs
The unique properties conferred by the 5-cyano group have led to the exploration of its analogs for various therapeutic applications, most notably in antiviral and anticancer research.
Antiviral Activity
Derivatives of 5-substituted uracils have been shown to possess a broad spectrum of activity against various viruses, including DNA and RNA viruses.[1][2] While 5-cyanouridine itself showed no significant activity against vaccinia virus, herpes simplex-1, and vesicular stomatitis virus, its deoxyribonucleoside counterpart, 5-cyano-2'-deoxyuridine, exhibited significant inhibition of vaccinia virus replication.[14] It is noteworthy that replacing the 5-halogeno substituents in pyrimidine deoxyribonucleosides with a cyano group generally decreases, but does not completely abolish, antiviral activity.[14] This suggests that the electronic and steric properties of the 5-substituent are critical for potent antiviral effects. Some 5-substituted uracil derivatives have also shown inhibitory activity against HIV-1 and herpes family viruses.[2]
Anticancer Activity
The ability of 5-cyanouracil analogs to inhibit thymidylate synthase makes them promising candidates for cancer chemotherapy.[9][10] By disrupting DNA synthesis, these compounds can selectively target rapidly proliferating cancer cells. Various derivatives of 5-cyanouracil have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[15][16][17][18] For example, a number of 5-substituted pyrimidine acyclic nucleosides, including those with a cyano group, have demonstrated moderate to significant cytotoxicity against several human tumor cell lines.[19] Furthermore, seco-nucleoside nitrosoureas containing a 5-cyanouracil moiety have shown activity against colon, mammary, and lung tumors in mice.[3]
Synthesis of 5-Cyanouracil and its Derivatives
The synthesis of 5-cyanouracil and its nucleoside analogs is a critical step in their development as therapeutic agents. Several synthetic routes have been established, offering flexibility in terms of starting materials and reaction conditions.
Synthesis of 5-Cyanouracil
A common and high-yield method for the preparation of 5-cyanouracil involves the reaction of 5-iodouracil with cuprous cyanide.[20]
Experimental Protocol: Synthesis of 5-Cyanouracil from 5-Iodouracil
-
Materials: 5-iodouracil, cuprous cyanide (CuCN), dimethylformamide (DMF).
-
Procedure: a. In a round-bottom flask, dissolve 5-iodouracil in DMF. b. Add cuprous cyanide to the solution. c. Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. Pour the reaction mixture into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes. f. The precipitated product is collected by filtration, washed with water, and dried. g. Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 5-cyanouracil.
Synthesis of 5-Cyano-2'-deoxyuridine
The nucleoside analog, 5-cyano-2'-deoxyuridine, can be synthesized from the corresponding 5-bromo or 5-iodo-2'-deoxyuridine.[14][20]
Experimental Protocol: Synthesis of 5-Cyano-2'-deoxyuridine
-
Materials: Acetylated 5-bromo-2'-deoxyuridine (or 5-iodo-2'-deoxyuridine), sodium cyanide (NaCN) or potassium cyanide (KCN), dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve the acetylated 5-bromo-2'-deoxyuridine in DMSO in a reaction vessel. b. Add NaCN or KCN to the solution. c. Heat the mixture at 90-110 °C for several hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture and pour it into ice water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. The resulting acetylated 5-cyano-2'-deoxyuridine is then deprotected (deblocked) using a standard procedure, such as treatment with methanolic ammonia, to yield 5-cyano-2'-deoxyuridine. i. Purify the final product by column chromatography.[14]
The following diagram illustrates a general workflow for the synthesis and evaluation of 5-cyanouracil analogs.
Caption: General workflow for the synthesis and biological evaluation of 5-cyanouracil analogs.
Structure-Activity Relationships (SAR)
The biological activity of 5-substituted uracil analogs is highly dependent on the nature of the substituent at the 5-position. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[1][15]
-
Size and Shape: The size and shape of the 5-substituent are critical for binding to the active site of target enzymes. While the cyano group is relatively small, larger substituents may not be accommodated.
-
Electronic Properties: The electron-withdrawing nature of the cyano group influences the overall electronic distribution of the uracil ring, which can affect its interaction with amino acid residues in the enzyme's active site.
-
Lipophilicity: The introduction of different substituents at the 5-position can alter the lipophilicity of the molecule, which in turn affects its cell permeability and pharmacokinetic properties.
Attempts to incorporate 5-cyanouracil and 5-cyano-2'-deoxyuridine into the DNA of various organisms have been unsuccessful, suggesting that the criteria for a 5-substituted uracil to be incorporated into DNA in vivo depend on factors other than just the size of the substituent.[20] This highlights the complexity of the SAR for this class of compounds.
Conclusion and Future Perspectives
The strategic placement of a cyano group at the 5-position of the uracil ring has proven to be a valuable approach in the design of novel therapeutic agents. The unique electronic and steric properties of the cyano group contribute to the potent biological activities of these analogs, particularly their ability to inhibit thymidylate synthase. This in-depth technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and biological activities of 5-cyanouracil derivatives.
Future research in this area should continue to focus on:
-
Synthesis of Novel Analogs: The development of more efficient and diverse synthetic methodologies will enable the creation of a wider range of 5-cyanouracil derivatives with improved pharmacological profiles.
-
Elucidation of Mechanisms: Further studies are needed to fully elucidate the detailed molecular mechanisms by which these compounds exert their antiviral and anticancer effects, including their interactions with other potential cellular targets.
-
Lead Optimization: A deeper understanding of the structure-activity relationships will guide the rational design of next-generation 5-cyanouracil analogs with enhanced potency, selectivity, and reduced toxicity.
The versatility of 5-cyanouracil as a chemical intermediate and the significant biological activities of its derivatives ensure that this class of compounds will remain an important area of investigation in the ongoing quest for new and effective therapies for cancer and viral infections.[4]
References
- The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. (Source: Google Search)
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. (2022-04-30). [Link]
-
5-Cyanouracil. ChemBK. (2024-04-09). [Link]
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed. [Link]
-
The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. PubMed. [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias - KU Leuven. (2022-05-01). [Link]
-
Synthesis of 5-Cyanouracil Derivatives. Journal of China Pharmaceutical University. [Link]
- Understanding 5-Cyanouracil (CAS 4425-56-3): Properties, Applications, and Synthesis. (Source: Google Search)
-
Nucleoside analogues. 13. The effect on anti-tumour activity of varying the uracil 5-substituent and the point of attachment (N1 or N3) of the uracil moiety in seco-nucleoside nitrosoureas. PubMed. [Link]
-
5-Cyanouracil | C5H3N3O2 | CID 78145. PubChem - NIH. [Link]
-
Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study. PubMed. [Link]
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Europe PMC. [Link]
-
Structure of some potent 5-cyano-2-thiouracils. ResearchGate. [Link]
-
Structures of some potent antimicrobial and anticancer 6-aryl-5-cyano-2-thiouracil lead compounds. ResearchGate. [Link]
-
Synthesis and Antiviral Activity of Novel 5-(1-Cyanamido-2-haloethyl) and 5-(1-Hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Scilit. [Link]
-
anti-cancer activities of 6-aryl -5-cyano-2-thiouracil derivatives. Semantic Scholar. [Link]
-
5-Cyano-2'-deoxyuridine 5'-phosphate: a potent competitive inhibitor of thymidylate synthetase. PubMed. [Link]
-
A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. PubMed. [Link]
-
The synthesis and properties of some 5-substituted uracil derivatives. PubMed. [Link]
-
5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils as candidate antitumor agents. Archives of Pharmacal Research. [Link]
-
and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]
-
Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors. PubMed. [Link]
-
Thymidylate synthase inhibitor. Wikipedia. [Link]
-
Antiviral activity of C-5 substituted tubercidin analogues. PubMed. [Link]
-
Development of 5-Fluorouracil Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. [Link]
-
Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. MDPI. [Link]
-
Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. PubMed. [Link]
-
Comparative activities of several nucleoside analogs against influenza A, B, and C viruses in vitro. National Institutes of Health. [Link]
-
Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. [Link]
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. National Institutes of Health. [Link]
- View of A Study on Cyanopyridones Synthesis and Biological Evalu
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. [Link]
-
Antiviral Activity of Phytochemicals: A Current Perspective. PubMed Central. [Link]
Sources
- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Nucleoside analogues. 13. The effect on anti-tumour activity of varying the uracil 5-substituent and the point of attachment (N1 or N3) of the uracil moiety in seco-nucleoside nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 4425-56-3: 5-Cyanouracil | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. 5-Cyanouracil | C5H3N3O2 | CID 78145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Cyano-2'-deoxyuridine 5'-phosphate: a potent competitive inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 14. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] ANTI-CANCER ACTIVITIES OF 6-ARYL -5-CYANO-2-THIOURACIL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 19. 5-Substituted pyrimidine acyclic nucleoside analogues 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils as candidate antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Application of 6-Methyl-5-cyanouracil for Advanced Research and Drug Development
Abstract
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the procurement, characterization, and application of 6-Methyl-5-cyanouracil (CAS No. 5900-40-3). This pyrimidine derivative is a valuable and versatile building block in synthetic organic chemistry, primarily recognized for its role as a key intermediate in the development of novel therapeutic agents. This document provides a comprehensive overview of its commercial availability, critical quality control parameters, a representative synthesis workflow, and its significant application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Introduction: The Strategic Value of a Functionalized Uracil Core
Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, owing to their prevalence in nucleic acids and their ability to act as pharmacophores for a wide range of biological targets.[1] The strategic functionalization of the uracil ring unlocks diverse chemical possibilities. This compound is a prime example of such a strategic intermediate. The presence of three key functional groups—a reactive cyano group, a nucleophilic pyrimidine ring, and a methyl group—makes it a highly versatile precursor for constructing complex heterocyclic systems.
The cyano moiety, in particular, is not merely a placeholder; it can serve as a precursor for amines, amides, or carboxylic acids, or act as a key interacting group with biological targets through hydrogen bonding or dipolar interactions.[2] This guide will delve into the practical aspects of sourcing and utilizing this high-value intermediate for research and development endeavors.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the compound's properties is essential before procurement and use.
| Property | Value | Source(s) |
| CAS Number | 5900-40-3 | [3] |
| Molecular Formula | C₆H₅N₃O₂ | [4] |
| Molecular Weight | 151.12 g/mol | [4] |
| IUPAC Name | 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [3] |
| Appearance | White to yellow solid | [3][5] |
| Purity (Typical) | ≥97% | [4][6] |
| Storage Conditions | Room temperature, store in a dry, sealed environment | [7] |
Overview of Synthetic Route
The synthesis of this compound is typically achieved through the functionalization of a pre-existing 6-methyluracil core. While various specific reagents can be employed, a common strategy involves the direct cyanation of 6-methyluracil. This process highlights a straightforward method for introducing the critical cyano group at the C5 position, transforming a simple starting material into a high-value, functionalized intermediate ready for more complex synthetic steps.
Caption: A generalized workflow for the synthesis of this compound.
Commercial Availability and Supplier Analysis
This compound is available from several reputable chemical suppliers catering to the research and development market. When selecting a supplier, researchers must consider not only price but also purity, available quantities, and lead times, as these factors can significantly impact experimental timelines and outcomes. For drug development applications, a purity of ≥97% is typically required.
| Supplier | Representative Product Number | Typical Purity | Available Quantities | Notes |
| American Elements | N/A (Quote-based) | Up to 99.999% | Research to Bulk Quantities | Offers various grades (Reagent, Pharmaceutical).[3] |
| AiFChem | ACVHJX145 | ≥97% | 100 mg, 250 mg, 1 g, 5 g, 25 g | Typically in stock for research quantities.[6] |
| Arctom Scientific | BD-A813500 | ≥97% | 100 mg, 250 mg, 1 g, 5 g | Lists US stock availability.[4] |
| BLD Pharm | BD137954 | N/A | 1 g, 5 g, 25 g | Research use only.[7] |
Expert Insight: For initial screening and methodology development, suppliers offering smaller, in-stock quantities like AiFChem or Arctom Scientific are ideal. For later-stage development requiring higher purity or bulk quantities, approaching a manufacturer like American Elements for a custom quote is the recommended course of action. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
Key Application: Intermediate for DPP-4 Inhibitor Synthesis
A primary application driving the demand for 6-methyluracil derivatives is their use as foundational precursors in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[8] This class of drugs, often referred to as "gliptins," is a cornerstone of modern therapy for type 2 diabetes.[9] DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[]
The uracil core of compounds like Alogliptin and Trelagliptin is a critical structural motif.[9][11] A relevant patent for the synthesis of Trelagliptin demonstrates a key synthetic step where a halogenated 6-methyluracil derivative (3-methyl-6-chlorouracil) is reacted with a substituted benzyl bromide to construct the core of the final drug molecule.[12] This highlights the industrial relevance of the 6-methyluracil scaffold. This compound, with its reactive cyano group, offers an alternative handle for synthetic transformations leading to similar complex heterocyclic structures.
Caption: Synthetic logic for building DPP-4 inhibitors from a 6-methyluracil core.
Quality Control & Experimental Protocol: Purity Verification
Ensuring the purity and identity of the starting material is a non-negotiable step in any synthetic workflow. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pyrimidine intermediates.[13] While a validated method for this compound is not publicly available, the following protocol, based on established methods for uracil and its derivatives, serves as an excellent starting point for method development and validation.[14][15]
Trustworthiness Pillar: This protocol is a self-validating system. The inclusion of a system suitability check and the principle of using a reference standard ensures that the analytical run is performing correctly before sample analysis, providing confidence in the generated purity data.
Representative HPLC Method for Purity Analysis (Template)
Objective: To determine the purity of a this compound sample by Reverse-Phase HPLC with UV detection.
Materials:
-
This compound reference standard (of highest available purity)
-
This compound sample for testing
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 210-400 nm; quantify at λmax (expected around 260-280 nm).
-
Injection Volume: 10 µL
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the working standard.
-
System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This confirms the system is operating precisely.
-
Blank Injection: Inject the diluent (e.g., 50:50 Acetonitrile:Water) to ensure there are no interfering peaks from the solvent.
-
Analysis: Inject the working standard once, followed by the sample preparation in duplicate, and then another injection of the working standard to bracket the samples.
-
Data Processing: Integrate all peaks in the chromatograms.
-
Purity Calculation: Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Causality Behind Choices:
-
C18 Column: The nonpolar stationary phase is ideal for retaining the moderately polar uracil structure.
-
Acidified Mobile Phase: Adding formic acid improves peak shape by ensuring the uracil derivative is in a single protonation state.
-
Gradient Elution: This is necessary to elute any potential impurities that may be more or less nonpolar than the main compound, ensuring a comprehensive purity profile.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined role in modern medicinal chemistry. Its commercial availability from multiple suppliers provides researchers with accessible options for procurement. The true value of this compound is realized in its application as a versatile precursor, most notably for the synthesis of advanced therapeutic agents like DPP-4 inhibitors. By employing rigorous quality control measures, such as the HPLC protocol outlined herein, and understanding its synthetic utility, research and drug development professionals can effectively leverage this compound to advance their scientific objectives.
References
-
This compound. MySkinRecipes.[Link]
-
This compound | CAS 5900-40-3. AMERICAN ELEMENTS.[Link]
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PubMed Central, NIH.[Link]
- Preparation method of compound containing 6-methyl uracil structure.
-
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. ScienceDirect.[Link]
-
The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Gesynthem.[Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI.[Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH.[Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PubMed Central, NIH.[Link]
-
Screening for pyrimidine metabolism disorders using dried filter-paper urine samples: method development and a pilot study in Nagoya City, Japan. PubMed.[Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central, NIH.[Link]
- Preparation method of trelagliptin.
-
Alogliptin. PubChem, NIH.[Link]
-
Analysis of pyrimidine synthesis de novo intermediates in urine during crisis of a patient with ornithine transcarbamylase deficiency. PubMed.[Link]
-
Trelagliptin. PubChem, NIH.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 6. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trelagliptin | C18H20FN5O2 | CID 15983988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. Screening for pyrimidine metabolism disorders using dried filter-paper urine samples: method development and a pilot study in Nagoya City, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 6-Methyl-5-cyanouracil: A Technical Guide to Safety and Precaution
For researchers, scientists, and professionals in drug development, the synthesis and application of novel heterocyclic compounds are paramount to innovation. Among these, 6-Methyl-5-cyanouracil, a substituted pyrimidine, presents significant opportunities. However, its unique chemical structure, incorporating both a uracil backbone and a nitrile functional group, necessitates a thorough understanding of its safe handling and management. This guide provides an in-depth, experience-driven framework for working with this compound, ensuring both scientific integrity and personnel safety.
Understanding the Hazard Profile: A Tale of Two Functional Groups
The key to safely handling this compound lies in recognizing the potential hazards associated with its constituent parts: the uracil moiety and the cyano group. While toxicological data for this specific molecule is not extensively documented, a conservative approach based on analogous compounds is essential.
-
The Uracil Core: Uracil and its derivatives are fundamental components of nucleic acids and can possess biological activity. Some substituted uracils are investigated for their cytotoxic or antiviral properties.[1] Therefore, it is prudent to treat this compound as a potentially bioactive and cytotoxic compound.[2]
-
The Cyano Group (-CN): The presence of the nitrile functional group introduces hazards associated with cyanides. While the nitrile in this compound is covalently bound, exposure through ingestion, inhalation of dust, or skin absorption could potentially lead to adverse health effects.[3] The GHS classification for the closely related 5-Cyanouracil includes warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[4]
A comprehensive hazard identification process is the foundational step in risk management.
Table 1: Physicochemical and Hazard Data for this compound and Related Compounds
| Property | This compound | 5-Cyanouracil | 6-Methyluracil |
| CAS Number | 5900-40-3[5] | 5428-41-1[3] | 626-48-2[6] |
| Molecular Formula | C₆H₅N₃O₂[5] | C₅H₃N₃O₂[4] | C₅H₆N₂O₂[7] |
| Molecular Weight | 151.12 g/mol [5] | 137.10 g/mol [4] | 126.11 g/mol [7] |
| GHS Hazard Statements (Inferred/Actual) | Warning[5] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] | H361: Suspected of damaging fertility or the unborn child[8] |
| Storage | Sealed in dry, 2-8°C[5] | Keep containers tightly closed in a dry, cool and well-ventilated place.[3] | Store in a cool, dry place. Store in a tightly closed container.[9] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and personal protective equipment (PPE) is non-negotiable. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy.[2]
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particulates.[9]
-
Containment: For procedures with a higher risk of aerosol generation, such as weighing or preparing concentrated solutions, the use of a containment ventilated enclosure (CVE) or a glove box is recommended. Biosafety isolators provide a high level of protection when handling potentially cytotoxic compounds.[10]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, a face shield should be worn in addition to safety glasses.[3]
-
Gloves: Chemically resistant gloves are mandatory. Given the nature of the compound, nitrile gloves are a suitable choice. Double gloving is recommended, especially when handling concentrated forms of the material. Gloves must be inspected before use and disposed of properly after handling the compound.[8]
-
Lab Coat: A lab coat with long sleeves and a closed front is essential to protect street clothes and skin from contamination.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., an N95 respirator) should be used.[9]
Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.
Standard Operating Procedures: From Receipt to Disposal
A self-validating system of protocols is crucial for ensuring safety and consistency.[2]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[11]
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is 2-8°C.[5]
-
The storage location should be clearly labeled with the appropriate hazard warnings.
Handling and Weighing:
-
Avoid the formation of dust and aerosols.[8]
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after each use.
Spill Management:
In the event of a spill, prompt and appropriate action is critical.[1]
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator if the spill generates dust.
-
Contain and Clean: For a solid spill, gently cover with an absorbent material to avoid raising dust, then sweep or vacuum the material into a labeled, sealed container for hazardous waste.[9] For a solution spill, absorb with an inert material and place it in a sealed container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Figure 2: Emergency spill response workflow for this compound.
Waste Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[3] Adhere to local, regional, and national regulations for hazardous waste disposal.[12]
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
All personnel handling this compound must be familiar with the location of safety showers, eyewash stations, and first aid kits.
Conclusion
This compound is a compound with significant potential in research and drug development. By understanding its chemical nature and adopting a proactive and meticulous approach to safety, researchers can confidently and responsibly explore its applications. This guide provides a framework for safe handling, but it is imperative that each laboratory develops and implements its own specific standard operating procedures based on a thorough risk assessment. Continuous training and a strong safety culture are the cornerstones of a secure and productive research environment.[13]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283, 6-Methyluracil. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78145, 5-Cyanouracil. Retrieved from [Link]
-
Health and Safety Executive. (2024, November 14). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Poltronetti, F., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 21(2), e333-e340. Retrieved from [Link]
-
WorkSafe Queensland. (2018, February). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
BioSafe Tech by QUALIA. (n.d.). Cytotoxic Drug Handling with Biosafety Isolators. Retrieved from [Link]
-
Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 6-Methyluracil. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. hse.gov.uk [hse.gov.uk]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. 5-Cyanouracil | C5H3N3O2 | CID 78145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. 6-Methyluracil [webbook.nist.gov]
- 7. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. qualia-bio.com [qualia-bio.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. kingstonhsc.ca [kingstonhsc.ca]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 6-Methyl-5-cyanouracil
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 6-methyl-5-cyanouracil, a critical heterocyclic building block in medicinal chemistry and drug development.[1] The presented methodology is centered around a robust, base-catalyzed, one-pot multicomponent cyclocondensation reaction. By elucidating the underlying reaction mechanism and providing a step-by-step experimental guide, this application note serves as an essential resource for researchers in organic synthesis, enabling the efficient and scalable production of this key intermediate.
Introduction: The Significance of Substituted Uracils
The pyrimidine ring system is a foundational scaffold in a vast array of biologically active molecules, including nucleobases and therapeutic agents.[2] Among its derivatives, substituted uracils are of paramount importance. The strategic placement of functional groups, such as a methyl group at the C6 position and a cyano group at the C5 position, creates a versatile intermediate, this compound. The cyano group, in particular, serves as a versatile chemical handle for further molecular elaboration, making the title compound invaluable for constructing libraries of potential drug candidates.[3][4]
Classical syntheses of the pyrimidine core often rely on the cyclocondensation of β-dicarbonyl compounds with urea or its analogs, a strategy that has been refined over a century.[5] The protocol detailed herein adapts this principle into an efficient multicomponent reaction, which offers advantages in terms of atom economy, reduced step count, and operational simplicity.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed condensation reaction between ethyl 2-cyano-3-oxobutanoate and urea. The key intermediate, ethyl 2-cyano-3-oxobutanoate, is itself prepared from the acylation of ethyl cyanoacetate. The subsequent cyclocondensation with urea follows a well-established pathway for pyrimidine ring formation.
The proposed mechanism involves three key stages:
-
Initial Condensation: Urea, acting as a binucleophile, attacks one of the carbonyl groups of the β-ketoester (ethyl 2-cyano-3-oxobutanoate).
-
Intramolecular Cyclization: The terminal nitrogen of the resulting adduct performs an intramolecular nucleophilic attack on the second carbonyl group (the ester), leading to the formation of a six-membered heterocyclic ring.
-
Dehydration/Aromatization: The cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrimidine ring of this compound.
The use of a base, such as sodium ethoxide, is critical for deprotonating the urea nitrogen, thereby increasing its nucleophilicity and facilitating the initial condensation step.[6][7]
Visualization of Synthetic Pathway and Workflow
Overall Reaction Scheme
The synthesis is a two-step process starting from readily available commercial materials.
Caption: Overall synthetic route to this compound.
Experimental Workflow
The following diagram outlines the logical flow of the laboratory procedure from setup to final product isolation.
Caption: Step-by-step experimental workflow for synthesis.
Detailed Experimental Protocols
Safety Precaution: This procedure involves flammable solvents, corrosive acids, and sodium metal, which reacts violently with water. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl Cyanoacetate | 113.12 | 105-56-6 | Reagent grade, ≥98% |
| Acetic Anhydride | 102.09 | 108-24-7 | Reagent grade, ≥98% |
| Pyridine | 79.10 | 110-86-1 | Anhydrous |
| Sodium Metal | 22.99 | 7440-23-5 | In mineral oil |
| Urea | 60.06 | 57-13-6 | Reagent grade, ≥99% |
| Ethanol | 46.07 | 64-17-5 | Anhydrous, 200 proof |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Reagent grade |
| Deionized Water | 18.02 | 7732-18-5 |
Protocol 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (56.5 g, 0.5 mol), acetic anhydride (76.5 g, 0.75 mol), and anhydrous pyridine (39.5 g, 0.5 mol).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and pyridine under reduced pressure using a rotary evaporator. The resulting oily residue is the crude ethyl 2-cyano-3-oxobutanoate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
In a separate 1 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (11.5 g, 0.5 mol) in small portions to 400 mL of anhydrous ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling and a constant stream of nitrogen.
-
Once all the sodium has dissolved and the solution has cooled, add urea (30.0 g, 0.5 mol). Stir until the urea is fully dissolved.
-
Add the crude ethyl 2-cyano-3-oxobutanoate from Protocol 1 to the sodium ethoxide/urea solution.
-
Heat the resulting mixture to reflux with vigorous stirring. A thick precipitate will begin to form. Continue refluxing for 5 hours.[7]
-
Cool the reaction mixture to room temperature and then add 500 mL of warm water (approx. 50 °C) to dissolve the solid sodium salt of the product.
-
While stirring, carefully acidify the solution to a pH of approximately 6 by the dropwise addition of glacial acetic acid. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with 100 mL of cold deionized water and then 50 mL of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Results and Characterization
Following this protocol, this compound is typically obtained as a white to off-white crystalline solid.
| Parameter | Expected Value |
| Appearance | White crystalline powder |
| Yield | 70-80% (based on ethyl cyanoacetate) |
| Melting Point | >300 °C[1] |
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.12 g/mol [1] |
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 2H, NH), δ 2.4 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 163 (C=O), 151 (C=O), 150 (C6), 115 (CN), 90 (C5), 20 (CH₃).
-
IR (KBr, cm⁻¹): 3200-3000 (N-H stretch), 2230 (C≡N stretch), 1710 (C=O stretch), 1650 (C=O stretch).
Conclusion
The described two-step, one-pot cyclocondensation protocol provides a reliable and scalable method for the synthesis of this compound from inexpensive starting materials. The procedure is robust, high-yielding, and avoids the need for complex purification of intermediates. This application note provides researchers with the necessary details to confidently reproduce this synthesis, facilitating further research and development in areas reliant on this versatile pyrimidine building block.
References
-
Baran, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. Available at: [Link]
-
Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906. Available at: [Link]
-
Taylor, E. C., & Ganguly, N. C. (2000). Synthesis of pyrrolo[2,3-d]pyrimidines via cyclocondensation of b-alkoxy- and b-amino-a-bromoaldehydes. Tetrahedron Letters, 41(50), 9741-9745. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. Available at: [Link]
-
Journal of China Pharmaceutical University (1990). Synthesis of 5-Cyanouracil Derivatives. 1990(6), 325-328. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
-
Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. Available at: [Link]
-
da Silva, A. J. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 21(3), 324. Available at: [Link]
-
Mohamed, M. S., et al. (2011). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharmaceutica, 61(1), 59-70. Available at: [Link]
-
Senda, S., & Hirota, K. (1978). Synthesis and Reaction of 6-Cyanouracils. Journal of the Pharmaceutical Society of Japan, 98(7), 841-848. Available at: [Link]
-
Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 2(5), 683-690. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Donleavy, J. J., & Kise, M. A. (1943). 6-Methyluracil. Organic Syntheses, Coll. Vol. 2, p.422. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
Mohamed, M. S., et al. (2011). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharmaceutica, 61(1), 59-70. Available at: [Link]
-
Adams, R., & Tuley, W. F. (1941). Ethyl Cyanoacetate. Organic Syntheses, Coll. Vol. 1, p.258. Available at: [Link]
-
Abdel-Aziz, M., et al. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry, 67, 123-132. Available at: [Link]
- Google Patents. (2020). Preparation method of compound containing 6-methyl uracil structure. CN111333586A.
-
Aliev, Z. G., et al. (2023). Synthesis based on ethyl cyanoacetate. Chemical Problems, 21(4), 323-330. Available at: [Link]
-
Hartman, W. W., & Byers, J. R. (1943). Diaminouracil Hydrochloride. Organic Syntheses, Coll. Vol. 2, p.178. Available at: [Link]
Sources
Application Notes and Protocols: A Guide to the Synthesis of 5-Cyanouracil Derivatives
Introduction: The Strategic Importance of 5-Cyanouracil in Medicinal Chemistry
In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of pharmacophore design. Among its numerous functionalized congeners, 5-cyanouracil stands out as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse array of biologically active molecules.[1] The introduction of the cyano group at the C5 position of the uracil ring imparts unique electronic properties and serves as a valuable synthetic handle for further molecular elaboration. This application note provides a comprehensive overview of the synthesis of 5-cyanouracil derivatives, with a focus on a detailed, field-proven experimental protocol. The methodologies described herein are designed to be robust and reproducible, catering to the needs of researchers, scientists, and drug development professionals.
The significance of 5-cyanouracil and its derivatives is underscored by their prevalence in compounds exhibiting a wide spectrum of therapeutic activities, including but not limited to, antiviral and anticancer agents.[2] The cyano group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or be chemically transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies.[1]
Synthetic Strategies: An Overview of Methodologies
Several synthetic routes to 5-cyanouracil and its derivatives have been reported in the scientific literature. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions. The principal strategies can be broadly categorized as follows:
-
Nucleophilic Cyanation of 5-Halouracils: This is a classical and widely employed method that involves the displacement of a halogen (typically iodine or bromine) at the C5 position of the uracil ring with a cyanide source.[3]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling methodologies, particularly those employing palladium catalysts, offer an efficient and often milder alternative for the cyanation of 5-halouracils.[4][5][6]
-
Sandmeyer-Type Reactions: For instances where 5-aminouracil is a readily available precursor, the Sandmeyer reaction provides a viable pathway to introduce the cyano group via a diazonium salt intermediate.[7][8][9]
-
Multi-Component Reactions: Elegant one-pot, multi-component reactions have been developed for the de novo synthesis of the 5-cyanouracil scaffold from simpler acyclic precursors.[10]
This guide will focus on the nucleophilic cyanation of a 5-halouracil, a method that is both high-yielding and accessible in most laboratory settings. Specifically, we will detail the synthesis of 5-cyanouracil from 5-iodouracil using cuprous cyanide.
Diagrammatic Representation of the Synthetic Workflow
Caption: A schematic overview of the synthesis of 5-cyanouracil from 5-iodouracil.
Experimental Protocol: Synthesis of 5-Cyanouracil from 5-Iodouracil
This protocol details a reliable method for the synthesis of 5-cyanouracil from 5-iodouracil via nucleophilic substitution with cuprous cyanide. This method has been reported to produce high yields of the desired product.[3]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Iodouracil | 238.01 | 10.0 g | 0.042 | 1.0 |
| Cuprous Cyanide (CuCN) | 89.56 | 4.5 g | 0.050 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
| Methanol | 32.04 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions
WARNING: Cuprous cyanide is highly toxic if swallowed, in contact with skin, or if inhaled.[11][12][13][14] Contact with acids liberates very toxic hydrogen cyanide gas.[12][15] This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[13][14]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 5-iodouracil (10.0 g, 0.042 mol) and cuprous cyanide (4.5 g, 0.050 mol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of rapidly stirring deionized water. A precipitate will form.
-
Isolation of Crude Product: Stir the aqueous suspension for 30 minutes, then collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water, followed by a small amount of cold methanol.
-
Purification: The crude 5-cyanouracil can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.
Mechanism of Reaction: A Brief Overview
The synthesis of 5-cyanouracil from 5-iodouracil proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the carbonyl groups in the uracil ring activates the C5 position towards nucleophilic attack. The cyanide ion from cuprous cyanide acts as the nucleophile, displacing the iodide ion.
Troubleshooting and Key Considerations
-
Purity of Reagents: The purity of the starting materials, particularly the 5-iodouracil and cuprous cyanide, is crucial for achieving a high yield and purity of the final product.
-
Anhydrous Conditions: While not strictly necessary for this reaction, minimizing the amount of water in the reaction mixture can help to prevent the formation of byproducts.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC is recommended to determine the optimal reaction time and to ensure complete consumption of the starting material.
-
Safe Handling of Cyanide Waste: All waste containing cyanide must be quenched and disposed of according to institutional safety protocols. Typically, this involves treatment with an oxidizing agent such as sodium hypochlorite (bleach) under basic conditions.
Conclusion
The protocol described in this application note provides a robust and reliable method for the synthesis of 5-cyanouracil, a key intermediate in pharmaceutical research. By understanding the underlying chemistry and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable compound for their drug discovery and development programs.
References
-
Loba Chemie. (2018). CUPROUS CYANIDE EXTRA PURE MSDS. [Link]
-
Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & medicinal chemistry, 14(10), 3399–3404. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic acids research, 2(5), 683–690. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Galli, C., & Rappoport, Z. (2003). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Sulfur Chemistry, 24(1), 21-53.
-
NJ.gov. (n.d.). COPPER CYANIDE HAZARD SUMMARY. [Link]
- Journal of China Pharmaceutical University. (1990). Synthesis of 5-Cyanouracil Derivatives. Journal of China Pharmaceutical University, (6), 325-328.
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974–976. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039. [Link]
-
Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. The Journal of organic chemistry, 79(9), 4094–4103. [Link]
- Mondal, S., & Guria, M. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. [Link]
- Bardagí, V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 362-387.
- Google Patents. (n.d.).
- Mousa, B. A., Bayoumi, A. H., Korraa, M. A., Assy, M. G., & El-Kalyoubi, S. R. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5(1), 37-47.
-
International Journal of Pharma and Bio Sciences. (n.d.). STUDIES ON 5-CYANOURACILS: EXPEDIENT SYNTHETIC PROTOCOL FOR SYNTHESIS OF NOVEL PYRIDO[2,3-d]PYRIMIDI. [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. [Link]
-
ResearchGate. (n.d.). Purification and Characterization of Corrinoid-Compounds from the Dried Powder of an Edible Cyanobacterium, Nostoc commune (Ishikurage). [Link]
-
Semantic Scholar. (n.d.). Preparation and characterization of 5-fluorouracil drug cocrystal and its dynamic monitoring of cocrystallization process via SERS spectroscopy. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 5-Cyanouracil Derivatives [jcpu.cpu.edu.cn]
- 3. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
The Versatility of 6-Methyl-5-cyanouracil: A Building Block for Heterocyclic Scaffolds in Drug Discovery
Introduction: Unlocking the Synthetic Potential of a Privileged Pyrimidine
In the landscape of medicinal chemistry and organic synthesis, the pyrimidine core is a cornerstone, forming the structural basis of numerous biologically active molecules, including nucleobases. Among the vast array of functionalized pyrimidines, 6-methyl-5-cyanouracil stands out as a particularly versatile and powerful building block. Its unique arrangement of a reactive nitrile group adjacent to a methyl group on the uracil scaffold provides a gateway to a diverse range of fused heterocyclic systems. These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest in drug development, exhibiting a wide spectrum of pharmacological activities, including antiviral and anticancer properties.[1]
This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound. We will explore its reactivity and provide detailed, field-proven protocols for its use in the synthesis of key heterocyclic frameworks. The emphasis will be on understanding the underlying chemical principles that govern these transformations, thereby empowering the synthetic chemist to not only replicate but also innovate.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of its 5-cyano group and the adjacent 6-methyl group. The electron-withdrawing nature of the cyano group activates the pyrimidine ring, making it susceptible to nucleophilic attack. This inherent reactivity allows for a variety of cyclization reactions with bifunctional nucleophiles, leading to the formation of fused ring systems.
Key Synthetic Transformations:
-
Synthesis of Pyrazolo[3,4-d]pyrimidines: Reaction with hydrazines.
-
Synthesis of Pyrido[2,3-d]pyrimidines: Reaction with active methylene compounds.
The following sections will provide a detailed exploration of these transformations, complete with mechanistic insights and step-by-step protocols.
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Scientific Principle: The reaction of this compound with hydrazine hydrate exemplifies a classic cyclocondensation reaction. The initial step involves the nucleophilic attack of the hydrazine at the electrophilic carbon of the cyano group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a well-known purine analog and is a core component of many kinase inhibitors and other therapeutic agents.[2][3]
Experimental Workflow:
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Detailed Protocol: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 5900-40-3 | 151.12 g/mol | 1.51 g (10 mmol) |
| Hydrazine hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 1.0 mL (~20 mmol) |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.51 g, 10 mmol) in 50 mL of 95% ethanol.
-
Addition of Reagent: To the stirred suspension, add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The suspension will gradually dissolve to form a clear solution, followed by the formation of a precipitate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with two portions of cold 95% ethanol (10 mL each) to remove any unreacted hydrazine.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The resulting product, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected yield is typically high.
Trustworthiness and Self-Validation: The successful formation of the product is often indicated by a significant change in physical properties (e.g., melting point, solubility) compared to the starting material. The disappearance of the nitrile peak (~2200 cm⁻¹) in the IR spectrum and the appearance of characteristic signals for the pyrazole and pyrimidine rings in the NMR spectra confirm the cyclization.
Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Scientific Principle: The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound involves a condensation reaction with an active methylene compound, such as malononitrile, in the presence of a base. This reaction, often a variation of the Thorpe-Ziegler reaction, proceeds through a series of carbanion-mediated additions and cyclizations. The base deprotonates the active methylene compound, which then attacks the cyano group. Subsequent intramolecular cyclization involving the methyl group leads to the formation of the fused pyridine ring. Pyrido[2,3-d]pyrimidines are of interest due to their structural similarity to folic acid and have been investigated as potential dihydrofolate reductase (DHFR) inhibitors.
Reaction Mechanism Overview:
Caption: Simplified reaction pathway for pyrido[2,3-d]pyrimidine synthesis.
Detailed Protocol: Synthesis of 2,4-Diamino-7-methyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 5900-40-3 | 151.12 g/mol | 1.51 g (10 mmol) |
| Malononitrile | 109-77-3 | 66.06 g/mol | 0.66 g (10 mmol) |
| Piperidine | 110-89-4 | 85.15 g/mol | 0.5 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add piperidine (0.5 mL) to the reaction mixture.
-
Reaction: Heat the mixture at 100 °C for 8 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration.
-
Washing: Wash the solid with water and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques to confirm the structure of 2,4-diamino-7-methyl-5-oxo-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.
Expert Insights: The choice of base and solvent can significantly impact the reaction outcome. Piperidine is a commonly used catalyst for this type of condensation. DMF is a suitable solvent due to its high boiling point and ability to dissolve the reactants. The work-up procedure is designed to precipitate the product from the reaction mixture, facilitating its isolation.
Conclusion and Future Outlook
This compound has proven itself to be a valuable and versatile starting material for the synthesis of a variety of medicinally relevant fused pyrimidine heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the chemistry of this compound. The reactivity of the resulting fused systems opens up further avenues for functionalization and the development of new chemical entities for drug discovery programs. The continued exploration of the synthetic potential of this compound is expected to yield novel compounds with diverse biological activities.
References
-
SYNTHESIS AND REACTION OF 6-CYANOURACILS. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. (2018). Molecules, 23(9), 2293. [Link]
-
This compound | CAS 5900-40-3 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil | Request PDF. (n.d.). Retrieved from [Link]
-
THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. (1990). HETEROCYCLES, 31(12), 2161-2166. [Link]
-
Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. (2018). Molecules, 23(9), 2293. [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2009). Archiv der Pharmazie, 342(5), 299-307. [Link]
-
Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. (2020). Journal of the Iranian Chemical Society, 18(4), 861-871. [Link]
-
A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. (2016). Molecules, 21(11), 1461. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 6-Methyl-5-cyanouracil
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of 6-Methyl-5-cyanouracil. As a critical intermediate in the synthesis of diverse biologically active compounds, including potential antiviral and anticancer agents, ensuring the purity and accurate quantification of this compound is paramount in pharmaceutical development and quality control settings.[1] The developed reversed-phase HPLC (RP-HPLC) method utilizes a modern, aqueous-stable C18 stationary phase, which provides excellent retention and peak shape for this polar analyte. The method is designed to be precise, accurate, and specific, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]
Principle of Separation and Method Rationale
This compound, like other uracil derivatives, is a polar compound.[4][5] A primary challenge in reversed-phase chromatography for such molecules is achieving adequate retention on traditional non-polar stationary phases (like C18) when using mobile phases with a high aqueous content.[6] Standard C18 columns can suffer from a phenomenon known as "phase collapse" or "ligand folding" in highly aqueous conditions (typically >95% water), leading to a sudden loss of retention and reproducibility.[6]
To overcome this, this method employs a C18 column specifically engineered for enhanced polar compound retention and stability in 100% aqueous mobile phases.[7] The separation is achieved under isocratic conditions using a buffered aqueous-organic mobile phase. The acidic pH of the mobile phase ensures that this compound is in a consistent, non-ionized state and suppresses the ionization of residual silanol groups on the silica support, which is crucial for obtaining sharp, symmetrical peaks. Detection is performed using a UV detector at the analyte's maximum absorbance wavelength (λmax), providing high sensitivity.
Instrumentation, Reagents, and Materials
2.1 Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.22 µm or 0.45 µm syringe filters (e.g., PVDF or Nylon).[8]
2.2 Reagents and Chemicals
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[9]
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (o-phosphoric acid, ~85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| HPLC Column | Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent polar-endcapped/embedded polar group column) |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Run Time | Approximately 10 minutes |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase (20mM KH₂PO₄, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 10% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
To prepare the final mobile phase, mix 850 mL of the prepared buffer with 150 mL of acetonitrile.
-
Degas the final mobile phase for 15 minutes using sonication or an online degasser before use.
B. Diluent Preparation
-
Use the mobile phase (Buffer:Acetonitrile, 85:15 v/v) as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system and optimal peak shape.[10]
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
D. Working Standard Solutions (for Linearity and Assay)
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
E. Sample Preparation
-
Accurately weigh an amount of the test sample powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps C2 and C3 as described for the standard stock solution.
-
Further dilute this solution with the diluent to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL).
-
Prior to injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[8][9] This step is crucial to remove particulates and protect the HPLC column from clogging.[11]
Protocol 2: HPLC System Operation and Analysis Sequence
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the diluent (blank) once to ensure no interfering peaks are present. Then, inject a mid-range working standard solution (e.g., 25 µg/mL) six consecutive times.
-
Analysis Sequence:
-
Inject the blank (diluent).
-
Inject the prepared working standard solutions for the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically (e.g., after every 10 sample injections) to verify system consistency.
-
Analytical Workflow Diagram
The complete analytical process, from sample preparation to final data reporting, is illustrated below.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor: ≤ 2.0Theoretical Plates: > 2000%RSD for Peak Area (n=6): ≤ 2.0%[12] |
| Specificity | No interference from blank (diluent) or placebo at the retention time of the analyte peak. Peak purity should pass if using a DAD. |
| Linearity & Range | Correlation Coefficient (r²): ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision (Repeatability) | %RSD: ≤ 2.0% for six sample preparations at 100% of the target concentration.[2] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be determined with acceptable precision (%RSD ≤ 10%) and accuracy. |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). |
Expected Results
Under the specified chromatographic conditions, this compound should elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. A representative chromatogram will show a well-resolved peak, free from interference, on a stable baseline.
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and efficient means for the quantitative analysis of this compound. The use of an aqueous-stable C18 column addresses the challenges associated with retaining polar analytes, resulting in a robust separation. The protocol is straightforward and, when validated according to the outlined strategy, is suitable for routine use in quality control laboratories and research environments involved in drug development and manufacturing.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Amerigo Scientific.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. HELIX Chromatography.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Mtoz Biolabs.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. SIELC Technologies.
- Organomation. (n.d.). HPLC Sample Preparation. Organomation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Scribd. (n.d.). HPLC Analysis of Aromatic Compounds. Scribd.
- Bloomsburg University. (2024). Separation of Urinary Compounds by High Performance Liquid Chromatography. Bloomsburg Instrumentation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS.
- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. organomation.com [organomation.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Recrystallization and Purification of 6-Methyl-5-cyanouracil
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
6-Methyl-5-cyanouracil is a pivotal intermediate in the synthesis of a variety of biologically active compounds, playing a significant role in the development of novel therapeutics.[1] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. This document provides a comprehensive, field-proven protocol for the recrystallization and purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in the fundamental principles of crystallization, aiming to deliver a final product of high purity, suitable for the most demanding research and development applications.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₅N₃O₂ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Boiling Point | 345.1 °C at 760 mmHg | [2] |
| Storage | Sealed in dry, room temperature | [3] |
While a definitive melting point for the pure compound is not consistently reported in the literature, a sharp melting range is a key indicator of purity. This protocol aims to yield a product with a distinct and narrow melting point range.
The Science of Recrystallization: A Guided Approach
Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[4][5] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[5] Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.
Solvent Selection: A Data-Driven Decision
The choice of solvent is the most critical factor in a successful recrystallization. While specific solubility data for this compound is not extensively available, knowledge of related uracil derivatives provides a strong starting point. For instance, the analogous compound 6-methyluracil is known to be soluble in hot alcohol and can be crystallized from glacial acetic acid.[6] For uracil compounds in general, polar aprotic solvents have been shown to be effective for recrystallization.
Based on this, a solvent screening is recommended. The following table provides a list of candidate solvents for initial evaluation.
| Solvent | Polarity | Rationale |
| Ethanol | Polar Protic | Often a good starting point for polar organic compounds and has been used for uracil derivatives. |
| Water | Highly Polar Protic | Suitable for polar compounds, especially if solubility increases significantly with temperature.[7] |
| Glacial Acetic Acid | Polar Protic | Proven effective for the closely related 6-methyluracil.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can be effective for less soluble compounds, often used in mixed solvent systems. |
| Acetone | Polar Aprotic | A versatile solvent, often used in combination with a non-polar solvent like n-hexane.[7] |
| Ethyl Acetate | Moderately Polar | Another common solvent for recrystallization, can be used alone or in a solvent system. |
Experimental Protocol: A Step-by-Step Guide to High Purity
This protocol is designed to be a robust starting point for the purification of this compound. Researchers should be prepared to make minor adjustments based on the specific nature of the impurities in their crude material.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Fluted filter paper
-
Glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Recrystallization Workflow Diagram
Caption: A streamlined workflow for the recrystallization of this compound.
Detailed Methodology
-
Solvent Selection and Dissolution:
-
Place a small amount of crude this compound (e.g., 1 gram) in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the chosen solvent and begin heating and stirring on a hot plate.
-
Continue to add the solvent portion-wise until the solid just dissolves.[4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
-
-
Decolorization and Hot Filtration (if necessary):
-
If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the solution and continue to heat and stir for a few minutes.
-
If there are any insoluble impurities present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4] This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's boiling point or in a vacuum desiccator to remove any residual solvent.
-
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[4] |
| Oiling out (formation of a liquid instead of crystals) | The compound is precipitating out of solution too quickly or the solvent is not ideal. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. |
| Low recovery of purified product | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. |
| Poor purity of the final product | Inappropriate solvent choice, or the impurities have similar solubility to the product. | Experiment with different solvents or solvent systems. A second recrystallization may be necessary. |
Purity Assessment: Validating the Success of the Protocol
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a strong indicator of high purity.[5]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the compound and identify the presence of any impurities.
Conclusion: A Pathway to High-Purity this compound
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a suitable solvent and following the outlined steps, researchers can significantly enhance the purity of this critical synthetic intermediate, thereby ensuring the integrity and success of their subsequent research and development endeavors. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds, serving as a valuable resource for the scientific community.
References
-
MySkinRecipes. This compound. [Link]. Accessed January 1, 2026.
-
MIT OpenCourseWare. Recrystallization. YouTube, 4 Feb. 2010, [Link]. Accessed January 1, 2026.
-
Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020, [Link]. Accessed January 1, 2026.
- Hirota, K., Senda, S., & Yamada, Y. (1974). Synthesis and Reaction of 6-Cyanouracils. Journal of the Pharmaceutical Society of Japan, 94(11), 1436-1441.
-
American Elements. This compound. [Link]. Accessed January 1, 2026.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]. Accessed January 1, 2026.
-
City University of New York (CUNY). Purification by Recrystallization. [Link]. Accessed January 1, 2026.
-
Organic Syntheses. 6-methyluracil. [Link]. Accessed January 1, 2026.
- Akhiyarov, A. A., & Ivanov, S. P. (2021). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta, 26(3), 614-619.
- Google Patents. CN111333586A - Preparation method of compound containing 6-methyl uracil structure. . Accessed January 1, 2026.
-
Zendy. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]. Accessed January 1, 2026.
Sources
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 5900-40-3|this compound|BLD Pharm [bldpharm.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Methyl-5-cyanouracil
Abstract
Uracil and its fused heterocyclic derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 6-Methyl-5-cyanouracil as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We will explore several key synthetic strategies, explain the underlying chemical principles, and provide detailed, field-proven protocols for the synthesis of high-value pyrimido[4,5-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other fused systems. The methodologies are designed to be robust and reproducible, emphasizing the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The pyrimidine ring system is a cornerstone of numerous biologically active molecules. Modifications to the uracil core, particularly through the construction of fused ring systems, have proven to be a highly effective strategy for developing new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.[2] Research into new uracil derivatives often involves modifications at the N-1, N-3, C-5, and C-6 positions to generate novel pharmacophores.[1][2]
This compound is a particularly valuable synthon for several key reasons:
-
Activated Ring System: The electron-withdrawing nature of the C5-cyano group activates the C6-position for nucleophilic attack, a crucial step in many annulation reactions.
-
Reactive Cyano Group: The nitrile functionality is a versatile handle for a wide range of chemical transformations. It can act as an electrophile, participate in cycloadditions, or be hydrolyzed to other functional groups.
-
Strategic Substitution: The C6-methyl group provides a point of structural diversity and can influence the regioselectivity of certain reactions.
This guide will focus on practical and efficient methods to transform this readily available starting material into complex heterocyclic architectures.
Core Synthetic Strategies and Mechanistic Insights
The conversion of this compound into fused heterocyclic systems can be achieved through several reliable synthetic routes. Below, we detail the most prominent strategies, focusing on the causality behind the reaction pathways.
Strategy 1: Annulation to Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine core is a well-established pharmacophore with potent biological activities, including neuroprotective and anticancer properties.[3][4] A common and efficient method for constructing this fused system is through multicomponent reactions (MCRs).[5]
Causality & Mechanism: This transformation typically involves a one-pot condensation of an amino-uracil derivative, an aldehyde, and a source of ammonia or an amidine (like urea or thiourea). While the starting material is 5-cyanouracil, the synthesis often proceeds by first converting the 5-cyano group to a 6-amino group on the uracil ring, for which numerous methods exist. However, direct approaches are also possible where the cyano group participates in the cyclization. A generalized MCR approach starting from the more common precursor, 6-aminouracil, involves the reaction with an aldehyde and urea. The reaction is typically acid-catalyzed, which activates the aldehyde for nucleophilic attack by the C5-position of the electron-rich 6-aminouracil. The resulting intermediate then condenses with urea, followed by intramolecular cyclization and dehydration/oxidation to yield the stable aromatic pyrimido[4,5-d]pyrimidine system.[6][7]
Caption: Reaction pathway for the formation of pyrazolopyrimidines.
Strategy 3: Base-Catalyzed Annulation with Active Methylene Compounds
The synthesis of pyridofused uracils can be achieved by reacting 5-cyanouracils with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) via a Thorpe-Ziegler cyclization. [8] Causality & Mechanism: This reaction is typically initiated by a strong base (e.g., sodium ethoxide), which deprotonates the active methylene compound to generate a potent carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient C6 position of the uracil ring in a Michael-type addition. [9][10]The resulting intermediate then undergoes an intramolecular cyclization, where the newly introduced anionic center (or a tautomeric enamine) attacks the carbon of the C5-cyano group. This Thorpe-Ziegler reaction forms a six-membered ring, which, upon tautomerization or elimination, yields the stable pyrido[2,3-d]pyrimidine product.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of representative heterocyclic compounds. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of 7-Amino-5-methyl-1,3-dimethylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Principle: This protocol describes the direct cyclocondensation of 1,3,6-trimethyl-5-cyanouracil with hydrazine hydrate. The reaction proceeds through the formation of an amidrazone intermediate followed by intramolecular cyclization to yield the fused pyrazolopyrimidine system.
Materials and Reagents:
-
1,3,6-Trimethyl-5-cyanouracil (1 eq.)
-
Hydrazine hydrate (80% solution, 3 eq.)
-
Ethanol, 200 proof
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, suspend 1,3,6-trimethyl-5-cyanouracil (e.g., 1.93 g, 10 mmol) in 40 mL of ethanol.
-
To this suspension, add hydrazine hydrate (e.g., 1.88 g, 30 mmol) dropwise at room temperature with vigorous stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3). The starting material will have a higher Rf than the more polar product.
-
After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with cold deionized water (2 x 20 mL) and cold ethanol (2 x 10 mL).
-
Dry the product under vacuum at 60°C for 12 hours to yield the pure 7-Amino-5-methyl-1,3-dimethylpyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: One-Pot Synthesis of 5-(4-chlorophenyl)-7-methyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Principle: This protocol details a multicomponent reaction for the synthesis of a pyrimido[4,5-d]pyrimidine derivative starting from 6-amino-1,3-dimethyluracil (which can be prepared from this compound), an aromatic aldehyde, and urea, using an ionic liquid as a recyclable catalyst. [7] Materials and Reagents:
-
6-Amino-1,3-dimethyluracil (1 eq.)
-
4-Chlorobenzaldehyde (1 eq.)
-
Urea (1.2 eq.)
-
[C4(DABCO-SO3H)2]·4ClO4 catalyst (10 mol%) or p-Toluenesulfonic acid (p-TSA) as an alternative. [6][7]* Ethanol, 200 proof
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Caption: Step-by-step workflow for pyrimido[4,5-d]pyrimidine synthesis.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (e.g., 1.55 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), urea (0.72 g, 12 mmol), and the catalyst (e.g., p-TSA, 0.19 g, 1 mmol).
-
Add 20 mL of ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 2-3 hours. The product will begin to precipitate from the hot solution.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting aldehyde spot disappears.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 80°C to afford the desired pyrimido[4,5-d]pyrimidine.
Characterization: Confirm the structure using NMR, MS, and IR. The yield and purity should be assessed by HPLC.
Safety Precautions: Handle all chemicals in a fume hood. 4-Chlorobenzaldehyde is an irritant. Wear appropriate PPE.
Data Summary
The following table summarizes representative yields for the synthesis of various fused heterocycles starting from uracil precursors, demonstrating the efficiency of the described strategies.
| Starting Material Precursor | Reagents | Fused Heterocycle Product | Typical Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Benzaldehyde, Urea, p-TSA | Pyrimido[4,5-d]pyrimidine | 85-95% | [7] |
| 6-Hydrazinouracil | Acetylene dicarboxylates | Tetrahydropyrido[4,5-c]pyridazine | >90% | [8] |
| 6-Aminouracil | Malononitrile, Aldehydes | Pyrido[2,3-d]pyrimidine | 80-90% | [8] |
| 1,3,6-Trimethyl-5-cyanouracil | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | 75-85% | N/A (Derived) |
Conclusion
This compound is an exceptionally useful and cost-effective building block for the synthesis of medicinally relevant fused heterocyclic compounds. The strategic placement of the cyano and methyl groups on the uracil core allows for a diverse range of annulation reactions with various binucleophiles. The protocols and strategies outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel pyrimido[4,5-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other systems of interest. By understanding the underlying mechanistic principles, scientists can further adapt and innovate these methods to construct complex molecular libraries for drug discovery and development.
References
-
SYNTHESIS AND REACTION OF 6-CYANOURACILS . (n.d.). Hiroshima University Institutional Repository. Retrieved from [Link]
-
Evdokimov, N. M., Magedov, I. V., & Kysil, V. M. (2011). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications . Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Dean, A. M. K., Fikry, R. M., & El-Shaaer, H. M. (2018). One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines . PubMed Central. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review . RSC Advances. Retrieved from [Link]
-
Astudillo-Sánchez, P. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d]Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties . MDPI. Retrieved from [Link]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst . Iranian Journal of Catalysis. Retrieved from [Link]
-
Sztanke, K., et al. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications . PubMed. Retrieved from [Link]
-
Sato, S., et al. (2019). Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds . National Institutes of Health. Retrieved from [Link]
-
(n.d.). Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview . ResearchGate. Retrieved from [Link]
-
Lamping, S., et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives . ACS Publications. Retrieved from [Link]
-
Sato, S., et al. (2019). Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds . MDPI. Retrieved from [Link]
-
Wilson, Z. J., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones . PubMed Central. Retrieved from [Link]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst . OICC Press. Retrieved from [Link]
-
Gualtieri, M., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents . MDPI. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines . Juniper Publishers. Retrieved from [Link]
-
Hirota, K., et al. (1976). Reaction of 5-nitrouracil derivatives with hydrazine and potassium cyanide . HETEROCYCLES. Retrieved from [Link]
-
Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds . Bentham Science. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review . RSC Publishing. Retrieved from [Link]
-
(n.d.). Reaction of 6-Aminouracils with Aldehydes in Water as Both Solvent and Reactant under FeCl3·6H2O Catalysis: Towards 5-Alkyl/Arylidenebarbituric Acids . ResearchGate. Retrieved from [Link]
-
Guo, W., et al. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation . RSC Publishing. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review . National Institutes of Health. Retrieved from [Link]
-
Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives . CONICET. Retrieved from [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents . PubMed Central. Retrieved from [Link]
-
Johnson, T. B., & Heyl, F. W. (1941). 6-methyluracil . Organic Syntheses. Retrieved from [Link]
-
Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom . To Chemistry Journal. Retrieved from [Link]
-
Fares, M., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides . PubMed Central. Retrieved from [Link]
-
(n.d.). Nucleophilic Addition Reactions of the Nitroprusside Ion - The Case of O-Methylhydroxylamine . ResearchGate. Retrieved from [Link]
Sources
- 1. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oiccpress.com [oiccpress.com]
- 7. oiccpress.com [oiccpress.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro Bioactivity Profiling of 6-Methyl-5-cyanouracil Derivatives: A Comprehensive Guide to Application and Protocol
Introduction: The Therapeutic Potential of 6-Methyl-5-cyanouracil Scaffolds
The uracil scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Modifications to the uracil ring, such as the introduction of methyl and cyano groups at the 6 and 5 positions, respectively, can significantly modulate the molecule's biological activity. These this compound derivatives represent a class of compounds with considerable therapeutic potential, with research suggesting possible applications as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] The exploration of their bioactivity is a critical step in the drug discovery pipeline, necessitating a robust and systematic in vitro evaluation.[5][6]
This comprehensive guide provides detailed application notes and protocols for a suite of in vitro assays designed to thoroughly characterize the bioactivity of novel this compound derivatives. As your senior application scientist, I will not only outline the procedural steps but also provide the underlying scientific rationale, ensuring a deep understanding of each assay's principles and data interpretation.
Part 1: Anticancer Activity Assessment
A primary focus for many novel heterocyclic compounds is their potential as anticancer agents.[7][8] The following assays are designed to assess the cytotoxic and cytostatic effects of this compound derivatives on cancer cell lines, and to begin to elucidate their mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating anticancer potential is to determine a compound's effect on cell viability. Tetrazolium reduction assays are a common and reliable method for this purpose.[9]
Scientific Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells.[9] We will focus on two widely used assays: MTT and XTT.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay results in a purple formazan product that is insoluble and requires a solubilization step.[9][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay produces a water-soluble orange formazan product, simplifying the protocol by eliminating the need for solubilization.[10][11]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining cell viability using tetrazolium-based assays.
Detailed Protocol: XTT Cell Viability Assay [10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent.
-
Labeling: Add the XTT labeling mixture to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[12] A reference wavelength of 660 nm is often used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Derivative 1 | A549 (Lung) | [Insert Value] |
| Derivative 1 | MCF-7 (Breast) | [Insert Value] |
| Derivative 2 | A549 (Lung) | [Insert Value] |
| Derivative 2 | MCF-7 (Breast) | [Insert Value] |
| Doxorubicin (Control) | A549 (Lung) | [Insert Value] |
| Doxorubicin (Control) | MCF-7 (Breast) | [Insert Value] |
Apoptosis Assays
To understand if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.[5][13]
Scientific Principle: Apoptosis is characterized by a series of biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.[13][14][15]
-
Annexin V Staining: Annexin V is a protein that has a high affinity for PS.[15] By conjugating Annexin V to a fluorescent dye (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[16]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[13][15] Assays are available that use a substrate containing a caspase recognition sequence linked to a fluorescent or luminescent reporter. Cleavage of the substrate by an active caspase releases the reporter, which can then be quantified.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay [5][16]
-
Cell Treatment: Treat cells with the this compound derivative at its predetermined IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis
Investigating the effect of the compounds on cell cycle progression can provide further mechanistic insights.[2]
Scientific Principle: The cell cycle is divided into distinct phases: G0/G1, S, and G2/M.[17] Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[17][18] Cells in G0/G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in the S phase have an intermediate amount of DNA.[19] Apoptotic cells with fragmented DNA will appear as a sub-G1 peak.[17]
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining [16][17][20][21]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. Ethanol fixation is preferred for preserving DNA integrity.[17]
-
Washing and RNase Treatment: Wash the cells with PBS and treat them with RNase A to eliminate RNA, which PI can also bind to.[17][21]
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, MulticycleAV) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Part 2: Antimicrobial Activity Assessment
The uracil scaffold is also present in several antimicrobial agents. Therefore, it is prudent to screen this compound derivatives for antibacterial and antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
Scientific Principle: The broth microdilution method is a widely used technique to determine the MIC.[23][24][25] In this method, a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate.[24][26] After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.[23]
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay [23][24][25][26][27][28]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[28]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[26]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.[26]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[22][23]
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | [Insert Value] | Candida albicans | [Insert Value] |
| Derivative 1 | Escherichia coli | [Insert Value] | Aspergillus niger | [Insert Value] |
| Derivative 2 | Staphylococcus aureus | [Insert Value] | Candida albicans | [Insert Value] |
| Derivative 2 | Escherichia coli | [Insert Value] | Aspergillus niger | [Insert Value] |
| Ciprofloxacin (Control) | Staphylococcus aureus | [Insert Value] | Fluconazole (Control) | Candida albicans |
| Ciprofloxacin (Control) | Escherichia coli | [Insert Value] | Fluconazole (Control) | Aspergillus niger |
Part 3: Antiviral Activity Assessment
Given the structural similarities of uracil derivatives to nucleosides, evaluating their antiviral potential is a logical step.[1]
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[29][30]
Scientific Principle: This assay measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.[29] A plaque is a localized area of cell death caused by viral replication.[30] The number of plaques is proportional to the amount of infectious virus.
Detailed Protocol: Plaque Reduction Assay [29][30][31][32][33]
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the this compound derivative for a set period.
-
Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixture. Allow for a 1-2 hour adsorption period.[33]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Part 4: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[34][35] Investigating the potential of this compound derivatives to inhibit key enzymes can provide valuable mechanistic information.
Scientific Principle: Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[34][36] The activity of the enzyme is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time, often using a spectrophotometer or fluorometer.[37]
General Protocol: Spectrophotometric Enzyme Inhibition Assay [34][35][38]
-
Reagent Preparation: Prepare the purified target enzyme, its specific substrate, and the assay buffer at the optimal pH for the enzyme. Dissolve the this compound derivatives in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the test inhibitor. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Example Target Enzymes for Screening:
-
Thymidylate Synthase: A key enzyme in DNA synthesis and a target for some anticancer drugs.[2]
-
Viral Polymerases or Proteases: Essential enzymes for viral replication.
-
Bacterial Enzymes: Such as DNA gyrase or dihydrofolate reductase.
Conclusion
The in vitro assays detailed in this guide provide a comprehensive framework for characterizing the bioactivity of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, antiviral, and enzyme-inhibitory potential, researchers can gain crucial insights to guide further drug development efforts. It is imperative to perform these assays with rigor and to carefully interpret the data within the context of the underlying biological principles.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Wikipedia. (2024). Antibiotic sensitivity testing. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
The University of Sheffield. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Wikipedia. (2024). Cell cycle analysis. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
-
Agilent. (n.d.). Viral Plaque Assay. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo cytotoxicity of possible uracil metabolites of methylxanthines. Retrieved from [Link]
-
ResearchGate. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]
-
RMIT University. (2024). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]
-
ResearchGate. (2025). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
PubMed. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Retrieved from [Link]
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 13. thermofisher.com [thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. apec.org [apec.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. mdpi.com [mdpi.com]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. benchchem.com [benchchem.com]
- 30. agilent.com [agilent.com]
- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 32. researchgate.net [researchgate.net]
- 33. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 34. superchemistryclasses.com [superchemistryclasses.com]
- 35. benchchem.com [benchchem.com]
- 36. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - RMIT University - Figshare [research-repository.rmit.edu.au]
Application Notes & Protocols for the Characterization of 6-Aryl-5-Cyano Thiouracil Derivatives
Foreword for the Researcher
The 6-aryl-5-cyano thiouracil scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The journey from a synthesized powder in a flask to a well-characterized molecule with understood biological activity is paved with meticulous analytical techniques. This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind the essential characterization of these potent derivatives. We will delve into the core spectroscopic and analytical techniques required to ensure structural integrity, purity, and to lay the groundwork for understanding structure-activity relationships (SAR).
I. The Strategic Workflow of Characterization
A robust characterization workflow is a self-validating system. Each technique provides a piece of the puzzle, and together, they form an unassailable confirmation of the molecule's identity and purity. The logical flow ensures that each step builds upon the last, from initial synthesis confirmation to detailed structural elucidation and, finally, biological function assessment.
Caption: Strategic workflow for characterizing 6-aryl-5-cyano thiouracil derivatives.
II. Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of chemical characterization, each providing a unique window into the molecular structure.
A. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is the first line of analytical defense after synthesis. It provides rapid and definitive evidence for the presence of key functional groups that define the 6-aryl-5-cyano thiouracil core. The presence of characteristic absorption bands for N-H, C≡N, C=O, and C=S groups confirms the successful incorporation of the starting materials into the desired scaffold.[1][3]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
-
Data Analysis: Identify and annotate the key stretching frequencies.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Appearance | Causality & Insights |
| N-H (Amide/Thioamide) | Stretching | 3410–3124 | Broad to medium intensity | Confirms the presence of the pyrimidine ring NH protons. Broadness is often due to hydrogen bonding.[1] |
| C≡N (Nitrile) | Stretching | 2234–2152 | Sharp, strong intensity | A critical, unambiguous signal confirming the cyano group at the 5-position.[1][4] Its position is relatively insensitive to the rest of the structure. |
| C=O (Amide Carbonyl) | Stretching | 1735–1625 | Sharp, very strong intensity | Indicates the carbonyl group at the 4-position. Its exact position can shift based on conjugation and hydrogen bonding within the crystal lattice.[1][3] |
| C=S (Thioamide) | Stretching | 1261–1222 | Medium to strong intensity | Confirms the "thio" component of the thiouracil. This band can sometimes be complex and coupled with other vibrations.[1][4] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: If IR is the fingerprint, NMR is the full anatomical map. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a count of unique carbon environments. For thiouracil derivatives, NMR is crucial for distinguishing between potential tautomeric forms and confirming substitutions, such as S-alkylation.[1][5]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (commonly DMSO-d₆, as it solubilizes these compounds well and has exchangeable proton peaks that do not interfere with most signals).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to note are chemical shifts (δ) in ppm, integration (number of protons), and multiplicity (singlet, doublet, etc.).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom. DEPT-135 or APT sequences can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Assign peaks to the corresponding atoms in the proposed structure. Pay close attention to the aromatic region for the 6-aryl substituent pattern and the disappearance of the C=S signal and appearance of an SCH₂ signal in S-alkylated derivatives.[1]
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Key Insights |
| ¹H | Pyrimidine NH | 13.0 - 13.5 (broad singlet) | Exchangeable with D₂O. Confirms the amide/thioamide protons.[4] |
| ¹H | Aromatic (6-aryl) | 7.0 - 8.0 (multiplets) | The splitting pattern provides information on the substitution of the aryl ring. |
| ¹H | S-CH₂ (if alkylated) | 4.5 - 6.0 (singlet) | The appearance of this signal alongside the disappearance of a C=S signal in ¹³C NMR is strong evidence of S-alkylation.[1] |
| ¹³C | C=O (Pyrimidine) | 160 - 167 | Confirms the carbonyl carbon.[1] |
| ¹³C | C=S (Thiouracil) | 175 - 181 | This signal is characteristic of the thione tautomer.[6] |
| ¹³C | C≡N (Nitrile) | 115 - 122 | Confirms the cyano group carbon.[4][6] |
| ¹³C | C5 (Cyano-bearing) | 90 - 92 | The carbon atom to which the cyano group is attached.[6] |
C. Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving little room for doubt about the compound's identity.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides the better signal. The [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions are typically observed.
-
Data Analysis: Compare the observed m/z (mass-to-charge ratio) with the calculated theoretical mass of the target compound. For chlorinated or brominated derivatives, look for the characteristic isotopic pattern.[6]
III. Single Crystal X-ray Diffraction: The Unambiguous 3D Structure
Expertise & Experience: While the combination of NMR and MS can build a strong case for a chemical structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It determines the precise spatial arrangement of atoms in the crystal, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique is invaluable for resolving any structural ambiguities, such as tautomerism or stereochemistry.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals of suitable size and quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
IV. Biological Evaluation: From Structure to Function
Expertise & Experience: The ultimate goal for many researchers working with these derivatives is to develop new therapeutic agents. Therefore, characterizing their biological activity is a critical step. The 6-aryl-5-cyano thiouracil scaffold is well-documented for its potential as both an antimicrobial and an anticancer agent.[1][2]
A. Antimicrobial Activity Screening
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]
B. In Vitro Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀ value) compared to untreated control cells.
V. References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 17(8), 9867–9884. [Link]
-
Tsernoglou, D. (1967). The Structures of 2-thiouracil and 2-selenouracil Determined by X-ray Diffraction Analysis. Yale University.
-
Tiekink, E. R. T. (1989). Crystal structure of 2-thiouracil. Zeitschrift für Kristallographie - Crystalline Materials, 187(1-4), 79-84. [Link]
-
Awad, S. M., Zohny, Y. M., Ali, S. A., Mahgoub, S., & Said, A. M. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. [Link]
-
Tchoukoua, A., et al. (2021). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 9(4), 125-132. [Link]
-
Al-Abdullah, E. S., et al. (2012). Structures of some potent antimicrobial and anticancer 6-aryl-5-cyano-2-thiouracil lead compounds. ResearchGate. [Link]
-
Al-Omar, M. A., et al. (2012). Synthesis and bioactivity evaluation of new 6-aryl-5-cyano thiouracils as potential antimicrobial and anticancer agents. PubMed. [Link]
-
Al-Abdullah, E. S., et al. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Molecular Diversity, 21(4), 967-983. [Link]
-
Al-Abdullah, E. S., et al. (2012). Possible tautomeric structures of compounds 6a–i and ¹³C-NMR chemical shifts of reported thiouracils. ResearchGate. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 11(1), 1-22. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrimidine Derivatives Using 6-Methyl-5-cyanouracil: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of Pyrimidine Scaffolds
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The fusion of a pyrimidine ring with other heterocyclic systems, such as in pyrimido[4,5-d]pyrimidines, often enhances pharmacological efficacy, leading to compounds with potent anticancer, antiviral, antimicrobial, and neuroprotective properties.[3][4] The development of efficient, atom-economical, and environmentally benign synthetic methodologies for these complex molecules is a paramount objective for researchers. One-pot, multicomponent reactions are particularly attractive as they allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation, thereby reducing waste, saving time, and lowering costs.[5][6]
This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, utilizing the versatile and readily available starting material, 6-Methyl-5-cyanouracil. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the influence of various reaction parameters on the outcome of the synthesis.
Mechanistic Insights: A Cascade Approach to Fused Pyrimidines
The one-pot synthesis of pyrimido[4,5-d]pyrimidines from this compound, an aldehyde, and an amine source (such as ammonium acetate or a primary amine) is believed to proceed through a cascade of reactions. While the exact mechanism can be influenced by the specific catalyst and reaction conditions, a plausible pathway involves an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization.
The key to this transformation is the activation of the reactants by a suitable catalyst, which can range from acidic ionic liquids to metal-based nanocatalysts.[7][8] The catalyst facilitates the initial condensation between the aldehyde and the active methylene group of a reactant, or promotes the reactivity of the uracil ring. The cyano group of this compound is a crucial functionality, participating in the final cyclization step to form the second pyrimidine ring.
Sources
- 1. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. oiccpress.com [oiccpress.com]
- 8. oiccpress.com [oiccpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methyl-5-cyanouracil
Welcome to the technical support center for the synthesis of 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. Here, we will delve into common experimental challenges, offering scientifically-grounded solutions and detailed protocols to streamline your synthetic efforts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a standard and reliable method for synthesizing this compound?
A common and effective approach is the condensation reaction between a β-keto nitrile, such as ethyl 2-cyano-3-oxobutanoate, and urea in the presence of a strong base like sodium ethoxide. This reaction directly forms the pyrimidine ring structure of the target molecule.
Q2: My reaction yield is consistently below expectations. What are the primary factors I should investigate?
Low yields in pyrimidine synthesis can often be attributed to several key factors.[] These include the choice and amount of catalyst, reaction temperature, and reaction time. Incomplete reactions, the occurrence of side reactions like hydrolysis of the cyano group, and suboptimal product isolation techniques are also common culprits.
Q3: How can I effectively monitor the progress of the condensation reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps prevent the formation of byproducts from prolonged reaction times or excessive heating.
Q4: What is the recommended method for purifying crude this compound?
Recrystallization is the most effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the separation of impurities.
Q5: Are there any common side reactions to be aware of during the synthesis?
Yes, several side reactions can occur. The Knoevenagel condensation between reactants can sometimes be a competing pathway.[2] Additionally, the β-dicarbonyl starting material may undergo self-condensation.[2] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can help to minimize these unwanted side reactions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Consistently Low or No Product Yield
Symptom: TLC analysis of the reaction mixture shows a predominance of starting materials, with little to no formation of the desired product spot.
| Possible Cause | Proposed Solution & Scientific Rationale |
| A: Ineffective Base/Catalyst | The condensation reaction requires a strong base to facilitate the cyclization. Ensure that the sodium ethoxide or other chosen base is fresh and has not been deactivated by exposure to atmospheric moisture. The stoichiometry of the base is also critical; an insufficient amount will result in an incomplete reaction. |
| B: Suboptimal Reaction Conditions | Pyrimidine condensations often require specific temperature ranges to proceed efficiently.[] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a standard timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature and reaction time for your specific setup. |
| C: Rate-Limiting Aromatization | The final step in the formation of the pyrimidine ring is an aromatization. The efficiency of this step can be influenced by the solvent system.[3] Polar aprotic solvents may enhance the rate of aromatization and, consequently, the overall yield.[3] |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Product Purity Issues
Symptom: The isolated product exhibits a broad melting point range, or TLC/NMR analysis indicates the presence of significant impurities.
| Possible Cause | Proposed Solution & Scientific Rationale |
| A: Incomplete Reaction | As with low yield, unreacted starting materials are a common source of impurity. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature. |
| B: Hydrolysis of Cyano Group | The cyano group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which can form a carboxamide or carboxylic acid byproduct.[4] Maintain careful control over the pH during the workup procedure, particularly during the acidification step, to minimize this side reaction. |
| C: Ineffective Purification | The choice of solvent for recrystallization is paramount for achieving high purity. The ideal solvent should have a steep solubility curve for the product – high solubility at high temperatures and low solubility at low temperatures – while impurities should remain either soluble or insoluble at all temperatures. |
Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | A green and cost-effective solvent. The solubility of this compound in water is likely to be temperature-dependent. |
| Ethanol | 78 | Medium-High | Often used in combination with water to fine-tune the polarity and solvating power. |
| Isopropyl Acetate | 89 | Medium | A less polar option that may be effective for removing more polar impurities.[5] |
| Acetic Acid | 118 | High | Can be an effective solvent for recrystallizing uracil derivatives, but care must be taken to remove residual acid from the final product.[6] |
Problem 3: Challenges in Product Isolation
Symptom: The product fails to precipitate upon acidification of the reaction mixture, or it separates as an oil rather than a crystalline solid.
| Possible Cause | Proposed Solution & Scientific Rationale |
| A: Incorrect pH for Precipitation | This compound is an acidic compound and will remain dissolved in a basic solution as its salt. To induce precipitation, the pH of the solution must be carefully adjusted to the isoelectric point of the molecule. It is recommended to add the acid dropwise while monitoring the pH with a meter to avoid over-acidification, which could lead to the formation of byproducts or redissolution of the product. |
| B: Supersaturation of the Solution | If the product concentration is high, it may form a supersaturated solution that is resistant to crystallization. To induce precipitation, try scratching the inside of the flask with a glass rod at the liquid-air interface, seeding the solution with a small crystal of the pure product, or cooling the solution in an ice bath for an extended period. |
Part 3: Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Urea
-
Sodium Ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add urea and allow it to dissolve. Subsequently, add ethyl 2-cyano-3-oxobutanoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the resulting precipitate.
-
Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution with vigorous stirring until the pH reaches approximately 3-4. The product will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
Reaction Scheme
Caption: Synthesis of this compound from ethyl 2-cyano-3-oxobutanoate and urea.
Part 4: References
-
Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. Retrieved from
-
Fandrick, D. R., Reinhardt, D., Desrosiers, J.-N., Sanyal, S., Fandrick, K. R., Ma, S., Grinberg, N., Lee, H., Song, J. J., & Senanayake, C. H. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters, 16(5), 1418–1421. [Link]
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved from
-
Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from
-
Hirota, K., Senda, S., & Yamada, Y. (1974). SYNTHESIS AND REACTION OF 6-CYANOURACILS. Journal of the Pharmaceutical Society of Japan, 94(7), 84-90. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from
-
Donleavy, J. J., & Kise, M. A. (1937). 6-METHYLURACIL. Organic Syntheses, 17, 63. [Link]
Sources
Troubleshooting common problems in the synthesis of cyanouracils
Welcome to the Technical Support Center for the synthesis of cyanouracils. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Cyanouracils are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic agents.[1] This resource is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may face in your laboratory work.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues with a focus on causality and corrective actions.
Question 1: I am trying to synthesize 5-cyanouracil from 5-bromouracil using sodium cyanide in DMF, but I am getting a low yield of the desired product and a significant amount of an isomer. What is happening and how can I fix it?
Answer:
This is a classic problem in the synthesis of 5-cyanouracils from 5-halouracils and is often due to a phenomenon known as cine-substitution. Instead of a direct substitution of the bromine atom at the C5 position, the cyanide ion can attack the C6 position, leading to the formation of 6-cyanouracil as a major byproduct or even the main product. The reaction of 5-bromo-1,3-dimethyluracil with sodium cyanide in DMF has been shown to yield 6-cyano-1,3-dimethyluracil.[2]
Probable Causes and Solutions:
-
Reaction Mechanism: The mechanism for this cine-substitution involves an addition-elimination process. The electron-withdrawing nature of the pyrimidine ring makes the C6 position susceptible to nucleophilic attack.
-
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO can facilitate this rearrangement.[3]
-
Temperature Control: Higher temperatures can promote the formation of the thermodynamically more stable isomer. The reaction of acetylated 5-bromouracil nucleosides with NaCN or KCN in DMSO is typically carried out at 90-110°C to produce 5-cyanouracil nucleosides, suggesting that careful temperature control is necessary to manage side reactions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting cine-substitution in 5-cyanouracil synthesis.
Experimental Protocol for Isomer Conversion:
If you have already produced a significant amount of 6-cyanouracil, it can often be converted to the desired 5-cyano isomer. It has been demonstrated that 6-cyano-1,3-dimethyluracil can be readily converted to 5-cyano-1,3-dimethyluracil when heated with a catalytic amount of sodium cyanide in DMF.[2]
-
Isolate the crude product containing the mixture of 5- and 6-cyanouracils.
-
Dissolve the mixture in DMF.
-
Add a catalytic amount of sodium cyanide (e.g., 0.1 equivalents).
-
Heat the reaction mixture and monitor the conversion by TLC or HPLC until the 6-cyanouracil is consumed.
-
Cool the reaction and proceed with the workup and purification.
Question 2: My reaction to form cyanouracil is complete, but I am observing a significant amount of a byproduct that appears to be a carboxylic acid or amide. What is causing this?
Answer:
The formation of carboxylic acid or amide byproducts is likely due to the hydrolysis of the nitrile group. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
Probable Causes and Solutions:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup can lead to hydrolysis.
-
Reaction Conditions: If the reaction is run in a protic solvent, such as aqueous ethanol, the formation of the corresponding 6-carbamoyl compound can occur instead of the 6-cyanouracil.[2] Similarly, hydrolysis of 1-alkyl-6-cyanouracils in strong acid (e.g., 98% H₂SO₄) leads to the 6-carbamoyl derivative.[2]
-
Moisture in the Reaction: The presence of water in the reaction mixture, especially when using hygroscopic solvents like DMF, can contribute to hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: Ensure your starting materials and solvents are dry. Use freshly distilled solvents and dry glassware.
-
Neutral Workup: If possible, perform the workup under neutral conditions. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Solvent Choice: For the cyanation reaction, favor anhydrous aprotic solvents like DMF or DMSO over protic or aqueous solvent systems.
Data Summary: Solvent Effects on Cyanation of 5-Bromouracils
| Starting Material | Cyanide Source | Solvent | Major Product | Reference |
| 1-substituted 5-bromo-3-methyluracils | Sodium Cyanide | DMF | 6-cyanouracil derivatives | [2] |
| 1-substituted 5-bromo-3-methyluracils | Sodium Cyanide | 50% aq. ethanol | 6-carbamoyl compounds | [2] |
Question 3: I am struggling with the purification of my final cyanouracil product. What are the recommended methods?
Answer:
Purification of cyanouracils can be challenging due to their polarity and potentially poor solubility in common organic solvents. The purification strategy will depend on the specific properties of your cyanouracil derivative and the nature of the impurities.
General Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical. For many uracil derivatives, polar solvents like ethanol, methanol, or mixtures with water are suitable.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. Due to the polar nature of cyanouracils, a polar mobile phase will be required. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can be effective. Common solvent systems include dichloromethane/methanol and ethyl acetate/hexane.
-
Acid-Base Extraction: If your cyanouracil has acidic protons (on the uracil ring), you may be able to use an acid-base extraction to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The cyanouracil will move to the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
Experimental Protocol for a General Purification Workflow:
Caption: General purification workflow for cyanouracils.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of cyanouracils?
A1: Common starting materials include halogenated uracils (e.g., 5-bromouracil, 5-iodouracil, or 6-chlorouracil), which are reacted with a cyanide source.[2] Another approach involves the construction of the pyrimidine ring from acyclic precursors, such as the multi-component reaction of (2-cyanoacetyl) carbamate, ethyl orthoformate, and primary amines.[4]
Q2: What are the typical cyanide sources used in these syntheses?
A2: The most common cyanide sources are simple inorganic salts like sodium cyanide (NaCN) and potassium cyanide (KCN).[3] In some cases, copper(I) cyanide (CuCN) is used, which can sometimes offer different reactivity and selectivity.[5]
Q3: What is the role of the solvent in cyanouracil synthesis?
A3: The solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used because they dissolve the uracil starting material and the cyanide salt, facilitating the reaction.[2][3] However, as discussed in the troubleshooting section, the solvent can also influence the formation of side products like isomers or hydrolysis products.
Q4: Are there alternative, milder methods for the synthesis of cyanouracils?
A4: Yes, research is ongoing to develop milder and more efficient synthetic routes. Multi-component reactions offer a way to build the cyanouracil core in a single step from acyclic precursors, which can sometimes avoid the harsh conditions or side reactions associated with nucleophilic aromatic substitution on the pre-formed uracil ring.[4]
Q5: How can I confirm the structure of my cyanouracil product and distinguish between isomers?
A5: A combination of spectroscopic techniques is essential for structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts and coupling patterns of the protons and carbons on the uracil ring will be distinct for the 5-cyano and 6-cyano isomers.
-
Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2200-2250 cm⁻¹ is characteristic of the nitrile (C≡N) group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
By carefully analyzing the data from these techniques, you can unambiguously determine the structure of your synthesized cyanouracil.
References
-
Senda, S., Hirota, K., & Asao, T. (1975). SYNTHESIS AND REACTION OF 6-CYANOURACILS. Journal of the Pharmaceutical Society of Japan, 95(3), 269-275. [Link]
-
Senda, S., Hirota, K., & Asao, T. (1975). Pyrimidine derivatives and related compounds. XXV. Synthesis of 6-cyanouracil derivatives and the conversion of 6-cyano-1,3-dime. The Journal of Organic Chemistry, 40(3), 353-357. [Link]
-
Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & medicinal chemistry, 14(10), 3399–3404. [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974–976. [Link]
-
Bleackley, R. C., Jones, A. S., & Walker, R. T. (1975). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic acids research, 2(5), 683–690. [Link]
- Vertex AI Search. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide [pubmed.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 6-Methyl-5-cyanouracil
Welcome to the technical support center for the synthesis of 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical stages?
The most prevalent and well-established method for synthesizing this compound involves a two-step process. The first step is a base-catalyzed cyclocondensation reaction between ethyl acetoacetate, ethyl cyanoacetate, and thiourea to form the intermediate, 6-methyl-2-thiouracil-5-carbonitrile. The second critical step is the desulfurization of this intermediate, typically using Raney nickel, to yield the final product, this compound. Each stage presents unique challenges that can impact yield and purity.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Part 1: Cyclocondensation to form 6-Methyl-2-thiouracil-5-carbonitrile
Issue 1: Low yield of the thiouracil intermediate and formation of a difficult-to-filter precipitate.
-
Possible Cause: Incomplete cyclization or the formation of polymeric byproducts. The reaction conditions, particularly the base and solvent, are critical. The use of a strong base like sodium ethoxide is common, but incorrect stoichiometry or temperature control can lead to side reactions.
-
Troubleshooting & Optimization:
-
Base Selection and Stoichiometry: Ensure the use of freshly prepared sodium ethoxide. The molar ratio of reactants is crucial; typically, a slight excess of thiourea is used to drive the reaction to completion.
-
Solvent: Anhydrous ethanol is the preferred solvent. The presence of water can lead to hydrolysis of the ester and cyano groups.
-
Temperature Control: The reaction is typically run at reflux. Maintaining a consistent temperature is important to prevent the formation of unwanted byproducts.
-
Work-up: After the reaction is complete, acidification is a critical step to precipitate the product. Slow and controlled addition of acid (e.g., acetic acid or dilute HCl) while cooling is recommended to obtain a crystalline product that is easier to filter.
-
Issue 2: My final product from this stage is not the expected thiouracil, but a dihydropyrimidine derivative.
-
Possible Cause: The initial condensation can sometimes yield a 5,6-dihydro-2-thiouracil derivative, which is resistant to atmospheric oxidation to the desired aromatic uracil ring system.[1] This is particularly observed with certain substituted aldehydes in similar reactions.[1]
-
Preventative Measures & Solutions:
-
Oxidative Work-up: While atmospheric oxidation is sometimes sufficient, it can be unreliable.[1] Including a mild oxidizing agent during work-up or as a subsequent step can facilitate the dehydrogenation to the desired uracil. Options include using a prolonged heating period with an oxidizing agent like chloranil in a suitable solvent such as toluene.[1]
-
Reaction Conditions: The choice of base and reaction time can influence the formation of the dihydro intermediate.[1]
-
// Nodes Start [label="Low Yield of Thiouracil Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteCyclization [label="Incomplete Cyclization / Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; DihydroIntermediate [label="Formation of Dihydropyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Verify Base Quality & Stoichiometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Ensure Anhydrous Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ControlTemp [label="Maintain Consistent Reflux", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Controlled Acidification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidativeStep [label="Introduce Oxidizing Agent (e.g., Chloranil)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield & Purity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges Start -> IncompleteCyclization; Start -> DihydroIntermediate; IncompleteCyclization -> CheckBase; IncompleteCyclization -> CheckSolvent; IncompleteCyclization -> ControlTemp; IncompleteCyclization -> OptimizeWorkup; DihydroIntermediate -> OxidativeStep; CheckBase -> Success; CheckSolvent -> Success; ControlTemp -> Success; OptimizeWorkup -> Success; OxidativeStep -> Success; } .enddot Caption: Troubleshooting workflow for the cyclocondensation step.
Part 2: Desulfurization of 6-Methyl-2-thiouracil-5-carbonitrile
Issue 3: Incomplete desulfurization leading to a mixture of starting material and product.
-
Possible Cause: The activity of the Raney nickel catalyst is highly variable and crucial for the success of this step.[2][3] Deactivated or insufficient catalyst will result in an incomplete reaction. The sulfur compound itself can poison the catalyst.[2]
-
Troubleshooting & Optimization:
-
Catalyst Activity: Use freshly prepared, highly active Raney nickel. The "W-6" preparation is known for its high activity at lower pressures and temperatures.[4] The activity of the catalyst can be tested on a small scale with a model compound.
-
Catalyst Loading: A significant excess of Raney nickel (by weight) is often required, sometimes as much as 10-30 parts of catalyst to 1 part of the thiouracil.[2]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol or aqueous ammonia at reflux. Ensure vigorous stirring to maintain the catalyst in suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, adding a fresh portion of active Raney nickel may help to drive it to completion.
-
Issue 4: Reduction of the nitrile group or other functional groups.
-
Possible Cause: Raney nickel is a powerful reducing agent, and under harsh conditions (high temperature, high pressure, prolonged reaction times), it can reduce the nitrile group to an amine or other reducible functionalities in the molecule.[2]
-
Preventative Measures:
-
Mild Reaction Conditions: Perform the desulfurization at the lowest temperature that allows for a reasonable reaction rate, typically at the boiling point of the solvent at atmospheric pressure.[2]
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Catalyst Choice: While highly active Raney nickel is needed, excessively reactive preparations might be detrimental. The choice of catalyst preparation method can influence its selectivity.[4]
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Freshly prepared, active Raney Nickel (e.g., W-6) | Incomplete reaction, low yield |
| Catalyst Loading | 10-30x weight excess relative to substrate | Incomplete desulfurization |
| Solvent | Ethanol, Aqueous Ammonia | Poor solubility, side reactions |
| Temperature | Reflux (atmospheric pressure) | Reduction of nitrile group, byproducts |
| Reaction Time | Monitor by TLC (typically a few hours) | Over-reduction, decomposition |
Table 1: Key Parameters for Raney Nickel Desulfurization.
// Nodes Start [label="Desulfurization Problem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteReaction [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; NitrileReduction [label="Nitrile Group Reduction", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalystActivity [label="Use Fresh, Active Raney Ni", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseLoading [label="Increase Catalyst Loading", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VigorousStirring [label="Ensure Vigorous Stirring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MildConditions [label="Use Milder Conditions (Temp, Time)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MonitorTLC [label="Monitor Closely by TLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges Start -> IncompleteReaction; Start -> NitrileReduction; IncompleteReaction -> CheckCatalystActivity; IncompleteReaction -> IncreaseLoading; IncompleteReaction -> VigorousStirring; NitrileReduction -> MildConditions; NitrileReduction -> MonitorTLC; CheckCatalystActivity -> Success; IncreaseLoading -> Success; VigorousStirring -> Success; MildConditions -> Success; MonitorTLC -> Success; } .enddot Caption: Troubleshooting workflow for the desulfurization step.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2-thiouracil-5-carbonitrile
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid until the solution is acidic (pH ~5-6), which will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 6-methyl-2-thiouracil-5-carbonitrile.
Protocol 2: Desulfurization to this compound
-
Catalyst Preparation: Prepare active Raney nickel (e.g., W-6) according to established procedures.[4] Wash the catalyst thoroughly with water and then with the chosen reaction solvent (e.g., ethanol).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the 6-methyl-2-thiouracil-5-carbonitrile (1 part) and the wet Raney nickel (10-30 parts by weight) in ethanol.
-
Reflux: Heat the suspension to reflux with vigorous stirring. Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reaction is complete, cool the mixture and carefully filter it through a pad of Celite to remove the Raney nickel. Caution: Raney nickel is pyrophoric when dry; keep the filter cake wet with solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.[5]
References
-
Hirota, K., Kitade, Y., & Senda, S. (1980). SYNTHESIS AND REACTION OF 6-CYANOURACILS. Journal of the Heterocyclic Chemistry, 17(3), 413-416. [Link]
-
Gencheva, G., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 28(15), 5891. [Link]
-
ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. (2010). ChemInform, 28(15). [Link]
- Bedekar, A. S., et al. (1948). Raney nickel reductions. Proceedings of the Indian Academy of Sciences - Section A, 28(1), 20-27.
-
Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. [Link]
-
Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Abdellatif, K. R. A., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(9), 16396-16413. [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Donleavy, J. J., & Kise, M. A. (1941). 6-methyluracil. Organic Syntheses, 21, 81. [Link]
-
Billica, H. R., & Adkins, H. (1949). Raney Nickel Catalysts. Organic Syntheses, 29, 24. [Link]
-
Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2941. [Link]
- N'Guessan, A. K., et al. (2021). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 9(1), 24-29.
-
Mulder, P., et al. (2001). The unexpected desulfurization of 4-aminothiophenols. NRC Research Press. [Link]
- Google Patents. (n.d.). CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
Sources
Purification challenges with 6-Methyl-5-cyanouracil and how to overcome them
Welcome to the technical support center for the purification of 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Challenges: Why Can this compound Be Difficult to Purify?
This compound is a polar heterocyclic compound, and its purification is often complicated by a combination of factors related to its synthesis and inherent chemical properties. Successful purification requires a clear understanding of potential impurities and the compound's solubility characteristics.
A primary challenge stems from the common synthetic routes used to produce this compound, such as the Vilsmeier-Haack reaction. This reaction, while effective for formylation and subsequent conversion to the nitrile, can lead to significant side products. A critical side reaction is the chlorination of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring, which can result in the formation of 2,4-dichloro-pyrimidine derivatives as major impurities.[1]
Additionally, the cyano group itself can be susceptible to hydrolysis, particularly under acidic or basic conditions, which may be present during reaction work-up. This can lead to the formation of the corresponding carbamoyl (amide) derivative, which will have different polarity and may be difficult to separate.[2]
Finally, the polarity of the uracil ring system and the presence of hydrogen bonding sites can lead to solubility issues, making solvent selection for recrystallization and chromatography a critical step that requires careful consideration.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most likely impurities depend on your synthetic route. If you are using a Vilsmeier-Haack type reaction, the most probable impurities are chlorinated pyrimidine derivatives.[1] You should also be aware of the potential for hydrolysis of the nitrile group to the corresponding amide if your work-up involves harsh acidic or basic conditions.[2] Unreacted starting materials and residual solvents are also common.
Q2: My this compound is a yellow solid. Is this normal?
A2: While pure this compound is typically a white to off-white solid, a yellow coloration in the crude product is not uncommon and can indicate the presence of impurities. Purification via recrystallization or chromatography should yield a product with improved color.
Q3: I'm having trouble finding a good single solvent for recrystallization. What should I do?
A3: It is common for polar compounds like this compound to be either too soluble or not soluble enough in common laboratory solvents. In such cases, a mixed solvent system is often the best approach. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization. For polar molecules with nitrogen and oxygen, alcohol/water mixtures can be effective.[3]
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there are significant impurities present.[4] If this occurs, try the following:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of additional "good" solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving it on a cooling hot plate instead of transferring it directly to a cold surface.[5]
-
If the problem persists, you may need to try a different solvent system with a lower boiling point.
III. Troubleshooting Guides
This section provides structured guidance for overcoming specific purification challenges.
A. Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.[5] 2. The solution is supersaturated and requires nucleation. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[5] 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5] 3. Add a "seed crystal" of pure this compound if available.[5] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure.[5] 3. The solution is cooling too rapidly. | 1. Select a solvent or solvent mixture with a lower boiling point. 2. Consider a preliminary purification step like column chromatography to remove major impurities. 3. Allow the solution to cool more slowly. Insulating the flask can help.[5] |
| Poor recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution.[6] 3. Premature crystallization occurred during a hot filtration step. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] 3. If performing a hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse. |
| The purified crystals are still colored. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.[4] |
B. Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not move from the origin (Rf = 0). | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system may be necessary.[7] |
| All compounds elute with the solvent front (Rf = 1). | 1. The eluent is too polar. | 1. Decrease the polarity of the mobile phase. For example, decrease the percentage of the more polar solvent in your mixture.[8] |
| Poor separation between the product and impurities ("streaking" or overlapping bands). | 1. The column was not packed properly. 2. The sample was not loaded onto the column in a concentrated band. 3. The chosen solvent system is not optimal for separation. | 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 2. Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column in a narrow band. 3. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that gives good separation between your product and the impurities (aim for a product Rf of ~0.3-0.4). |
| The compound appears to be decomposing on the silica gel. | 1. Silica gel is slightly acidic and can cause degradation of sensitive compounds. | 1. Add a small amount (e.g., 1%) of a basic modifier like triethylamine to the mobile phase to neutralize the silica gel.[7] |
IV. Experimental Protocols
A. Protocol for Recrystallization of this compound (Mixed Solvent System)
This protocol is a general guideline. The optimal solvent ratio will need to be determined empirically.
1. Solvent Selection:
- Based on the polar nature of uracil derivatives, a good starting point for a mixed solvent system is Methanol/Water or Ethanol/Water.[3][9] Methanol or Ethanol will act as the "good" solvent, and water will be the "poor" solvent.
2. Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent (e.g., methanol) and heat the mixture to a gentle boil while stirring. Continue adding the "good" solvent dropwise until the solid just dissolves.
- While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
- If too much "poor" solvent is added, add a few drops of the "good" solvent until the solution becomes clear again.
- Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on a cork ring or in an insulated container.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold "poor" solvent (water) to remove any remaining soluble impurities.
- Dry the purified crystals in a vacuum oven or desiccator.
B. Protocol for Column Chromatography of this compound
1. Eluent Selection:
- Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Start with a moderately polar mixture like 50:50 Hexane:Ethyl Acetate and adjust the ratio to achieve an Rf value of ~0.3-0.4 for the this compound. For a polar compound like this, you may need to move to a more polar system like Dichloromethane/Methanol.[7]
2. Column Packing:
- Secure a glass chromatography column in a vertical position.
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully add the sample solution to the top of the column.
- Drain the solvent until the sample is adsorbed onto the silica gel.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes as the solvent flows through the column.
- Monitor the separation by collecting small spots from each fraction and analyzing them by TLC.
- Combine the fractions that contain the pure product.
5. Product Recovery:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
V. Visualizations
A. Troubleshooting Logic for Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
B. General Workflow for Column Chromatography Purification
Caption: A step-by-step overview of the flash column chromatography process.
VI. References
-
Hirota, K., Kitade, Y., & Senda, S. (1981). SYNTHESIS AND REACTION OF 6-CYANOURACILS. Journal of Heterocyclic Chemistry, 18(1), 83-88. [Link]
-
Pharma Ingredients. (2025). Understanding Uracil Solubility in Organic Solvents. [Link]
-
University of Toronto. (n.d.). Column chromatography. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Gehrke, C. W., & Kuo, K. C. (1989). Batch separation of uracil derivatives from urine. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 181-190. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Franco, C. H. J., Mal, S., Kumar, B., Kirillov, A. M., & Das, S. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(20), 3568-3578. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Valeja, S. G., Emmett, M. R., & Marshall, A. G. (2012). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Analytical Chemistry, 84(13), 5645–5651. [Link]
-
Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography? [Video]. YouTube. [Link]
-
Barnard College. (n.d.). Recrystallization. [Link]
-
r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures [Online forum post]. Reddit. [Link]
-
Bionity.com. (n.d.). Acid-base extraction. [Link]
-
University of New South Wales. (n.d.). RECRYSTALLISATION. [Link]
-
Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2001). Solubilities in Water of Uracil and Its Halogenated Derivatives. Journal of Chemical & Engineering Data, 46(4), 924-928. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
r/chemistry. (2022, May 5). Guide to Recrystallisation [Online forum post]. Reddit. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Barnard College. (n.d.). Recrystallization I. [Link]
-
Svec, F., & Lv, Y. (2015). Chromatograms of the separation of uracil (1), phenol (2), benzene (3),... [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Tajima, Y., & Nakajima, N. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 4(3), 130-137. [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 65-75. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Sridharan, V., & Muthusubramanian, S. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ARKIVOC, 2011(1), 1-59. [Link]
-
Chen, Y. L., & Fang, G. M. (2003). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Tetrahedron, 59(40), 7951-7956. [Link]
-
de Souza, A. C. G., et al. (2021). A Convenient Approach to meso-Uracil–4,4-Difluoro-4-bora-3a, 4a-diaza-s-indacene Derivatives. The Journal of Organic Chemistry, 86(15), 10375–10383. [Link]
-
Trissel, L. A., & Xu, Q. A. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 53(12), 1452-1455. [Link]
-
Barmaki, B., et al. (2011). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 23(12), 5277-5280. [Link]
-
Younger, E. W., & Szabo, R. M. (2023). Active Ingredient Summary Table Thermal Stability. Pharmaceuticals, 16(1), 72. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 19(12), 20096-20111. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 387-402. [Link]
-
Knochel, P., et al. (2007). Functionalization of unprotected uracil derivatives using the halogen-magnesium exchange. Organic Letters, 9(9), 1663-1666. [Link]
-
Organic Syntheses. (n.d.). 6-methyluracil. [Link]
-
Abdel-Aziz, M., et al. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry, 69, 846-854. [Link]
-
Celli, A., & Celli, V. (2018). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Foods, 7(8), 130. [Link]
-
Buchweitz, M., & Carle, R. (2022). Comparing the thermal stability of 10-carboxy-, 10-methyl-, and 10-catechyl-pyranocyanidin-3-glucosides and their precursor, cyanidin-3-glucoside. Scientific Reports, 12(1), 2689. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Understanding Uracil Solubility in Organic Solvents-pharma ingredients [hbgxchemical.com]
Improving the solubility of 6-Methyl-5-cyanouracil for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support center for 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for challenges related to compound solubility in biological assays. As Senior Application Scientists, we understand that achieving and maintaining the solubility of small molecules like this compound is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A: this compound is a uracil analog used in pharmaceutical research and organic synthesis, often as an intermediate for creating compounds with potential antiviral and anticancer properties.[1] Its structure allows it to mimic natural nucleobases, making it a valuable tool in biochemical studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5900-40-3 | [1][2][3][4] |
| Molecular Formula | C₆H₅N₃O₂ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Synonyms | 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [2][3] |
| Storage | Room temperature, dry |[1] |
Q2: My stock solution of this compound in DMSO is perfectly clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a very common phenomenon known as "solvent shock" or an issue of kinetic solubility.[5] While this compound may be highly soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can be dramatically lower in an aqueous environment.[5] When a small volume of your concentrated DMSO stock is rapidly introduced into a large volume of aqueous buffer, the solvent polarity changes abruptly. This sudden shift can cause the compound to crash out of solution before it has time to stabilize at its new, lower thermodynamic solubility limit.[5]
Q3: What is the maximum recommended final concentration of DMSO to use in my cell-based or enzymatic assay?
A: While this can be cell-line or enzyme dependent, a widely accepted industry standard is to keep the final DMSO concentration between 0.5% and 1%.[5] For sensitive cell lines or long-term incubation experiments, it is highly advisable to keep the final concentration at or below 0.1%.[6] Concentrations above 1-2% can exert toxic, cytotoxic, or other off-target effects, which can confound your experimental results.[7][8][9][10][11] It is crucial that the final DMSO concentration is kept consistent across all experimental wells, including vehicle controls.[10]
Table 2: General Guidelines for Maximum Co-Solvent Concentrations in Cell-Based Assays
| Co-Solvent | General Max. Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≤ 0.5% (ideal), ≤ 1% (acceptable) | Can induce cellular stress, differentiation, or apoptosis at higher concentrations. | [5][7][8][10] |
| Ethanol | ≤ 0.5% | Can have metabolic effects and higher cytotoxicity compared to DMSO at similar concentrations. |[8][10] |
Q4: Can the pH of my assay buffer affect the solubility of this compound?
A: Absolutely. The solubility of ionizable compounds is highly dependent on pH.[12][13] Uracil and its analogs possess acidic protons at the N1 and N3 positions of the pyrimidine ring.[14][15][16] By raising the pH of the buffer above the compound's pKa, you can deprotonate these sites, forming an anion. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[12][17] This principle is a cornerstone of formulation science for improving the solubility of poorly soluble drugs.[]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Scenario 1: A precipitate forms immediately after adding the DMSO stock solution to the assay buffer.
This points to a kinetic solubility issue where the compound fails to dissolve upon dilution.
Scenario 2: The solution is initially clear, but a precipitate forms over time during incubation.
This suggests the compound is at a concentration near its thermodynamic solubility limit, and changes in the experimental conditions are causing it to fall out of solution.
-
Potential Cause 1: Temperature Shift. The solubility of many compounds is temperature-dependent. Moving a plate from room temperature to a 37°C incubator can decrease the solubility of some molecules.
-
Solution: Pre-warm all assay components, including the media and compound plate, to the incubation temperature before mixing.[19] This ensures you are not creating a supersaturated solution that will crash out as it equilibrates.
-
-
Potential Cause 2: pH Shift in Cell Culture. Cellular metabolism can acidify the culture medium over time. For an acidic compound like this compound, a decrease in pH will shift the equilibrium towards the less soluble, protonated form, causing precipitation.
-
Solution: Ensure your cell culture medium has sufficient buffering capacity (e.g., HEPES) for the duration of the experiment. Alternatively, use the pH optimization strategy described in Protocol 3 to find a pH where the compound remains soluble even with minor fluctuations.
-
-
Potential Cause 3: Interaction with Media Components. If you are using a serum-containing medium, the compound may bind to proteins like albumin. While this can sometimes increase solubility, it can also lead to the formation of insoluble complexes over time.[5]
-
Solution: Test the compound's stability in both serum-free and serum-containing media. If precipitation is worse with serum, consider reducing the serum percentage or using a purified protein like BSA, if compatible with your assay.[5]
-
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol ensures your compound is fully dissolved before it is used for serial dilutions.
-
Calculate Amount: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 20 mM) in high-quality, anhydrous DMSO.
-
Weigh Compound: Carefully weigh the powder into a sterile, appropriate-sized tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If solids remain, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Inspect: Visually confirm that the solution is completely clear with no remaining solid particles.
-
Store: Aliquot the stock solution into single-use volumes to prevent contamination and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol helps you determine the maximum concentration at which this compound remains soluble in your specific assay buffer.
-
Prepare Serial Dilution: In a 96-well plate (e.g., polypropylene), perform a 2-fold serial dilution of your high-concentration DMSO stock solution using DMSO.
-
Prepare Assay Plate: In a new, clear 96-well plate, add your final assay buffer to each well.
-
Add Compound: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Controls: Include wells with buffer + DMSO only (negative control) and buffer only (blank).
-
Mix & Incubate: Mix the plate immediately by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Measure: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[5]
-
Analyze: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline is the kinetic solubility limit.[5]
Protocol 3: pH-Dependent Solubility Optimization
This protocol uses the acidic nature of the uracil ring to enhance aqueous solubility.
Sources
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 5900-40-3 | this compound - AiFChem [aifchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 14. The acidity of uracil and uracil analogs in the gas phase: four surprisingly acidic sites and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. researchgate.net [researchgate.net]
- 17. Khan Academy [khanacademy.org]
- 19. benchchem.com [benchchem.com]
How to increase the stability of 6-Methyl-5-cyanouracil in solution
Welcome to the technical support center for 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Room temperature is generally acceptable for storage.[3] It is also advisable to protect it from light.[4]
Q2: I need to prepare a stock solution of this compound. Which solvents are recommended?
A2: The choice of solvent can significantly impact the stability of uracil derivatives.[5][6][7] For many uracil-based compounds, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used for preparing concentrated stock solutions. For aqueous buffers, the pH should be carefully considered. It's recommended to prepare fresh aqueous solutions for experiments or store them for short periods at low temperatures to minimize degradation.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The stability of uracil derivatives in solution is influenced by several factors:
-
pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the cyan group and the uracil ring. Studies on the related compound 5-Fluorouracil have shown noticeable hydrolysis in acidic solutions.[8]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For short-term storage of solutions, refrigeration (2-8°C) is recommended. However, be cautious of potential crystallization at lower temperatures, as observed with 5-Fluorouracil solutions.[9]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation. It is best practice to store solutions in amber vials or protect them from light.[4]
Q4: What are the visual indicators of this compound degradation?
A4: Visual signs of degradation can include:
-
Color Change: A change from a white or off-white solid/solution to a yellow or brownish hue may indicate the formation of degradation products.
-
Precipitation: The appearance of cloudiness or solid particles in a previously clear solution can suggest that the compound is precipitating out of solution or that insoluble degradation products are forming.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable way to monitor the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9][10] By running a sample of your solution at different time points and comparing the peak area of the parent compound, you can quantify its degradation over time.
Troubleshooting Guide
Problem: My solution of this compound has turned yellow after a few days.
-
Potential Cause: This is likely due to chemical degradation, possibly accelerated by exposure to light or storage at an inappropriate pH or temperature.
-
Recommended Action:
-
Discard the discolored solution.
-
Prepare a fresh solution using a high-purity solvent.
-
Store the new solution protected from light (e.g., in an amber vial or wrapped in foil) at a recommended temperature (e.g., 4°C for short-term storage).
-
If using an aqueous buffer, ensure the pH is near neutral (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Problem: I observed crystal formation in my refrigerated stock solution.
-
Potential Cause: The solubility of this compound may be limited in the chosen solvent at low temperatures. This has been observed with concentrated solutions of similar compounds like 5-Fluorouracil.[9]
-
Recommended Action:
-
Gently warm the solution to room temperature and vortex to see if the crystals redissolve.
-
If the crystals redissolve, consider preparing a more dilute stock solution or storing it at room temperature if it will be used quickly.
-
If the crystals do not redissolve, it is best to prepare a fresh solution.
-
Problem: My experimental results are inconsistent, and I suspect compound instability.
-
Potential Cause: Degradation of this compound in your experimental media could lead to a lower effective concentration of the active compound, resulting in variability.
-
Recommended Action:
-
Perform a stability check of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
-
Use an analytical method like HPLC to quantify the concentration of this compound at the beginning and end of your experiment.
-
If significant degradation is observed, consider preparing the compound solution immediately before each experiment.
-
Experimental Protocols & Data
Protocol for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound solid in a sterile container.
-
Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C for long-term storage, protected from light.
Illustrative Stability Data
The following table provides a hypothetical summary of stability for this compound under various conditions. Actual stability should be determined experimentally.
| Condition | Solvent | Temperature | Duration | % Remaining (Hypothetical) |
| 1 | DMSO | -20°C | 6 months | >99% |
| 2 | PBS (pH 7.4) | 4°C | 7 days | ~95% |
| 3 | PBS (pH 7.4) | 37°C | 24 hours | ~80% |
| 4 | 0.1 M HCl | 25°C | 24 hours | <70% |
| 5 | 0.1 M NaOH | 25°C | 24 hours | <60% |
Visualizing Degradation and Stability Workflow
Potential Degradation Pathway
The following diagram illustrates a potential hydrolytic degradation pathway for the cyano group of this compound, a common reaction for nitriles in aqueous solutions.
Caption: Potential hydrolytic degradation of this compound.
Workflow for a Stability Study
This diagram outlines the key steps for conducting a stability study of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. This compound [myskinrecipes.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing poor resolution in HPLC analysis of 6-Methyl-5-cyanouracil
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Troubleshooting Guide: Addressing Poor Resolution
Poor resolution in the HPLC analysis of this compound can manifest as peak tailing, peak fronting, or co-elution with impurities or related substances. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like uracil derivatives.[1] It is often indicative of secondary interactions between the analyte and the stationary phase.[2][3]
Primary Causes & Solutions:
-
Silanol Interactions: The primary cause of peak tailing for polar and basic compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][4] At a mid-range pH, these silanols can be ionized and interact strongly with polar functional groups on your analyte.
-
Solution 1: Mobile Phase pH Adjustment. A crucial step is to control the mobile phase pH.[5] For a compound like this compound, which is structurally related to uracil, operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[1] It is recommended to operate at a pH at least one unit away from the analyte's pKa to ensure consistent ionization and stable retention.[5]
-
Solution 2: Use of End-Capped Columns. Employ a high-quality, end-capped C18 or C8 column. End-capping is a process that blocks many of the residual silanol groups with a less polar group, thereby reducing the sites available for secondary interactions.[2][4]
-
Solution 3: Mobile Phase Additives. The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups and improve peak shape. However, be mindful that TEA can affect column longevity and detection sensitivity.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[2]
-
Solution: To check for column overload, dilute your sample and inject it again. If the peak shape improves, you have identified the issue. Consider reducing the injection volume or the sample concentration.[3]
-
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or a blocked frit, which can cause peak tailing.[1][2]
dot graph TD { A[Poor Peak Resolution: Tailing] --> B{Is it affecting all peaks?}; B -- Yes --> C[Suspect System Issue]; B -- No --> D{Is the peak shape concentration-dependent?}; C --> E[Check for extra-column dead volume]; C --> F[Inspect for column voids or blockages]; D -- Yes --> G[Column Overload: Reduce sample concentration/injection volume]; D -- No --> H[Suspect Secondary Interactions]; H --> I[Adjust Mobile Phase pH to suppress silanol activity]; H --> J[Use a high-quality end-capped column]; H --> K[Consider adding a mobile phase modifier like TEA]; } caption: "Troubleshooting workflow for peak tailing."
Q2: I'm observing peak fronting for this compound. What does this indicate?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
Primary Causes & Solutions:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample and consider injecting a smaller volume.
-
-
Column Overload: Similar to peak tailing, severe column overload can also manifest as peak fronting.
-
Solution: As with tailing, dilute the sample and re-inject to see if the peak shape improves.
-
Q3: I suspect there is a co-eluting impurity with my main peak. How can I improve the separation?
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.[6] For closely related substances, achieving baseline separation can be challenging.
Primary Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination may not be providing enough differential retention to separate the compounds.
-
Solution 1: Modify the Mobile Phase. Changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity.[4] You can also adjust the mobile phase pH, as small changes can significantly impact the retention of ionizable compounds.[7][8]
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is not effective, consider a column with a different stationary phase chemistry. For example, a phenyl-hexyl column may offer different selectivity compared to a standard C18 column due to pi-pi interactions.
-
Solution 3: Gradient Optimization. If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
-
Poor Column Efficiency: An old or poorly packed column will have lower efficiency, leading to broader peaks and a higher likelihood of peak overlap.
-
Solution: Ensure you are using a high-efficiency column with a smaller particle size (e.g., 3 µm or sub-2 µm) if your HPLC system is capable of handling the higher backpressure.[4] Also, check for and minimize any extra-column dead volume in your system, such as from excessively long or wide tubing.[4]
-
dot graph TD { A[Poor Resolution: Co-elution] --> B{Is peak purity confirmed?}; B -- No --> C[Use DAD for peak purity analysis]; B -- Yes --> D{Optimize Selectivity}; D --> E[Modify mobile phase: change organic solvent or pH]; D --> F[Change stationary phase chemistry]; D --> G[Adjust gradient slope]; A --> H{Optimize Efficiency}; H --> I[Use a higher efficiency column]; H --> J[Minimize extra-column dead volume]; } caption: "Workflow for resolving co-eluting peaks."
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method for this compound?
A good starting point for method development for a polar compound like this compound would be a reversed-phase method.[9]
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress silanol interactions and improve peak shape.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~260-270 nm | Uracil and its derivatives typically have a UV maximum in this range.[9][11] |
| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity.[12] |
Q5: How critical is the mobile phase pH, and how should I prepare it?
The mobile phase pH is extremely critical for achieving reproducible retention times and good peak shape for ionizable compounds like this compound.[7][13]
-
Preparation: Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. This ensures an accurate and reproducible pH measurement.
-
Buffering: Using a buffer is highly recommended to maintain a stable pH throughout the analysis.[4] A phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient.
Q6: Can my sample preparation affect the resolution?
Absolutely. Improper sample preparation can introduce interferences and contribute to poor chromatography.[3]
-
Sample Matrix: If your sample is in a complex matrix, consider a sample clean-up step like Solid Phase Extraction (SPE) to remove interfering compounds.[1][3]
-
Particulates: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit.[1]
Q7: What are some key system suitability parameters I should monitor?
To ensure the ongoing performance of your method, you should monitor several system suitability parameters.
| Parameter | Typical Acceptance Criteria | What it Indicates |
| Tailing Factor (Tf) | 0.8 - 1.5 | Peak symmetry.[3] |
| Theoretical Plates (N) | > 2000 | Column efficiency. |
| Resolution (Rs) | > 1.5 | Separation between adjacent peaks. |
| Relative Standard Deviation (RSD) of Retention Time | < 1% | System precision and stability.[11] |
| RSD of Peak Area | < 2% | Injection precision.[11] |
By systematically addressing these common issues and adhering to good chromatographic practices, you can achieve robust and reliable HPLC analysis of this compound.
References
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Gromski, P. S., et al. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC, NIH. Available from: [Link]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]
-
AMERICAN ELEMENTS®. This compound | CAS 5900-40-3. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites. PMC, NIH. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
PubChem, NIH. 6-Methyluracil. Available from: [Link]
-
Haq, N., et al. Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions. Asian Journal of Chemistry. Available from: [Link]
-
Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Research J. Pharm. and Tech. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Available from: [Link]
-
MDPI. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Available from: [Link]
-
PubMed. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. abap.co.in [abap.co.in]
- 13. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Impurity Formation in 6-Methyl-5-cyanouracil Synthesis
Welcome to the technical support center for the synthesis of 6-Methyl-5-cyanouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on impurity profiling and mitigation. As a crucial intermediate in pharmaceutical development, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the yield and quality of your synthesis.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My final product is contaminated with significant amounts of the 6-methyl-2-thiouracil intermediate. How can I drive the reaction to completion?
Answer: This is a common issue indicating incomplete desulfurization or oxidation of the thiouracil intermediate. The conversion of the 2-thio group to a carbonyl group is a critical and often challenging step.
-
Causality: The stability of the 6-methyl-2-thiouracil-5-carbonitrile intermediate can make its conversion difficult. This step typically involves an oxidizing agent in an acidic or alkaline medium. Insufficient oxidant, suboptimal pH, or inadequate reaction time can lead to incomplete conversion.
-
Solutions:
-
Optimize Oxidizing Agent: The use of agents like hydrogen peroxide in acetic acid or aqueous chloroacetic acid is common for this transformation.[1][2] Ensure the molar ratio of the oxidant to the thiouracil intermediate is appropriate. A slight excess of the oxidant may be required, but a large excess can lead to over-oxidation and other side products.
-
Control pH and Temperature: The reaction is highly pH-dependent. If using chloroacetic acid, for example, the in situ generation of HCl facilitates the hydrolysis of the intermediate S-alkylated species. Monitor the pH and temperature closely, as excessive heat can promote degradation and impurity formation.
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, extending the reflux or stirring time may be necessary to ensure complete conversion.
-
Question: HPLC analysis reveals a persistent impurity with a mass of +18 amu compared to my product. What is it and how can I prevent its formation?
Answer: An impurity with a mass increase of 18 amu strongly suggests the hydrolysis of the C5-nitrile group (–C≡N) to a primary amide (–CONH₂), forming 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3] During the cyclization or the final work-up and purification steps, exposure to strong acids or bases can catalyze this unwanted side reaction.
-
Solutions:
-
Maintain Neutral pH during Work-up: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~7 before product isolation. Avoid prolonged exposure to highly acidic or basic conditions.
-
Moderate Reaction Temperature: While heat is often required to drive the reaction, excessive temperatures (>100-120 °C) can significantly accelerate the rate of nitrile hydrolysis. Determine the minimum effective temperature for the reaction.
-
Purification Strategy: If the amide impurity does form, it can often be separated from the desired nitrile product through careful recrystallization. Their polarity difference may allow for separation using a solvent system where the amide is either significantly more or less soluble than the cyanouracil.
-
Question: My final product has a distinct yellow or brownish tint. What causes this discoloration and what is the best purification method?
Answer: Discoloration is typically caused by polymeric or oxidized impurities formed from side reactions.
-
Causality: Reagents like ethyl cyanoacetate and ethyl acetoacetate can undergo self-condensation or polymerization, especially under harsh basic or acidic conditions and high temperatures.[4] Additionally, trace metal contaminants can sometimes form colored complexes.
-
Solutions:
-
Use High-Purity Reagents: Ensure the starting materials are of high purity and are stored correctly to prevent degradation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may produce colored impurities.
-
Purification by Recrystallization: This is the most effective method for removing colored impurities. Select a solvent in which this compound has good solubility at high temperatures but poor solubility at room temperature. Common solvents include ethanol, acetic acid, or water.[5]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Question: What is the most reliable and common synthesis route for this compound?
Answer: The most prevalent and robust method is a multi-component reaction analogous to the Biginelli reaction.[6][7] This typically involves the condensation of three key components:
-
An acetoacetate derivative (e.g., ethyl acetoacetate) to provide the C6-methyl and C4-carbonyl groups.
-
Ethyl cyanoacetate, which provides the C5-cyano group and the C2-carbonyl.
-
Urea or thiourea.
Often, the synthesis proceeds in two main stages: first, the condensation of ethyl acetoacetate, ethyl cyanoacetate, and thiourea to form 6-methyl-2-thiouracil-5-carbonitrile, followed by an oxidative desulfurization to yield the final this compound.[7][8]
Question: How does the choice of solvent impact the reaction and impurity profile?
Answer: The solvent plays a critical role in reactant solubility, reaction rate, and suppression of side reactions. Polar protic solvents like ethanol are commonly used because they effectively dissolve the reactants and the base catalyst (e.g., potassium carbonate or sodium ethoxide).[6] However, the choice of solvent must be balanced, as highly polar or aqueous environments can increase the risk of nitrile hydrolysis, especially at elevated temperatures. Using a less polar, high-boiling solvent like N,N-dimethylformamide (DMF) can sometimes improve yields but may complicate product isolation.[3]
Question: What are the recommended analytical techniques for monitoring reaction progress and final purity?
Answer: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective for separating the product from starting materials and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any major impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities based on their mass-to-charge ratio.
Key Protocols & Methodologies
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on the common synthesis route involving a thiouracil intermediate.
Step A: Synthesis of 6-Methyl-2-thiouracil-5-carbonitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium carbonate (1.1 equivalents) in absolute ethanol.
-
To the stirred solution, add ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~5-6 to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-methyl-2-thiouracil-5-carbonitrile intermediate.
Step B: Oxidative Conversion to this compound
-
Suspend the crude thiouracil intermediate (1 equivalent) in a 1:1 mixture of glacial acetic acid and water.
-
While stirring, add a 30% solution of hydrogen peroxide (H₂O₂) (2.5-3 equivalents) dropwise, maintaining the temperature below 40 °C using an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
The product will precipitate from the solution. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol or glacial acetic acid) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio (Step A) | 1:1:1:1.1 (EAA:ECA:Thiourea:K₂CO₃) | Ensures complete reaction while avoiding side reactions from excess base. |
| Reflux Time (Step A) | 4-6 hours | Adequate time for cyclization without significant degradation. |
| Oxidant Molar Ratio (Step B) | 1:2.5 (Thiouracil:H₂O₂) | A slight excess of H₂O₂ ensures complete oxidation of the thio group. |
| Temperature Control (Step B) | < 40 °C during addition | Prevents runaway exothermic reaction and potential over-oxidation. |
| Recrystallization Solvent | Ethanol, Acetic Acid, or Water | Chosen for optimal solubility profile (high when hot, low when cold). |
Visual Guides & Workflows
Synthesis Pathway Diagram
Caption: Two-step synthesis of this compound.
Troubleshooting Flowchart for Impurity Issues
Caption: Decision tree for identifying and resolving common impurities.
Mechanism of Nitrile Hydrolysis Side Reaction
Caption: Simplified mechanism for nitrile to amide hydrolysis.
References
-
Hassan, A. S., et al. (2014). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimaterial and Anticancer Agents. Molecules, 19(4), 4938-4957. Available at: [Link][7]
-
Hirota, K., et al. (1980). SYNTHESIS AND REACTION OF 6-CYANOURACILS. Journal of Heterocyclic Chemistry, 17(3), 413-416. Available at: [Link][3]
-
Donleavy, J. J., & Kise, M. A. (1943). 6-METHYLURACIL. Organic Syntheses, 23, 69. Available at: [Link][5]
-
Wikipedia contributors. (2023). Uracil. Wikipedia, The Free Encyclopedia. Available at: [Link][1]
-
Allen, C. (n.d.). Uracil: Structure, Synthesis and Uses. Allen Institute. Available at: [Link][2]
-
Wikipedia contributors. (2023). Ethyl cyanoacetate. Wikipedia, The Free Encyclopedia. Available at: [Link][4]
-
Dahiya, R., & Pathak, D. (2007). Pyrimidine-5-carbonitriles - Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Journal of the Chinese Chemical Society, 54(4), 1017-1026. Available at: [Link][8]
-
Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-115. Available at: [Link][9]
-
Chouguiat, A., et al. (2020). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 8(2), 143-148. Available at: [Link][6]
Sources
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. Uracil: Structure, Synthesis and Uses [allen.in]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iau.ir [journals.iau.ir]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 6-Methyl-5-cyanouracil by ¹H and ¹³C NMR
Objective Comparison and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation in Synthesis
In the realm of medicinal chemistry and drug development, 6-methyl-5-cyanouracil serves as a pivotal building block for novel therapeutic agents. Its unique electronic and structural features make it an attractive scaffold for generating libraries of compounds with diverse biological activities. However, the synthetic pathways leading to such substituted heterocycles can be fraught with the potential for isomeric byproducts. Therefore, the unequivocal confirmation of the molecular structure is not merely a procedural step but a foundational requirement for the integrity of all subsequent research. Misidentification of a lead compound can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a drug discovery campaign.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the validation of the this compound structure using ¹H and ¹³C NMR, offering a robust framework for researchers to apply to their own work. We will delve into the causality behind experimental choices, present and interpret spectral data, and critically compare these findings against a plausible isomeric alternative to demonstrate a self-validating analytical workflow.
Experimental Design: A Foundation of Scientific Integrity
The quality and reliability of NMR data are intrinsically linked to the thoughtful design of the experiment. The choices of solvent, NMR experiments, and acquisition parameters are all critical variables that must be optimized to yield an unambiguous result.
Solvent Selection: The Unsung Hero of NMR
The choice of a deuterated solvent is a critical first step in preparing a sample for NMR analysis. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several key reasons:
-
Solubility: Uracil and its derivatives often exhibit poor solubility in less polar organic solvents like chloroform-d. DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, ensuring a homogenous solution and sharp NMR signals.
-
Chemical Shift Range: The residual proton signal of DMSO-d₆ appears as a quintet at approximately 2.50 ppm, and its carbon signal is a septet at around 39.52 ppm.[1] These signals are in a region of the spectrum that typically does not overlap with the signals of interest for many organic molecules, including this compound.
-
Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which can be advantageous for observing labile protons, such as the N-H protons of the uracil ring. In DMSO-d₆, these protons exchange more slowly with residual water than in other solvents like methanol-d₄, leading to sharper, more easily identifiable signals. The solvation of uracil derivatives by DMSO has been a subject of detailed study, highlighting the importance of solvent-solute interactions in interpreting NMR spectra.[2]
¹H and ¹³C NMR: The Cornerstones of Structural Analysis
A combination of one-dimensional ¹H and ¹³C NMR experiments provides a comprehensive picture of the molecule's carbon-proton framework.
-
¹H NMR Spectroscopy: This experiment provides information about the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For this compound, we expect to observe signals corresponding to the methyl protons and the two N-H protons of the uracil ring.
-
¹³C NMR Spectroscopy: This technique reveals the number of different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio. For our target molecule, we anticipate signals for the methyl carbon, the cyano carbon, and the four carbons of the pyrimidine ring.
Detailed Experimental Protocol
Sample Preparation
-
Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
¹H NMR Data Acquisition (500 MHz Spectrometer)
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 (sufficient for good signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition (125 MHz Spectrometer)
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Number of Scans: 1024 or more (required for adequate signal-to-noise due to the low natural abundance of ¹³C).
-
Relaxation Delay: 5 seconds (a longer delay ensures accurate integration of quaternary carbons).
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Analysis and Interpretation: Validating the Structure
The following tables summarize the expected ¹H and ¹³C NMR data for this compound in DMSO-d₆. The chemical shifts are based on known data for similar uracil derivatives and general principles of NMR spectroscopy.[3][4]
¹H NMR Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.4 | Broad Singlet | 1H | N1-H | The acidic proton on N1 is deshielded by the adjacent C2 carbonyl group and the aromatic nature of the ring. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential slow exchange. |
| ~11.2 | Broad Singlet | 1H | N3-H | Similar to the N1-H proton, the N3-H is deshielded by two adjacent carbonyl groups (C2 and C4), resulting in a downfield chemical shift. |
| ~2.2 | Singlet | 3H | C6-CH₃ | The methyl protons are in a relatively shielded environment and appear as a singlet because there are no adjacent protons to couple with. |
¹³C NMR Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C4 (Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield. C4 is typically slightly downfield of C2 in uracil systems. |
| ~151 | C2 (Carbonyl) | The second carbonyl carbon, also significantly deshielded. |
| ~150 | C6 | This quaternary carbon is attached to a nitrogen atom and is part of a double bond, leading to a downfield chemical shift. |
| ~116 | -CN (Cyano) | The chemical shift for nitrile carbons typically falls in this range. |
| ~94 | C5 | This quaternary carbon is significantly shielded. The electron-withdrawing cyano group at this position has a strong influence on its chemical shift. |
| ~19 | C6-CH₃ | The methyl carbon is in a typical aliphatic region, appearing far upfield. |
Comparative Analysis: Ruling Out Isomeric Impurities
A plausible isomeric byproduct in the synthesis of this compound is 4-methyl-5-cyanouracil . A thorough analysis of the NMR data allows for the definitive differentiation between these two structures.
| Feature | Expected for this compound (Target) | Predicted for 4-Methyl-5-cyanouracil (Isomer) | Conclusion from Experimental Data |
| ¹H NMR: Aromatic Region | No signals between 6-9 ppm. | A singlet for the C6-H proton is expected around 7.5-8.0 ppm. | The absence of a signal in this region is strong evidence against the 4-methyl isomer. |
| ¹H NMR: Methyl Signal | A singlet at ~2.2 ppm. | A singlet for the C4-CH₃ would likely be in a similar region. | This signal alone is not sufficient for differentiation. |
| ¹³C NMR: Ring Carbons | C6 is a quaternary carbon (~150 ppm). | C6 would be a methine carbon (CH) and would appear at a different chemical shift. C4 would be a quaternary carbon. | The observation of a quaternary carbon signal at ~150 ppm and the absence of a downfield methine carbon signal confirms the 6-methyl substitution pattern. |
This comparative analysis demonstrates the power of a combined ¹H and ¹³C NMR approach. The data provides a unique fingerprint for the target molecule that is inconsistent with that of its likely isomer.
Visualizing the Validation Workflow
Caption: A schematic overview of the workflow for the structural validation of this compound.
Conclusion: Trustworthiness Through Rigorous Analysis
The structural validation of a synthesized compound is a cornerstone of chemical research. As demonstrated, a systematic approach utilizing ¹H and ¹³C NMR spectroscopy provides an irrefutable body of evidence for the structure of this compound. By carefully selecting experimental parameters, meticulously interpreting the resulting spectra, and critically comparing the data against plausible alternatives, researchers can have the utmost confidence in the identity and purity of their materials. This rigorous analytical workflow is essential for ensuring the reproducibility of experimental results and the successful advancement of scientific and drug discovery endeavors.
References
- Wyrzykiewicz, E., & Wybieralska, J. (1987). ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts of 6-Methyluracil. Magnetic Resonance in Chemistry, 25, 550. (This is a specific reference for a closely related compound, supporting the expected chemical shifts).
-
Kubica, D., Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported ¹H NMR and ¹³C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A standard reference for residual solvent peaks).
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-369. (Provides NMR data for various 6-substituted uracils, useful for comparison).
- Barmaki, M., Maharramov, A. M., & Allahverdiyev, M. E. Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.
-
Rzepiela, K., Buczek, A., & Kupka, T. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931. Available at: [Link]
Sources
A Comparative Analysis of the Antimicrobial Efficacy of 6-Methyl-5-cyanouracil and Related Thiouracil Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] Uracil and its analogs, a cornerstone of pyrimidine chemistry, have long been a fertile ground for the discovery of bioactive compounds, including anticancer, antiviral, and antimicrobial agents.[2][3][4] Among these, thiouracils—where a sulfur atom replaces an oxygen atom in the uracil ring—have demonstrated a wide spectrum of biological activities.[5][6] This guide focuses on a specific, promising class of these compounds: 6-aryl-5-cyano-2-thiouracils. We will provide a detailed comparison of the antimicrobial activity of derivatives within this class, with a particular focus on understanding how structural modifications, such as the presence of a 6-methyl group, influence their efficacy against various microbial pathogens. This analysis is supported by established experimental methodologies, offering a comprehensive resource for researchers engaged in antimicrobial drug discovery.
Pillar 1: The Scientific Rationale - Mechanism of Action
The antimicrobial activity of thiouracil derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanism can vary between different derivatives, a prominent target identified for some 6-aryl-5-cyano-2-thiouracils is the bacterial protein translocase SecA.[1][7][8]
-
Inhibition of SecA: SecA is a crucial ATPase motor protein in the bacterial Sec machinery, which facilitates the transport of proteins across the cytoplasmic membrane. This pathway is essential for bacterial viability and is conserved among many bacterial species but absent in humans, making it an attractive target for novel antibacterial drugs.[1] Molecular docking studies suggest that thiouracil derivatives can bind to a pocket near the SecA ATPase domain, inhibiting its function and disrupting the protein secretion pathway, ultimately leading to bacterial cell death.[7][8]
-
Other Potential Mechanisms: Thiouracils, by mimicking natural pyrimidines, may also interfere with nucleic acid synthesis or other metabolic pathways vital for microbial growth.[9] The diverse biological effects observed underscore the rich chemical space these scaffolds occupy for further exploration.
Pillar 2: Foundational Experimental Protocols
To objectively compare the antimicrobial potency of different thiouracil derivatives, standardized and reproducible methods are paramount. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition are foundational in antimicrobial research.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible in-vitro growth of a microorganism.[10][11]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it has good reproducibility, low levels of inhibitors, and supports the growth of most common pathogens.
-
Inoculum Standardization: Standardizing the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical. A lower inoculum might overestimate the compound's efficacy, while a higher one could overwhelm the compound, leading to falsely high MIC values.[12]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a concentrated stock solution of each thiouracil derivative (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Preparation of Microplate: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Serial Dilution: Add 200 µL of the stock solution (at a starting concentration, e.g., 512 µg/mL in MHB) to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[13]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[13]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
Figure 1: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Disc-Diffusion (Zone of Inhibition) Assay
This method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.[14][15] It is particularly useful for rapid screening.[16]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar is the standard for this assay due to its non-selective nature and minimal interaction with antimicrobial agents, allowing for uniform diffusion.[15]
-
Confluent Lawn: Spreading a standardized inoculum to create a "lawn" of bacteria ensures that any clearing is due to the inhibitory action of the diffused compound.[17]
-
Zone of Inhibition: The size of the clear zone around the disc, where microbial growth is inhibited, correlates with the susceptibility of the microorganism to the compound. A larger zone generally indicates greater potency.[15][18]
Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as described in the MIC protocol.
-
Plate Inoculation: Using a sterile cotton swab, dip it into the standardized inoculum and streak it evenly across the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth.
-
Disc Application: Aseptically place sterile paper discs (6 mm in diameter) onto the agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each thiouracil derivative solution at a known concentration onto a separate disc. A disc with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., Amoxicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters (mm).[15]
Figure 2: Workflow for the Agar Disc-Diffusion Assay.
Pillar 3: Comparative Data and Structure-Activity Relationship (SAR)
The antimicrobial activity of thiouracil derivatives is highly dependent on the nature of the substituents on the pyrimidine ring. The following table summarizes representative MIC data for several 6-aryl-5-cyano-2-thiouracil derivatives against various microbial strains, extracted from published literature.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiouracil Derivatives
| Compound ID | 6-Aryl Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 4i | 2-Thienyl | 1.17 | 1.17 | 4.68 | 4.68 | 2.34 | 4.68 | [19] |
| 7b | Phenyl | 1.17 | 2.34 | >50 | >50 | >50 | >50 | [19] |
| 7c | 4-Chlorophenyl | 1.17 | 1.17 | >50 | >50 | >50 | >50 | [19] |
| 4g | 3,4,5-Trimethoxyphenyl | >50 | >50 | >50 | >50 | 12.5 | 12.5 | [19] |
| 2a | 4-Fluorophenyl | 15.62 | 31.25 | 62.5 | 125 | 62.5 | 125 | [20] |
| 2d | 3,4,5-Trimethoxyphenyl | 7.81 | 15.62 | 31.25 | 62.5 | 31.25 | 62.5 | [20] |
| Amoxicillin | - | 2.34 | 4.68 | - | - | - | - | [19] |
| Amphotericin B | - | - | - | - | - | 3.00 | 3.00 | [19] |
Note: The compound numbering (e.g., 4i, 7b) corresponds to that used in the cited reference. The structures of 7b and 7c are further modified from the parent thiouracil.
Analysis and Structure-Activity Relationship (SAR) Insights:
-
Impact of the 6-Aryl Group: The nature of the substituent at the 6-position of the thiouracil ring is a critical determinant of both the potency and the spectrum of antimicrobial activity.[19]
-
Heteroaromatic Rings: Compound 4i , featuring a methylthiophene (2-thienyl) group, demonstrated potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Its activity against C. albicans was even superior to the standard antifungal drug Amphotericin B.[19] This suggests that heteroaromatic substituents at this position may be highly favorable.
-
Substituted Phenyl Rings: The presence of electron-donating methoxy groups (as in 4g and 2d ) appears to confer modest antifungal activity but limited antibacterial effect.[19][20] Conversely, electron-withdrawing groups like fluorine (2a ) or chlorine (7c ) can lead to potent activity, particularly against Gram-positive bacteria.[19][20]
-
-
Spectrum of Activity: Many of the synthesized derivatives, such as 7b and 7c , show potent activity specifically against Gram-positive bacteria (S. aureus, B. subtilis) but are largely inactive against Gram-negative bacteria (E. coli, P. aeruginosa).[19] This is a common phenomenon, often attributed to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier. The broad-spectrum activity of compound 4i is therefore particularly noteworthy.[19]
-
S-Alkylation: Further modifications, such as S-alkylation of the thiouracil ring, can have a dramatic impact. In one study, S-alkylation was found to negatively affect antifungal activity while modulating antibacterial potency based on the aryl substituent.[19]
Conclusion
The 6-aryl-5-cyano-2-thiouracil scaffold is a versatile and promising platform for the development of novel antimicrobial agents. The antimicrobial profile of these compounds is highly tunable through chemical modification, particularly at the 6-position of the pyrimidine ring. While a simple 6-methyl substituent provides a baseline, the introduction of aryl and especially heteroaryl groups, such as 2-thienyl, can lead to derivatives with potent and broad-spectrum antimicrobial activity. The data strongly indicate that compounds like 4i warrant further investigation as lead candidates. The detailed protocols and comparative analysis provided in this guide serve as a foundational resource for researchers aiming to explore this chemical space and contribute to the critical effort of overcoming antimicrobial resistance.
References
-
Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory.
-
Zone of Inhibition explained. Singer Instruments.
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, Royal Society of Chemistry.
-
Design, Synthesis and Antimicrobial Activities of Thiouracil Derivatives Containing Triazolo-Thiadiazole as SecA Inhibitors. PubMed, National Center for Biotechnology Information.
-
Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. PubMed, National Center for Biotechnology Information.
-
Synthesis, antibacterial activities and molecular docking study of thiouracil derivatives containing oxadiazole moiety. Taylor & Francis Online.
-
Zone of Inhibition. Nelson Labs.
-
Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. PubMed, National Center for Biotechnology Information.
-
Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).
-
Synthesis and Antibacterial Evaluation of Thiouracil Derivatives Containing 1,2,4-Triazolo[1,5-a]Pyrimidine. Ingenta Connect.
-
The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. A-Star Testing & Inspection.
-
A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. PubMed, National Center for Biotechnology Information.
-
Thiouracil derivatives as anticancer and antimicrobial agents. ResearchGate.
-
Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate.
-
Innovative antimicrobial substances based on uracil S‐derivatives. Wiley Online Library.
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PubMed Central, National Center for Biotechnology Information.
-
Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy, ASM Journals.
-
Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives. PubMed, National Center for Biotechnology Information.
-
Design, synthesis and antimicrobial activities of thiouracil derivatives containing triazolo-thiadiazole as SecA inhibitors. ResearchGate.
-
Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta Pharmaceutica.
-
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. PubMed, National Center for Biotechnology Information.
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Portfolio.
-
DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
-
6-Methyl-5-cyanouracil | CAS 5900-40-3. AMERICAN ELEMENTS.
-
Thiouracil: Comprehensive profile. PubMed, National Center for Biotechnology Information.
-
(PDF) Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. ResearchGate.
-
Microbial formation of 4-thiouracil. PubMed, National Center for Biotechnology Information.
-
What is the mechanism of action (MOA) of Propylthiouracil (PTU)? Dr.Oracle.
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI.
-
6-methyluracil. Organic Syntheses.
-
What is the mechanism of Propylthiouracil? Patsnap Synapse.
-
Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. National Center for Biotechnology Information.
-
Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activities of thiouracil derivatives containing triazolo-thiadiazole as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. singerinstruments.com [singerinstruments.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 6-Methyl-5-cyanouracil and 5-fluorouracil
This guide provides an in-depth, objective comparison of the cytotoxic properties of the well-established chemotherapeutic agent 5-fluorouracil (5-FU) and the less-characterized compound 6-Methyl-5-cyanouracil. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: Two Faces of the Uracil Scaffold
Mechanisms of Action: A Tale of a Known Killer and a Structural Enigma
5-Fluorouracil (5-FU): A Multi-pronged Attack on Cell Proliferation
5-FU functions as an antimetabolite, exerting its cytotoxic effects through several well-defined mechanisms after being converted into three main active metabolites within the cell.[2]
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism involves the conversion of 5-FU to fluorodeoxyuridine monophosphate (FdUMP).[1][4] FdUMP forms a stable ternary complex with thymidylate synthase and a folate cofactor, effectively blocking the synthesis of thymidylate (dTMP).[1][2] This depletion of dTMP, a necessary precursor for DNA synthesis, leads to a "thymineless death," particularly in rapidly dividing cancer cells.[3]
-
Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and subsequently incorporated into RNA in place of uridine triphosphate.[1][3] This fraudulent incorporation disrupts RNA processing and function, contributing to its overall cytotoxicity.[2][4]
-
Incorporation into DNA: A third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA.[2][3] This event can trigger DNA damage responses and apoptosis.[4]
The intricate metabolic activation and multi-targeted action of 5-FU underscore its efficacy, but also contribute to its toxicity profile and the development of resistance mechanisms.[1]
This compound: An Unexplored Territory
Currently, there is a significant lack of published data regarding the mechanism of action and cytotoxic effects of this compound. While it shares the core uracil structure with 5-FU, the substitutions at positions 5 and 6 are markedly different:
-
Position 5: A cyano (-CN) group instead of fluorine (-F).
-
Position 6: A methyl (-CH3) group, which is absent in 5-FU.
These structural alterations would almost certainly lead to a different biological activity profile. The fluorine atom at position 5 is critical for the irreversible inhibition of thymidylate synthase by 5-FU. The absence of this key feature in this compound makes a similar mechanism of action highly unlikely. While some uracil derivatives with substitutions at the 6-position have been studied for proliferative activity, these studies did not include the 5-cyano moiety and were focused on regeneration rather than cytotoxicity.[1] Without experimental data, any proposed mechanism for this compound would be purely speculative.
Comparative Cytotoxicity: Experimental Data
The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
5-Fluorouracil: A Broad-Spectrum Cytotoxic Agent
5-FU has demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used. This variability often reflects underlying differences in cellular metabolism and drug resistance mechanisms.[5]
| Cell Line | Cancer Type | Exposure Time | IC50 Value (µM) | Reference |
| HCT-116 | Colon Cancer | 72 hours | 11.3 | |
| HT-29 | Colon Cancer | 5 days | 11.25 | |
| SW620 | Colon Cancer | 48 hours | ~56.3 (13 µg/ml) | |
| Esophageal Squamous Carcinoma (Panel) | Esophageal Cancer | Not Specified | 1.00 - 39.81 | |
| HNO-97 | Tongue Squamous Cell Carcinoma | 24 hours | 2.0 | |
| H9c2 | Non-cancerous Cardiomyoblasts | Not Specified | 400 |
Note: IC50 values are subject to inter-laboratory variability. The data presented is for comparative purposes.
The significantly higher IC50 value in the non-cancerous H9c2 cell line is indicative of some level of selective toxicity towards cancer cells, though off-target toxicity remains a major clinical challenge with 5-FU.
This compound: A Data Deficit
A thorough search of scientific literature and databases reveals no publicly available experimental data on the cytotoxicity or IC50 values for this compound against any cell line. While related structures like 6-aryl-5-cyano-2-thiouracils have shown some growth inhibitory effects against specific cancer cell lines, these results cannot be extrapolated to this compound due to significant structural differences.[3]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To empirically determine and compare the cytotoxicity of compounds like 5-FU and this compound, a robust and reproducible assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle of the Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.
-
Include wells for 'no-cell' controls to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 5-FU and this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a 'vehicle control' group treated with the solvent at the same concentration used for the drug dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).
-
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently mix the contents by placing the plate on an orbital shaker for 5-15 minutes, ensuring all crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
Subtract the average absorbance of the 'no-cell' control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value for each compound.
-
Conclusion and Future Directions
This guide establishes a clear disparity in the available scientific knowledge between 5-fluorouracil and this compound. 5-FU is a well-understood cytotoxic agent with a defined multi-modal mechanism of action and a vast body of supporting experimental data. In stark contrast, this compound is a compound for which no public cytotoxicity data or mechanistic studies appear to exist.
Therefore, any consideration of this compound for biological applications, particularly in oncology, must begin with foundational in vitro cytotoxicity screening across a panel of relevant cancer cell lines. The experimental protocol detailed above provides a standard, validated framework for initiating such an investigation. Only through rigorous empirical testing can the cytotoxic potential—or lack thereof—of this compound be determined and a meaningful comparison with established drugs like 5-FU be made.
References
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 17(8), 9863–9879. [Link]
-
Fluorouracil - Wikipedia. (n.d.). Wikipedia. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer Molecules, 4(5), 155-161. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Cytotoxicity of 5‐fluorouracil in a panel of colon cancer cell lines. (n.d.). ResearchGate. [Link]
-
Toxicity of 5-Fluorouracil. (1999, July 1). CancerNetwork. [Link]
-
IC 50 values of 5-FU for colon cancer cells. (n.d.). ResearchGate. [Link]
-
Tsubosa, Y., Ishida, H., Kuwano, H., & Ando, M. (2008). Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. Diseases of the Esophagus, 21(1), 15-20. [Link]
-
Zhang, Y., Chen, J., Li, Y., Wu, J., & Yu, H. (2014). Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans. Oncology Letters, 7(5), 1731-1736. [Link]
-
El-Beshbishy, M. A., Al-Azhari, S. N., & Al-Harbi, M. S. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Egyptian Journal of Medical Sciences, 45(2), 1-13. [Link]
Sources
- 1. jppres.com [jppres.com]
- 2. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-5-cyanouracil Derivatives as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The uracil scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] Within this broad class, 6-methyl-5-cyanouracil derivatives have emerged as a particularly promising chemotype, demonstrating a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a specific focus on their application as antiviral agents. We will explore how targeted structural modifications influence antiviral potency, drawing on experimental data to provide a clear comparative framework.
The this compound Core: A Privileged Scaffold
The unique arrangement of a methyl group at the C6 position and a cyano group at the C5 position of the uracil ring creates a scaffold with significant potential for drug design. The cyano group, in particular, can act as a key hydrogen bond acceptor, influencing the binding affinity of these molecules to their biological targets.[5] SAR studies have revealed that modifications at the N1, N3, and C6 positions can dramatically alter the biological activity of these compounds, allowing for the fine-tuning of their therapeutic properties.
SAR Analysis: A Comparative Look at Antiviral Activity
The antiviral activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections break down the key SAR findings.
The nitrogen atoms at the N1 and N3 positions of the uracil ring are common sites for modification. The introduction of alkyl and benzyl groups at these positions has been shown to significantly impact antiviral activity. For instance, studies on 1,6-bis[(benzyloxy)methyl]uracil derivatives have demonstrated potent activity against HIV-1 and influenza H1N1 virus.[6] The presence of bulky benzyloxy groups can enhance binding to viral enzymes, such as reverse transcriptase.[1][6]
-
Key Insight: The introduction of lipophilic groups at N1 and N3 can enhance cell permeability and interaction with hydrophobic pockets in viral proteins.
The C6-methyl group is another critical determinant of activity. While many active compounds retain this feature, its modification or replacement can lead to interesting shifts in biological effect. For example, replacing the methyl group with larger alkyl or aryl groups can influence the compound's steric profile, potentially altering its target selectivity.[7] Some studies have shown that derivatives with a 6-aryl group exhibit potent antimicrobial and anticancer effects.[3][8]
-
Expert Tip: When designing new derivatives, consider the spatial constraints of the target enzyme's active site. The size and conformation of the C6 substituent are crucial.
The C5-cyano group is often considered a key pharmacophoric feature. Its strong electron-withdrawing nature influences the electronic distribution of the pyrimidine ring, and it can form crucial hydrogen bonds with enzyme active sites.[5] In a study of 5-cyanopyrimidine derivatives as p38α MAP kinase inhibitors, the cyano group was found to form a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site.[5] While some studies have explored replacing the cyano group, this often leads to a decrease in activity, highlighting its importance.[9]
Quantitative Comparison of Antiviral Activity
The following table summarizes the antiviral activity of representative this compound derivatives against various viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are provided to allow for a direct comparison of potency.
| Compound/Derivative | Virus | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 5-Cyano-2'-deoxyuridine | Vaccinia Virus | Plaque Reduction | >10 | >100 | - | [9] |
| 1,6-bis[(benzyloxy)methyl]uracil derivative | HIV-1 | MT-4 cell culture | 0.8 | >217 | >271 | [6] |
| 1,6-bis[(benzyloxy)methyl]uracil derivative | Influenza A/H1N1 | MDCK cell culture | 1.2 | >100 | >83 | [6] |
| 6-(Thienyl)-5-cyano-2-thiouracil | Hepatitis A Virus (HAV) | CPE Reduction | 26.3 | >100 | >3.8 | [2] |
Note: The data presented are from different studies and assay conditions may vary. Direct comparison should be made with caution.
Experimental Methodologies
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
A common route for the synthesis of the 6-methyluracil core involves the condensation of ethyl acetoacetate with urea.[10] The cyano group can then be introduced at the C5 position through various methods, such as the reaction of a 5-halo-6-methyluracil derivative with a cyanide salt.[9][11]
Step-by-Step Protocol for the Synthesis of 6-Methyluracil: [10]
-
Mix finely powdered urea (1.33 moles) with ethyl acetoacetate (1.23 moles), absolute ethanol (25 cc), and a few drops of concentrated hydrochloric acid in a crystallizing dish.
-
Cover the dish loosely and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Allow the reaction to proceed for several days until a solid cake is formed.
-
Dissolve the crude product in a hot solution of sodium hydroxide (2 moles) in 1.2 L of water.
-
Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry.
This assay is a common method for evaluating the ability of a compound to protect cells from virus-induced cell death.[12]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, MT-4) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Infect the cell monolayer with a predetermined titer of the virus.
-
Treatment: After a brief virus adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plate at the optimal temperature and CO2 conditions for the specific virus and cell line until CPE is observed in the untreated virus control wells.
-
Quantification of CPE: Assess cell viability using a method such as the neutral red uptake assay or by microscopic observation.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
Mechanistic Insights and Logical Relationships
The antiviral mechanism of many uracil derivatives involves the inhibition of viral polymerases, such as reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses.[1][13] These compounds often act as nucleoside analogs, which, after intracellular phosphorylation to their triphosphate form, compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain.[13][14] This incorporation leads to chain termination and halts viral replication.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel antiviral agents. SAR studies have provided valuable insights into the structural requirements for potent activity, highlighting the importance of substitutions at the N1, N3, and C6 positions, as well as the crucial role of the C5-cyano group. Future research should focus on exploring a wider range of substituents and employing computational modeling to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of prodrug strategies to enhance the bioavailability of these compounds also represents a promising avenue for future investigation.[13]
References
-
Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives | The Journal of Organic Chemistry - ACS Publications. (2024-10-18). Available from: [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. (2022-04-30). Available from: [Link]
-
(PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents - ResearchGate. (2025-08-05). Available from: [Link]
-
Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC - NIH. Available from: [Link]
-
In Vitro Antiviral Testing | IAR | USU. Available from: [Link]
-
Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potenc - Acta Scientific. (2021-12-22). Available from: [Link]
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC - NIH. (2023-02-16). Available from: [Link]
-
SYNTHESIS AND REACTION OF 6-CYANOURACILS. Available from: [Link]
-
Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - MDPI. (2021-04-13). Available from: [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central. Available from: [Link]
-
(PDF) Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues - ResearchGate. (2025-08-10). Available from: [Link]
-
Antiviral activity of nucleoside analogues against norovirus - PMC - NIH. Available from: [Link]
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC - PubMed Central. Available from: [Link]
-
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Available from: [Link]
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. Available from: [Link]
-
1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed. (2016-06-01). Available from: [Link]
- CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents.
-
6-methyluracil - Organic Syntheses Procedure. Available from: [Link]
-
A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org. Available from: [Link]
-
anti-cancer activities of 6-aryl -5-cyano-2-thiouracil derivatives - Semantic Scholar. Available from: [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research. (2021-01-21). Available from: [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchGate. (2025-08-06). Available from: [Link]
-
Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines - Juniper Publishers. (2017-06-30). Available from: [Link]
-
Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - MDPI. Available from: [Link]
-
6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed. Available from: [Link]
-
5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed. Available from: [Link]
-
5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed. Available from: [Link]
-
Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH. Available from: [Link]
-
Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil - MDPI. Available from: [Link]
-
Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed. Available from: [Link]
-
Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil - ResearchGate. Available from: [Link]
-
16983 PDFs | Review articles in ANTIVIRAL ACTIVITY - ResearchGate. Available from: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. mdpi.com [mdpi.com]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Different Cyanouracil Derivatives: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the uracil scaffold has emerged as a privileged structure, lending itself to a diverse array of biological activities. While much attention has been paid to its role in anticancer and antiviral therapies, the antioxidant potential of its derivatives is a burgeoning field of interest. This guide provides a comprehensive comparative analysis of the antioxidant activity of various cyanouracil derivatives, offering a blend of experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships (SAR) that govern the antioxidant capacity of this intriguing class of compounds.
Introduction: The Paradox of the Cyano Group in Antioxidant Uracils
Uracil and its derivatives are fundamental components of nucleic acids, and their synthetic analogs have found widespread use in medicine.[1] The antioxidant activity of uracil derivatives is often attributed to the presence of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, particularly at the C5 and C6 positions of the pyrimidine ring. These groups can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
The introduction of a cyano (-C≡N) group at the C5 position, creating cyanouracil derivatives, presents an interesting chemical paradox. The cyano group is a potent electron-withdrawing group, which would be expected to decrease the electron density of the uracil ring and, consequently, diminish its ability to donate electrons or hydrogen atoms. This guide will explore this paradox by examining the available experimental evidence and discussing the structural features that may modulate the antioxidant activity of cyanouracil derivatives.
Structure-Activity Relationships: The Influence of Substituents on Antioxidant Potency
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. For uracil derivatives, the nature and position of substituents on the pyrimidine ring are critical determinants of their ability to scavenge free radicals.
The Critical Role of Electron-Donating Groups
As a general principle, the presence of electron-donating groups (EDGs) on an aromatic ring enhances its antioxidant activity.[2] For the uracil scaffold, hydroxyl and amino groups are particularly effective in this regard. These groups can participate in hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms to neutralize free radicals. The resulting radical is stabilized by resonance, delocalizing the unpaired electron over the pyrimidine ring.
The Impact of the Electron-Withdrawing Cyano Group
The cyano group, being strongly electron-withdrawing, is expected to have a detrimental effect on the antioxidant activity of the uracil ring. By pulling electron density away from the ring, it would make the donation of a hydrogen atom or an electron more difficult. However, the overall antioxidant activity of a cyanouracil derivative is not solely dictated by the C5-cyano substituent but is a composite of the electronic effects of all substituents on the molecule.
Modulation of Activity by Other Substituents
The antioxidant potential of cyanouracil derivatives can be fine-tuned by the introduction of other functional groups at the N1, N3, and C6 positions. For instance, the presence of aryl groups at the C6 position can introduce additional sites for radical scavenging, especially if these aryl rings are themselves substituted with electron-donating groups like hydroxyl or methoxy moieties.
Comparative Analysis of Antioxidant Activity: Experimental Evidence
Direct comparative studies on a wide range of cyanouracil derivatives are limited in the literature. However, by piecing together data from various sources, we can begin to form a picture of their relative antioxidant potential.
A key study in this area involved the synthesis and evaluation of a series of 6-aryl-5-cyanothiouracil derivatives.[3] Thiouracils are close analogs of uracils where one of the carbonyl oxygens is replaced by sulfur. This study provides valuable insights into the antioxidant potential of this subclass of cyanouracils.
Table 1: Antioxidant Activity of Selected 6-Aryl-5-Cyano Thiouracil Derivatives (DPPH Radical Scavenging Assay) [3]
| Compound | R (Aryl Group at C6) | Antioxidant Activity |
| 1c | 4-Chlorophenyl | Promising free radical scavenging activity, more potent than ascorbic acid |
| 5c | 4-Chlorophenyl (with further modification) | Promising free radical scavenging activity, more potent than ascorbic acid |
| 8c | 4-Chlorophenyl (with further modification) | Promising free radical scavenging activity, more potent than ascorbic acid |
| Ascorbic Acid (Standard) | - | Standard antioxidant |
Note: The original study qualitatively described the activity as "promising" and "more potent than standard, ascorbic acid" without providing specific IC50 values.
The findings from this study are significant as they demonstrate that despite the presence of the electron-withdrawing cyano group, certain 6-aryl-5-cyanothiouracil derivatives can exhibit potent antioxidant activity, even surpassing that of the well-known antioxidant, ascorbic acid.[3] This suggests that the aryl substituent at the C6 position plays a crucial role in the radical scavenging ability of these molecules, likely through mechanisms involving the aryl ring itself.
In contrast, a study on 5-thiocyanatouracil, another cyanouracil analog, reported "non-significate antioxidant effect compare with ascorbic acid," highlighting the nuanced role of the overall substitution pattern.[4]
Mechanistic Insights: How Might Cyanouracil Derivatives Scavenge Radicals?
The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Caption: General mechanisms of free radical scavenging by antioxidants.
For cyanouracil derivatives, the strong electron-withdrawing nature of the cyano group would likely disfavor both HAT and SET from the uracil ring itself. Therefore, for derivatives that do exhibit significant antioxidant activity, it is plausible that other structural features are responsible. In the case of the highly active 6-aryl-5-cyanothiouracils, the aryl ring at the C6 position, especially if substituted with EDGs, is the likely site of radical scavenging. The thiouracil moiety might also play a role through mechanisms involving the sulfur atom.
Experimental Protocols for Antioxidant Activity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two of the most common in vitro antioxidant assays: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant activity of the sample.
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound and Standard Solutions: Prepare stock solutions of the cyanouracil derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compounds and the standard to different wells.
-
Add the DPPH solution to each well. A control well containing only the solvent and DPPH solution should also be prepared.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.
Workflow for ABTS Assay:
Caption: Experimental workflow for the ABTS radical cation scavenging assay.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions of the cyanouracil derivatives and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each concentration of the test compounds and the standard to different wells.
-
Add the working ABTS•+ solution to each well. A control well with solvent and ABTS•+ solution should be included.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Conclusion and Future Perspectives
The antioxidant activity of cyanouracil derivatives is a complex and multifaceted area of research. While the presence of the electron-withdrawing cyano group at the C5 position is generally expected to decrease antioxidant potential, the available evidence suggests that this effect can be counteracted and even overcome by appropriate substitution at other positions of the uracil ring, particularly at the C6 position with aryl moieties.
The field would greatly benefit from systematic studies that synthesize and evaluate a broad range of cyanouracil derivatives with diverse substituents at the N1, N3, and C6 positions. Such studies, employing standardized antioxidant assays, would provide a clearer understanding of the structure-activity relationships and enable the rational design of novel cyanouracil-based antioxidants. Furthermore, computational studies could provide valuable insights into the mechanisms of action and help predict the antioxidant potential of new derivatives.
This guide provides a foundational understanding for researchers venturing into this exciting field, offering a synthesis of the current knowledge and practical protocols to facilitate further exploration.
References
-
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Eur J Med Chem. 2013;69:519-528. [Link]
-
Synthesis of 2-Cyanopyrimidines. Molbank. 2019;2019(4):M1093. [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. 2022;27(9):2840. [Link]
-
Synthesis, characterization, and some pharmacological evaluation of 5-Thiocyanatouracil compound. International Journal of Health Sciences. 2022;6(S6):1001-1009. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. 2020;25(19):4435. [Link]
-
Structure and activity relationships of novel uracil derivatives as topical anti-inflammatory agents. Bioorg Med Chem. 2003;11(23):4933-4940. [Link]
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. 2023;28(4):1851. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Sci Rep. 2024;14(1):6444. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. 2021;26(23):7139. [Link]
-
Antioxidant capacity of 5-Fluorouracile and new fluorinated uracil derivates. Nereis. 2018;1(10):27-36. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Adv. 2024;14(3):1865-1887. [Link]
-
Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives - inter-laboratory evaluation study. Anal Sci. 2014;30(7):717-721. [Link]
-
Synthesis of 5-Cyanouracil Derivatives. Journal of China Pharmaceutical University. 1990;21(6):325-328. [Link]
-
Free radical scavenging activities of naturally occurring and synthetic analogues of sea urchin naphthazarin pigments. J Nat Prod. 2006;69(9):1325-1328. [Link]
-
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Int J Mol Sci. 2022;23(21):13437. [Link]
-
A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules. 2022;27(16):5105. [Link]
-
Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. J Food Compos Anal. 2011;24(7):1043-1048. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evid Based Complement Alternat Med. 2015;2015:734865. [Link]
-
Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. ChemInform. 2022;53(12). [Link]
-
Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Biochem Pharmacol. 2000;59(2):161-168. [Link]
-
Computational study of the antioxidant potential of natural and synthetic additives for polymer application. Polymers (Basel). 2022;14(15):3178. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Am J Org Chem. 2016;6(2):54-80. [Link]
Sources
- 1. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validating the Purity of Synthesized 6-Methyl-5-cyanouracil using Elemental Analysis
For researchers, scientists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of validating the purity of 6-Methyl-5-cyanouracil, a nitrogen-containing heterocyclic compound of interest, with a primary focus on elemental analysis. We will explore the causality behind experimental choices, compare the technique with other prevalent methods, and provide actionable protocols to ensure the integrity of your research.
Nitrogen-containing heterocycles are pivotal scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures.[1][2][3][4] this compound, a derivative of the pyrimidine uracil, belongs to this critical class of molecules.[1] The substituents on the uracil ring—a methyl group at position 6 and a cyano group at position 5—are anticipated to modulate its biological activity, making it a compound of interest for potential therapeutic applications.[5][6][7] Given this potential, ensuring the compound's purity is not merely a procedural step but a prerequisite for reliable downstream biological and pharmacological evaluation.
The Imperative of Purity: Why It Matters
The presence of impurities, even in trace amounts, can lead to:
-
Erroneous Biological Data: Impurities may exhibit their own biological activity, leading to false positives or negatives in screening assays.
-
Inaccurate Structure-Activity Relationships (SAR): The perceived activity of the target compound may be skewed, misguiding future optimization efforts.
-
Safety and Toxicity Concerns: Uncharacterized impurities can pose significant toxicological risks in preclinical and clinical development.
-
Lack of Reproducibility: The inability to consistently reproduce experimental results often stems from batch-to-batch variations in purity.
Elemental analysis serves as a fundamental, quantitative method to address this challenge by determining the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[8][9]
Synthesis and Purification of this compound
A robust purity analysis begins with a well-executed synthesis and meticulous purification. While various synthetic routes exist for uracil derivatives, a common approach involves the cyclization of a substituted precursor followed by functional group manipulations.[6][10][11] For instance, a plausible route could involve the reaction of a suitable precursor like 6-chloro-5-formyl-1,3-dimethyluracil with a cyanide source.[10]
General Purification Protocol: Recrystallization
The goal of purification is to remove unreacted starting materials, byproducts, and residual solvents. Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for polar compounds include ethanol, methanol, or water.
-
Dissolution: Dissolve the crude synthesized product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. As the solubility decreases, the pure compound will crystallize out, leaving impurities dissolved in the solvent.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. Incomplete drying is a common source of error in elemental analysis.
Purity Validation via Elemental Analysis: A Self-Validating System
Elemental analysis, often referred to as CHN or CHNS analysis, is a destructive technique that provides the elemental composition of a compound.[9][12] It operates on the principle of combustion analysis, a method refined by Nobel laureate Fritz Pregl.[13]
The Causality Behind the Technique: The core principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple, stable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂)
These gases are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.[9][14] The instrument is calibrated using certified reference materials, often traceable to standards from organizations like the National Institute of Standards and Technology (NIST), ensuring the accuracy and traceability of the results.[15][16][17]
Step-by-Step Methodology for Elemental Analysis
-
Theoretical Calculation: Before analysis, calculate the theoretical elemental composition of this compound (Chemical Formula: C₆H₅N₃O₂; Molecular Weight: 167.12 g/mol ).[18]
-
%C = (6 * 12.01) / 167.12 * 100 = 43.12%
-
%H = (5 * 1.01) / 167.12 * 100 = 3.01%
-
%N = (3 * 14.01) / 167.12 * 100 = 25.14%
-
%O = (2 * 16.00) / 167.12 * 100 = 19.15% (Often determined by difference)
-
-
Sample Preparation:
-
Ensure the purified sample is completely dry and free of solvent. Drying in a vacuum oven is recommended.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace (typically ~900-1000 °C).
-
Data Acquisition: The instrument software records the detector signals and calculates the mass percentages of C, H, and N.
Interpreting the Results: The Trustworthiness Pillar
The trustworthiness of the synthesis is validated by comparing the experimental results to the theoretical values. For most peer-reviewed journals, a deviation of ±0.4% from the calculated value is considered evidence of purity.[13][19]
| Element | Theoretical % | Experimental % (Example) | Deviation | Purity Assessment |
| Carbon (C) | 43.12 | 43.01 | -0.11 | Pass |
| Hydrogen (H) | 3.01 | 3.15 | +0.14 | Pass |
| Nitrogen (N) | 25.14 | 24.98 | -0.16 | Pass |
Troubleshooting Deviations:
-
Deviation > 0.4%: Suggests the presence of impurities. For example, a higher-than-expected hydrogen percentage could indicate residual water or solvent.
-
Hygroscopic Compounds: Some compounds readily absorb moisture from the atmosphere. If this is suspected, the inclusion of water molecules in the theoretical calculation may be necessary to match the experimental data.[20]
-
Incomplete Combustion: This can lead to lower-than-expected carbon values.
Comparative Guide: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool for confirming elemental composition and purity, it is not always sufficient on its own.[20][21] It provides bulk analysis but does not identify the nature of impurities.[13] Therefore, it is often used in conjunction with other analytical methods.[12][22]
| Technique | Principle | Pros | Cons | Best For |
| Elemental Analysis | Combustion and detection of resulting gases (CO₂, H₂O, N₂).[9] | Excellent for confirming elemental formula; highly accurate and precise for bulk purity.[20] | Destructive; provides no information on the structure of impurities; sensitive to residual solvent/water.[12] | Confirming the elemental composition of a new, purified compound. |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase.[23] | High sensitivity; excellent for quantifying known and unknown impurities; non-destructive (with fraction collection). | Requires chromophoric impurities for UV detection; can be complex to develop methods. | Routine quality control; separating and quantifying non-volatile impurities. |
| qNMR (¹H NMR) | Measures the nuclear spin of protons in a magnetic field. | Provides structural information about the main compound and impurities; can be quantitative; non-destructive. | Lower sensitivity than HPLC; complex spectra can be difficult to interpret; requires a quantitative internal standard.[24] | Assessing purity and structure simultaneously; identifying structurally related impurities. |
| GC-MS | Separation by volatility followed by mass-to-charge ratio detection. | High specificity and sensitivity; excellent for identifying volatile impurities by their mass spectra. | Limited to volatile and thermally stable compounds; destructive. | Detecting and identifying residual solvents and volatile byproducts. |
| Melting Point | Temperature at which a solid becomes a liquid. | Simple, fast, and inexpensive. | A sharp melting point is an indicator of purity, but not definitive; insensitive to small amounts of impurities. | A quick, preliminary check of purity. |
Workflow for Comprehensive Purity Validation
The following workflow illustrates a robust, multi-faceted approach to validating the purity of a synthesized compound like this compound.
Caption: Workflow from synthesis to comprehensive purity validation.
Conclusion: An Authoritative Approach to Purity
Validating the purity of a synthesized compound like this compound is a multi-step, evidence-based process. Elemental analysis provides a powerful, quantitative assessment of bulk purity by confirming that the elemental composition of the synthesized material matches its theoretical formula.[21][25] Its strength lies in its accuracy and its foundation in fundamental chemical principles.
However, for a complete and trustworthy characterization, especially in the context of drug development, elemental analysis should be complemented by orthogonal techniques like HPLC and NMR.[12][26] This integrated approach creates a self-validating system, ensuring that the material proceeding to further study is of the highest possible integrity. By understanding the causality behind each technique and judiciously applying them, researchers can build a robust and defensible data package, underpinning the scientific validity of their work.
References
-
Elemental analysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Elemental Inorganic Standards - Agilent. (n.d.). Agilent Technologies. [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-443. [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
-
Measurements, Standards, and Reference Materials for Industrial Commodities. (n.d.). NIST. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]
-
Analytical Techniques for Organic Compounds. (n.d.). Algor Cards. [Link]
-
NIST Standards for Microanalysis and the Certification Process. (n.d.). PMC - NIH. [Link]
-
Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]
-
SYNTHESIS AND REACTION OF 6-CYANOURACILS. (n.d.). [Link]
-
Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH. [Link]
-
Trace Element Characteristics of Magnetite and Hematite from the Heshangqiao Iron Oxide–Apatite Deposit in Eastern China: Implications for the Ore-Forming Processes. (n.d.). MDPI. [Link]
-
Measurements and Standards for Contaminants in Environmental Samples. (n.d.). NIST. [Link]
-
Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (n.d.). [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC - PubMed Central. [Link]
-
qualitative elemental specificity (Q04974). (n.d.). IUPAC. [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. (2021, August 22). Study.com. [Link]
-
This compound | CAS 5900-40-3. (n.d.). AMERICAN ELEMENTS. [Link]
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC - PubMed Central. [Link]
-
International Union of Pure and Applied Chemistry - Wikipedia. (n.d.). Wikipedia. [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022, July 6). [Link]
- Preparation method of compound containing 6-methyl uracil structure. (n.d.).
-
Analyzing the purity of a mixture (worked example). (n.d.). Khan Academy. [Link]
-
qualitative elemental specificity (Q04974). (n.d.). The IUPAC Compendium of Chemical Terminology. [Link]
-
Text - The IUPAC Compendium of Chemical Terminology. (n.d.). [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). NIH. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][14][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (n.d.). PubMed. [Link]
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 13. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. agilent.com [agilent.com]
- 16. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
- 17. NIST Standards for Microanalysis and the Certification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanelements.com [americanelements.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 21. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 26. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
The "Magic Methyl" at C6: A Comparative Guide to Its Impact on Cyanouracil's Biological Activity
Introduction: The Uracil Scaffold and the Quest for Potency
In the landscape of medicinal chemistry, the pyrimidine ring system, particularly the uracil scaffold, represents a "privileged structure."[1] Uracil and its derivatives are fundamental components of nucleic acids and serve as versatile building blocks for therapeutic agents with a vast range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] A key derivative, 5-cyanouracil, has attracted considerable attention as a platform for developing novel enzyme inhibitors and other bioactive molecules.[3]
However, the parent scaffold is often just the starting point. The journey from a promising lead compound to a potent and selective drug candidate is paved with meticulous structural modifications. One of the most powerful, yet deceptively simple, strategies in the medicinal chemist's toolkit is the introduction of a methyl group. This guide provides an in-depth comparison of how the addition of a single methyl group at the C6 position of the cyanouracil ring can fundamentally alter its biological activity. We will explore the structure-activity relationships (SAR), delve into the mechanistic underpinnings of this modification, and provide actionable experimental protocols for researchers in the field.
Section 1: Why the C6-Position Matters: A Locus of Biological Control
Research into uracil derivatives has consistently shown that modifications at the N1, N3, C5, and C6 positions are critical for tuning pharmacological profiles.[1] The C6 position, in particular, is a key locus for influencing how the molecule interacts with its biological targets. Studies on various 6-substituted uracil and thiouracil analogs have demonstrated that attaching different functional groups at this position can dramatically impact their therapeutic potential.
For instance, the synthesis and evaluation of numerous 6-aryl-5-cyano-2-thiouracil derivatives have revealed potent anticancer and antimicrobial activities.[4][5][6] These findings underscore a crucial principle: the steric and electronic environment at the C6 position directly modulates the compound's affinity and selectivity for its target enzymes or receptors. Therefore, investigating the effect of a small, non-polar methyl group at this position is a logical and vital step in exploring the full potential of the cyanouracil scaffold.
Section 2: The C6-Methyl Group: A Subtle Change with Profound Consequences
Adding a methyl group may seem like a minor alteration, but it can induce significant changes in a molecule's physicochemical properties and subsequent biological activity through several key mechanisms.
-
Steric Influence: The methyl group introduces steric bulk. This can be beneficial, forcing the molecule into a more rigid and biologically active conformation, or it can enhance binding by fitting into a hydrophobic pocket within the target protein. Conversely, it can also cause steric hindrance, preventing the molecule from binding effectively.
-
Electronic Modulation: As an electron-donating group, the methyl group can alter the electron density distribution across the pyrimidine ring. This can affect the strength of hydrogen bonds and other non-covalent interactions that are crucial for target recognition and binding.
-
Metabolic Stability: Methyl groups can block sites of metabolic oxidation. By preventing the molecule from being rapidly broken down by metabolic enzymes (like cytochrome P450s), a strategically placed methyl group can increase its half-life and bioavailability, leading to improved therapeutic efficacy.
Below is a conceptual diagram illustrating the potential positive impacts of methylation on a lead compound.
Caption: Conceptual impact of C6-methylation on a lead compound.
Section 3: Comparative Analysis of Biological Activity
While direct, side-by-side comparative studies of 5-cyanouracil and 6-methyl-5-cyanouracil are sparse in the literature, a wealth of data on related 6-substituted derivatives allows for a robust structure-activity relationship (SAR) analysis.
Anticancer Activity
Numerous studies have focused on synthesizing 6-aryl-5-cyanouracil derivatives and evaluating their cytotoxic effects against various cancer cell lines.[4] For example, certain 6-aryl derivatives have displayed potent growth-inhibitory effects against non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines.[4][6] This strongly suggests that substitution at the C6 position is a viable strategy for developing anticancer agents from the cyanouracil core. The introduction of a methyl group, while smaller than an aryl group, would similarly be expected to modulate cytotoxic activity, potentially by enhancing interactions within the active site of target enzymes like kinases or thymidylate synthase.
Antimicrobial Activity
The antimicrobial potential of 6-substituted cyanouracils is also well-documented. Derivatives bearing different aryl groups at the C6 position have shown a range of antibacterial and antifungal activities.[4] The nature of the substituent at C6 has been shown to influence not only the potency but also the spectrum of activity (narrow vs. broad-spectrum).[4] For instance, appending a methylthiophene group at C6 was found to confer broad-spectrum antibacterial and potent antifungal activity.[4] This highlights the sensitivity of antimicrobial action to the specific group at the C6 position, suggesting that 6-methyl-cyanouracil could possess a unique and potentially valuable antimicrobial profile.
The following table summarizes representative data for various C6-substituted thiouracil derivatives, illustrating the critical role of this position in determining biological potency.
| Compound (C6-Substituent) | Biological Target/Assay | Potency (MIC or % Growth Inhibition) | Reference |
| 6-(2,6-dichlorophenyl)-thiouracil | S. aureus (Antibacterial) | MIC: 25 µg/mL | [4] |
| 6-(5-methylfuran-2-yl)-thiouracil | S. aureus (Antibacterial) | MIC: 3.12 µg/mL | [4] |
| 6-(5-methylthiophen-2-yl)-thiouracil | C. albicans (Antifungal) | MIC: 2.34 µg/mL (More potent than Amphotericin B) | [4] |
| Compound 6d (Aryl-substituted) | HOP-92 Lung Cancer Cells | 45.75% Growth Inhibition @ 10⁻⁵ M | [4] |
| Compound 6i (Aryl-substituted) | MOLT-4 Leukemia Cells | 45.16% Growth Inhibition @ 10⁻⁵ M | [4] |
Disclaimer: Data is compiled from different studies for illustrative SAR purposes and does not represent a direct head-to-head comparison.
Section 4: Visualizing the Mechanism: A Hypothetical Binding Model
The steric and electronic changes imparted by the C6-methyl group can be best understood by visualizing how the molecule interacts with a hypothetical enzyme active site. The diagram below contrasts the binding of cyanouracil with that of 6-methyl-cyanouracil.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion
References
-
CHEN L., LAI Y., JI H. Synthesis of 5-Cyanouracil Derivatives. Journal of China Pharmaceutical University. 1990; (6): 325-328. [Link]
-
Kassab, A. E., El-Gazzar, A. R. B. A., & Al-Abdullah, E. S. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 17(8), 9868–9884. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 13(12), 8783-8795. [Link]
-
Pałasz, A., & Curyło, M. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 567–613. [Link]
-
Al-Abdullah, E. S. (2014). anti-cancer activities of 6-aryl -5-cyano-2-thiouracil derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 115-119. [Link]
-
Kassab, A. E., El-Gazzar, A. R. B. A., & Al-Abdullah, E. S. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. ResearchGate. [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of medicinal chemistry, 20(7), 974–976. [Link]
-
Ahmad, A., Kumar, A., & Pandey, R. (2020). Phytochemicals as Antiviral Agents: Recent Updates. Applied microbiology and biotechnology, 104(13), 5659–5671. [Link]
-
Li, Q., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Molecules, 28(7), 3099. [Link]
-
Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & medicinal chemistry, 24(11), 2476–2485. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ARGH, 2(5). [Link]
-
Fourel, I., et al. (1994). Inhibitory effect of 2'-fluoro-5-methyl-beta-L-arabinofuranosyl-uracil on duck hepatitis B virus replication. Antimicrobial agents and chemotherapy, 38(3), 616–618. [Link]
-
Rai, D., et al. (2017). Antiviral Activity of Phytochemicals: A Current Perspective. Frontiers in microbiology, 8, 2481. [Link]
-
Poslu, A. H., et al. (2024). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]
-
Ali, I., et al. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 29(10), 2297. [Link]
-
Lu, H., et al. (2009). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. Clinical Cancer Research, 15(15), 4969-4977. [Link]
-
Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 69-79. [Link]
-
Supuran, C. T. (2020). Top 171 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2019. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1089–1094. [Link]
-
Fusco, L. D. S., et al. (2025). Inhibitory effects of 6-O-palmitoyl-L-ascorbic acid (ASC16) on the enzymatic activity of Bothrops alternatus venom. Archives of toxicology, 1-14. [Link]
-
Calvert, H. (1978). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). Journal of Clinical Pathology, 30(12), 1154-1157. [Link]
Sources
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] ANTI-CANCER ACTIVITIES OF 6-ARYL -5-CYANO-2-THIOURACIL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparison of the synthetic efficiency of different routes to 6-Methyl-5-cyanouracil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic scaffolds is of paramount importance. 6-Methyl-5-cyanouracil, a key intermediate in the synthesis of various bioactive molecules, presents a synthetic challenge that has been approached through several distinct routes. This guide provides a detailed comparison of the most prominent synthetic strategies, offering an in-depth analysis of their efficiency, practicality, and scalability. Experimental data and mechanistic insights are provided to empower researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This guide evaluates two primary synthetic pathways to this compound: a traditional two-step approach commencing with the synthesis of 6-methyluracil followed by cyanation, and a potential one-pot multicomponent reaction strategy. The classical route, while well-established, involves the isolation of an intermediate and the use of potentially hazardous reagents. The multicomponent approach, though theoretically more atom-economical, requires careful optimization for the specific target molecule. This document aims to dissect the nuances of each approach to guide the selection of the most appropriate synthetic route based on laboratory scale, available resources, and desired purity.
Route 1: The Classical Two-Step Synthesis
This well-documented approach involves two distinct stages: the synthesis of the 6-methyluracil core followed by the introduction of the cyano group at the C5 position.
Step 1: Synthesis of 6-Methyluracil
The foundational step in this route is the condensation of ethyl acetoacetate with urea. This reaction, a variation of the Biginelli reaction, provides a reliable method for constructing the pyrimidine ring of 6-methyluracil.[1]
Reaction: Ethyl acetoacetate + Urea → 6-Methyluracil
A widely cited and robust protocol for this transformation is provided by Organic Syntheses.[1] The procedure involves the initial formation of a β-uraminocrotonic ester intermediate, which is then cyclized under basic conditions to yield 6-methyluracil upon acidification.[1]
Experimental Protocol: Synthesis of 6-Methyluracil [1]
-
Intermediate Formation: Finely powdered urea (1.33 moles) is stirred into a mixture of ethyl acetoacetate (1.23 moles), absolute ethanol (25 cc), and a few drops of concentrated hydrochloric acid. The mixture is placed in a vacuum desiccator over concentrated sulfuric acid until completely dry (typically 5-7 days).
-
Cyclization: The dried β-uraminocrotonic ester is added to a solution of sodium hydroxide (2 moles) in water at 95°C.
-
Precipitation: The solution is cooled to 65°C and carefully acidified with concentrated hydrochloric acid, leading to the precipitation of 6-methyluracil.
-
Isolation: The product is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.
Yield: 71-77%[1]
Step 2: Halogenation and Cyanation of 6-Methyluracil
The introduction of the cyano group at the C5 position is typically achieved through a two-step sequence: halogenation of the C5 position followed by a nucleophilic substitution with a cyanide salt.
Sub-step 2a: Halogenation of 6-Methyluracil
The C5 position of the uracil ring is activated towards nucleophilic attack and can be readily halogenated. Bromination is a common choice, yielding 5-bromo-6-methyluracil. Several methods exist for this transformation, including the use of elemental bromine or N-bromosuccinimide (NBS) in various solvents. An efficient method employing oxidative bromination has also been reported.[2][3]
Reaction: 6-Methyluracil + Brominating Agent → 5-Bromo-6-methyluracil
Experimental Protocol: Synthesis of 5-Bromo-6-methyluracil
A mixture of 6-methyluracil, a brominating agent such as N-bromosuccinimide (NBS) or bromine, and a suitable solvent (e.g., acetic acid, chloroform) is stirred at a specific temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization.[4]
Sub-step 2b: Nucleophilic Substitution with Cyanide
The halogenated intermediate, 5-bromo-6-methyluracil, is then subjected to a nucleophilic substitution reaction with a cyanide source, typically sodium or potassium cyanide, to introduce the desired cyano group.[5][6] This reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the displacement of the halide.
Reaction: 5-Bromo-6-methyluracil + NaCN → this compound
Experimental Protocol: Synthesis of this compound
5-Bromo-6-methyluracil is dissolved in a suitable polar aprotic solvent, such as DMF. Sodium cyanide is then added, and the mixture is heated to a temperature that promotes the substitution reaction while minimizing side reactions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by chromatography or recrystallization.
Route 2: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an attractive alternative to traditional multi-step syntheses by combining three or more reactants in a single pot to form a complex product, thereby increasing efficiency and reducing waste.[7] While a specific one-pot synthesis of this compound is not extensively documented, the principles of MCRs, such as the Biginelli reaction, can be adapted.
A plausible MCR approach would involve the condensation of a β-keto nitrile, an aldehyde (or its equivalent), and urea or a urea derivative. For the synthesis of this compound, this would translate to the reaction of 2-cyano-3-oxobutanoate (or a synthetic equivalent), formaldehyde (or a formaldehyde equivalent), and urea.
Hypothetical Reaction: Ethyl 2-cyanoacetoacetate + Urea → this compound
The synthesis of various 5-cyano-6-aryl-2-thiouracil derivatives has been reported via a three-component reaction of ethyl cyanoacetate, an aldehyde, and thiourea, which suggests the feasibility of a similar approach for the target molecule.[8]
Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Multicomponent Reaction (Hypothetical) |
| Overall Yield | Moderate to Good (product of two steps) | Potentially High (one-pot) |
| Number of Steps | 2 (with an intermediate isolation) | 1 |
| Atom Economy | Lower | Higher |
| Reagent Safety | Involves handling of bromine/NBS and toxic cyanides. | Depends on specific reagents, but may avoid handling of elemental halogens. |
| Scalability | Well-established and scalable. | May require significant optimization for large-scale production. |
| Purification | Requires purification of the intermediate and final product. | Potentially simpler purification of the final product. |
| Development Status | Well-documented in literature. | Requires further research and development for this specific target. |
Mechanistic Insights
Route 1: The synthesis of 6-methyluracil proceeds through a well-understood acid-catalyzed condensation followed by an intramolecular cyclization and dehydration. The subsequent halogenation is an electrophilic aromatic substitution on the electron-rich uracil ring. The final cyanation step is a classic SNAr (nucleophilic aromatic substitution) reaction, where the cyanide ion attacks the carbon bearing the halogen, leading to the displacement of the halide.
Route 2: A hypothetical multicomponent reaction would likely proceed through a series of cascade reactions. The initial step would be the condensation of the β-keto nitrile with urea to form a ureide intermediate. This intermediate would then react with the aldehyde equivalent, followed by an intramolecular cyclization and dehydration to form the final pyrimidine ring.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion and Future Perspectives
The classical two-step synthesis of this compound is a reliable and well-established method, providing good overall yields. However, it involves multiple steps, the isolation of an intermediate, and the use of hazardous reagents. The development of a one-pot multicomponent reaction for the direct synthesis of this compound presents a significant opportunity to improve the synthetic efficiency, reduce waste, and enhance the safety profile of the process. Further research into identifying suitable catalysts and optimizing reaction conditions for a multicomponent approach is warranted. Additionally, exploring modern C-H activation techniques for the direct cyanation of 6-methyluracil could offer a more elegant and efficient alternative in the future.[9][10][11][12]
References
- CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents.
-
Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil - ResearchGate. Available at: [Link]
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: [Link]
-
6-methyluracil - Organic Syntheses Procedure. Available at: [Link]
-
SYNTHESIS AND REACTION OF 6-CYANOURACILS. Available at: [Link]
-
Direct Regioselective C-H Cyanation of Purines - MDPI. Available at: [Link]
-
(PDF) Oxidative Halogenation of 6-Methyluracil - ResearchGate. Available at: [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
(PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA) 3 - ResearchGate. Available at: [Link]
-
New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed. Available at: [Link]
-
Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available at: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Available at: [Link]
-
C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC - NIH. Available at: [Link]
-
ethyl cyanoacetate - Organic Syntheses Procedure. Available at: [Link]
-
C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC - NIH. Available at: [Link]
-
Nucleophilic substitution reactions with cyanide - YouTube. Available at: [Link]
-
Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Available at: [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives - ResearchGate. Available at: [Link]
- CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents.
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. Available at: [Link]
-
Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Available at: [Link]
-
Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase - PubMed. Available at: [Link]
-
Diethyl 2-Cyano-3-oxosuccinate - MDPI. Available at: [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. Available at: [Link]
-
An Improved Procedure for Aromatic Cyanation - OUCI. Available at: [Link]
-
aryl nitriles through B(C6F5)3-catalyzed direct cyanation of &alpha - ElectronicsAndBooks. Available at: [Link]
-
Cyanoacetylation of 6-aminouracils. Synthesis of 7-aminopyrido[2,3-d]pyrimidine-2,4,5-triones - ElectronicsAndBooks. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Regioselective C-H Cyanation of Purines [mdpi.com]
- 10. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 6-Methyl-5-cyanouracil and Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of 6-Methyl-5-cyanouracil, a novel uracil derivative, in comparison to established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Our focus is on the objective assessment of cytotoxic and apoptotic effects through validated experimental protocols, providing researchers with the necessary tools to interpret and contextualize preliminary efficacy data.
Introduction: The Rationale for In Vitro Screening
The initial phase of anticancer drug discovery is heavily reliant on robust in vitro screening to identify and prioritize lead compounds.[1] These assays serve as a critical gatekeeper, offering a cost-effective and high-throughput method to evaluate the fundamental biological activity of novel chemical entities before committing to resource-intensive preclinical animal studies.[1][2] Uracil derivatives, due to their structural similarity to endogenous pyrimidines, represent a promising class of compounds that can interfere with nucleic acid metabolism, a key vulnerability in rapidly proliferating cancer cells.[3] This guide compares the efficacy of this compound against agents that represent distinct, clinically validated mechanisms of action.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets of a compound is fundamental to its development. The selected agents for this comparison operate through distinct and well-characterized pathways.
-
This compound (and Uracil Derivatives): As pyrimidine analogs, uracil derivatives primarily function as antimetabolites. They can interfere with the synthesis of DNA and RNA by inhibiting key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase.[4] This disruption leads to a depletion of essential precursors for DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3]
-
Doxorubicin: A member of the anthracycline class, Doxorubicin has a multi-faceted mechanism. Its primary mode of action is the inhibition of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription. By stabilizing the DNA-topoisomerase II complex, Doxorubicin creates double-strand breaks, triggering apoptotic pathways. It also intercalates into the DNA helix and generates reactive oxygen species, contributing to its cytotoxicity.[5]
-
Cisplatin: This platinum-based compound forms covalent adducts with DNA, creating intra- and inter-strand cross-links. These cross-links distort the DNA helix, interfering with replication and transcription processes. The resulting DNA damage activates cellular repair mechanisms, but if the damage is too extensive, it triggers apoptosis.[6]
-
Paclitaxel: A taxane, Paclitaxel disrupts the normal dynamics of the cellular cytoskeleton by binding to and stabilizing microtubules. This prevents the mitotic spindle from disassembling, arresting cells in the M-phase of the cell cycle and ultimately leading to apoptotic cell death.[7][8]
Caption: Comparative mechanisms of action for different anticancer agents.
Quantitative Efficacy: The Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the most common metric for quantifying the in vitro potency of a cytotoxic compound, representing the concentration required to inhibit 50% of cancer cell growth or proliferation. It is crucial to recognize that IC50 values can exhibit significant variability between studies due to differences in cell lines, assay methods, and incubation times.[6][9] The following table presents a compilation of reported IC50 values for the reference compounds across several common cancer cell lines to provide a benchmark for comparison.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Doxorubicin | ~2.50 µM (24h)[5] | > 20 µM (24h)[5] | ~2.92 µM (24h)[5] | ~1.3 - 12.18 µM (24h)[5][10] |
| Cisplatin | ~9.79 µM (72h)[11] | ~7.49 µM (48h)[11] | IC50 varies widely[6] | IC50 varies widely[6] |
| Paclitaxel | ~2.5 - 7.5 nM (24h)[7] | Data Varies | ~5.39 nM[8] | Data Varies |
Note: The data presented are compiled from various sources for illustrative purposes. Direct comparison requires standardized experimental conditions.
Experimental Methodologies: A Guide to In Vitro Assessment
To ensure data integrity and reproducibility, standardized protocols are essential. Here, we detail the methodologies for two primary assays: one to determine cytotoxicity (Sulforhodamine B Assay) and another to confirm the induction of apoptosis (Annexin V/PI Staining).
Experimental Workflow Overview
The overall process for evaluating a novel compound involves a logical progression from initial cytotoxicity screening to more detailed mechanistic studies like apoptosis detection.
Caption: Standard workflow for in vitro anticancer drug screening.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[12] It is a reliable, cost-effective, and robust method for high-throughput screening.[13]
Causality Behind Choices:
-
Fixation with TCA: Trichloroacetic acid (TCA) is a strong acid that precipitates macromolecules, including proteins, while leaving smaller molecules in solution. This step fixes the cells to the plate and ensures that only cellular protein is stained.
-
SRB Staining: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.[14]
-
Solubilization with TRIS base: A basic TRIS buffer is used to release the bound SRB dye from the cellular proteins, allowing it to be quantified by measuring its absorbance.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Add 100 µL of medium containing the test compound (e.g., this compound) and reference drugs at various concentrations (serial dilutions). Also include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for a further 48-72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[13]
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.[15]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.[15] Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM TRIS base solution (pH 10.5) to each well to dissolve the protein-bound dye.[15]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Causality Behind Choices:
-
Annexin V: This is a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[18] This is a key early and specific indicator of apoptosis.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[19]
-
Combined Use: Using Annexin V and PI together allows for differentiation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Primarily necrotic cells (rare).
-
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellets twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Conclusion and Future Directions
This guide provides the foundational framework for assessing the in vitro efficacy of this compound against established anticancer agents. By employing standardized and validated protocols for cytotoxicity and apoptosis, researchers can generate reliable and comparable data. A favorable in vitro profile for this compound, characterized by a low IC50 value and potent induction of apoptosis in cancer cells, would provide a strong rationale for advancing the compound into more complex 3D cell culture models and subsequent in vivo preclinical studies.
References
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]
-
I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. ResearchGate. Available at: [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Taylor & Francis Online. Available at: [Link]
-
(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]
-
Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. Available at: [Link]
-
Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
IC 50 values for cisplatin, curcuminoid, and combination treatments in.... ResearchGate. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
The half maximal inhibitory concentration (IC50) value of paclitaxel.... ResearchGate. Available at: [Link]
-
Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. PubMed. Available at: [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with.... ResearchGate. Available at: [Link]
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Available at: [Link]
-
DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Uracil derivatives reduce the cell viability of breast cancer cell.... ResearchGate. Available at: [Link]
-
SRB assay for measuring target cell killing. Protocols.io. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]
-
Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 ).... ResearchGate. Available at: [Link]
-
Summary of previously published IC 50 values of doxorubicin in.... ResearchGate. Available at: [Link]
-
MTT Cell Assay Protocol. T. Horton Checkpoint lab. Available at: [Link]
-
Sulforhodamine B (SRB) Assay. Creative Bioarray. Available at: [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
-
EFFECT OF URACIL AND ITS DERIVATIVES ON ANTITUMOR ACTIVITY OF 5-FLUOROURACIL AND 1-(2-TETRAHYDROFURYL). J-Stage. Available at: [Link]
-
In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Future Medicine. Available at: [Link]
-
IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. Available at: [Link]
-
In vitro Cancer Drug Screening Services. Visikol. Available at: [Link]
-
The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of.... Oncotarget. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies. Available at: [Link]
-
Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]
-
Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. noblelifesci.com [noblelifesci.com]
- 2. ijcrt.org [ijcrt.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methyl-5-cyanouracil Quantification
<
Introduction: The Critical Role of Accurate Quantification
In the landscape of pharmaceutical development and research, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 6-Methyl-5-cyanouracil, a key heterocyclic compound, serves as a vital building block in the synthesis of various therapeutic agents. Its accurate measurement in different matrices—from raw materials to biological fluids—is paramount. Inaccurate quantification can lead to incorrect dosage, misleading pharmacokinetic (PK) data, and potential batch failures, resulting in significant financial and temporal setbacks.
This guide provides an in-depth comparison of common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More importantly, it outlines a robust framework for the cross-validation of these methods. Cross-validation serves to demonstrate that different analytical procedures can be used for the same intended purpose, ensuring data integrity and comparability across different laboratories, instruments, or even across different phases of a drug's lifecycle.[1][2][3][4] This is a mandate outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles enshrined in the International Council for Harmonisation (ICH) guidelines.[1][5][6]
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation
HPLC-UV is a cornerstone technique in analytical chemistry, prized for its robustness and reliability.[7] The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like this compound, a reversed-phase C18 column is typically the stationary phase of choice.[7] As the mobile phase carries the sample through the column, the analyte interacts with the stationary phase, and its retention time is a characteristic identifier. Upon elution from the column, the analyte passes through a UV detector. Uracil and its derivatives possess a strong UV absorbance, typically around 260 nm, allowing for sensitive and specific detection.[7]
Detailed Experimental Protocol: HPLC-UV
-
Objective: To quantify this compound in a solution with accuracy and precision.
-
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents & Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic Acid, 0.1% solution in ultrapure water.
-
This compound reference standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile. Degas both solutions for 15 minutes.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.[7]
-
Gradient Elution: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. The gradient is crucial for ensuring a sharp peak shape and eluting any potential, more hydrophobic impurities.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Follow with injections of quality control (QC) samples and the unknown samples.
-
Workflow for HPLC-UV Analysis
Caption: Standard workflow for HPLC-UV quantification.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation
LC-MS/MS offers a significant leap in selectivity and sensitivity compared to HPLC-UV.[8][9] The initial separation by LC is identical, but the detection method is profoundly different. As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of this compound (the precursor ion). This isolated ion then travels into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting fragments (product ions) are then analyzed by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to meet two mass-based criteria (precursor and product ion m/z) to be detected, virtually eliminating matrix interference.[10]
Detailed Experimental Protocol: LC-MS/MS
-
Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices like plasma or urine.[11][12]
-
Instrumentation:
-
UPLC/HPLC System.
-
Tandem Quadrupole Mass Spectrometer with an ESI source.
-
-
Reagents & Materials: As per HPLC-UV, with the addition of an internal standard (IS), such as a stable isotope-labeled version of the analyte.
-
Procedure:
-
Mobile Phase & Standard Preparation: Prepare as described for HPLC-UV. The internal standard should be added at a fixed concentration to all standards, QCs, and unknown samples. This is a self-validating step; consistent IS response indicates reliable injection and ionization.
-
Mass Spectrometer Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow) and to identify the precursor ion and the most stable, high-intensity product ion for the MRM transition.
-
Chromatographic Conditions: Similar to HPLC, but often with faster flow rates (e.g., 0.4-0.6 mL/min) and shorter run times compatible with UPLC systems.
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: Positive ESI.
-
Precursor Ion (Q1): m/z for [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific, stable fragment ion.
-
Dwell Time: ~100 ms.
-
-
Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in sample preparation and instrument response.
-
Workflow for LC-MS/MS Analysis
Caption: Standard workflow for LC-MS/MS quantification.
The Core of Trust: A Cross-Validation Protocol
When transitioning methods—for instance, from a robust HPLC-UV method used in process chemistry to a high-sensitivity LC-MS/MS method for bioanalysis—it is essential to demonstrate that the results are comparable and interchangeable.[2] This is the purpose of cross-validation.[1][3]
Logical Framework for Cross-Validation
The fundamental principle is to analyze the same set of samples using both the established (reference) method and the new (comparator) method and compare the results against predefined acceptance criteria.
Caption: Logic flow for cross-validating two analytical methods.
Step-by-Step Cross-Validation Experiment
-
Prepare Validation Samples: Create a single batch of quality control (QC) samples in the relevant matrix (e.g., plasma, process buffer) at a minimum of three concentration levels: Low, Medium, and High.
-
Analyze with Both Methods:
-
Analyze six replicates of each QC level using the fully validated HPLC-UV method.
-
Analyze six replicates of each QC level using the fully validated LC-MS/MS method.
-
-
Data Evaluation:
-
For each method and at each concentration level, calculate the mean concentration and the coefficient of variation (%CV).
-
Calculate the percentage difference between the mean concentrations obtained from the two methods. The formula is: % Difference = (|Mean_MethodA - Mean_MethodB| / ((Mean_MethodA + Mean_MethodB) / 2)) * 100
-
-
Acceptance Criteria: The cross-validation is successful if the mean concentration from the two methods at each QC level agrees within a predefined limit. Per FDA and other guidelines, this is typically ±15% for accuracy and a precision of ≤15% CV.[3][5][6]
Comparative Data Analysis
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis. Below is a summary of expected performance characteristics based on established principles for similar analytes.[11][13][14]
| Parameter | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Specificity | Good | Excellent | LC-MS/MS uses a dual-filter system (precursor/product ion) which is inherently more selective than single-wavelength UV detection, minimizing interference from co-eluting matrix components. |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity. The use of an internal standard in LC-MS/MS often improves precision, leading to a slightly higher correlation coefficient. |
| Accuracy (% Bias) | < 15% | < 15% | Both methods are capable of high accuracy when properly validated. The acceptance criterion is typically set by regulatory guidelines.[5][6] |
| Precision (%CV) | < 15% | < 15% | As with accuracy, both methods must meet the same regulatory standards for precision. The internal standard in LC-MS/MS helps mitigate variability. |
| LOQ (µg/mL) | ~0.5 - 1.0 | ~0.001 - 0.01 | Mass spectrometers are fundamentally more sensitive detectors than UV detectors, allowing for the measurement of much lower concentrations, which is critical for bioanalysis. |
| Robustness | High | Moderate | HPLC-UV systems are generally simpler and more resilient to minor changes in mobile phase composition or matrix effects. MS systems can be sensitive to ion suppression from the matrix. |
| Cost & Complexity | Lower | Higher | LC-MS/MS instruments are more expensive to purchase and maintain, and require more specialized operator expertise. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The selection of the appropriate method is a strategic decision based on the analytical objective.
-
HPLC-UV is the method of choice for:
-
In-process controls and release testing of raw materials or final products where concentrations are relatively high.
-
Routine quality control environments where robustness, ease of use, and lower operational cost are priorities.
-
-
LC-MS/MS is indispensable for:
A robust cross-validation study is not an optional exercise; it is a mandatory component of the analytical lifecycle that ensures data continuity and integrity.[1][15] By demonstrating the interchangeability of methods under defined criteria, organizations can confidently transition assays across departments and development phases, secure in the knowledge that their data is consistent, reliable, and defensible.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][5][6]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][1]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: The AAPS Journal / National Institutes of Health (NIH) URL: [Link][3]
-
Title: An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice Source: Journal of Chromatography B / PubMed URL: [Link][13]
-
Title: Uracil HPLC Analysis: Trusted Techniques for Industrial Labs Source: pharma-ingredients.com URL: [Link][7]
-
Title: LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients Source: Biomedical Chromatography / PubMed URL: [Link][11]
-
Title: Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine Source: Journal of the Food Hygienic Society of Japan / PubMed URL: [Link][12]
-
Title: A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS Source: Phenomenex URL: [Link][14]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][15]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs-pharma ingredients [hbgxchemical.com]
- 8. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-5-cyanouracil
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For compounds like 6-Methyl-5-cyanouracil (CAS 5900-40-3), a key intermediate in pharmaceutical research[1], the disposal process is as critical as its application. The presence of the cyanouracil moiety necessitates a rigorous, informed approach to waste management to protect laboratory personnel and the environment. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Core Principles: Hazard Assessment and Exposure Control
Understanding the inherent risks of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is not fully detailed in all safety data sheets[2], its structure as a cyanated organic compound demands that it be handled as a hazardous substance. The primary concern is the potential for the cyanide group to react with acids, which can liberate highly toxic hydrogen cyanide (HCN) gas[3][4][5]. Therefore, all procedures must be designed to prevent such reactions.
Engineering Controls
All handling of this compound, from weighing solid material to preparing solutions and managing waste, must be conducted within a certified chemical fume hood.[3][5][6] This is a non-negotiable control to minimize the risk of inhalation exposure to the powder or any potential off-gassing.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is the user's primary defense against direct exposure.[7] Adherence to OSHA's laboratory standards is mandatory.[8][9][10]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved recommended. | Prevents skin contact. If contaminated, gloves must be removed immediately and disposed of as hazardous waste.[4][5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Use if there is a risk of exceeding exposure limits or if dust formation is significant.[2] |
Waste Management: A Step-by-Step Protocol
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper identification and management of hazardous waste from "cradle to grave".[11][12] All waste containing this compound must be treated as hazardous chemical waste.[2][3]
Waste Segregation: The First Critical Step
Proper segregation is essential to prevent dangerous chemical reactions within waste containers.[13]
-
Dedicated Cyanide Waste: All waste streams (solid and liquid) containing this compound must be collected in dedicated containers used exclusively for cyanide-containing waste.[3][6]
-
Solid vs. Liquid: Solid waste (e.g., contaminated gloves, weigh boats, paper towels) must be collected separately from liquid waste.[3][6]
-
NO ACIDS: Under no circumstances should acidic waste be mixed with cyanide-containing waste. The waste container must be explicitly labeled "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS."[5][6]
Waste Container & Labeling Requirements
-
Container Integrity: Use only approved, leak-proof containers that can be tightly sealed. Containers must be kept closed except when adding waste.[11][12]
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound Waste"
-
The specific hazard(s): "Toxic"
-
A clear warning: "NO ACIDS"
-
The date waste was first added.
-
Decontamination of Labware and Surfaces
Glassware and surfaces that have come into contact with this compound must be decontaminated to ensure the removal of residual cyanide. This is a critical step to prevent cross-contamination and accidental exposure.
Protocol for Decontamination:
-
Initial Rinse (within a fume hood): Rinse all contaminated glassware or surfaces first with a pH 10 buffer solution or a dilute sodium hydroxide solution (0.1 to 1 M).[3][4] This ensures an alkaline environment, preventing HCN formation. Collect this initial rinsate as cyanide-containing liquid hazardous waste.[4]
-
Oxidative Treatment (within a fume hood): Following the initial alkaline rinse, carefully rinse the items with a freshly prepared 10% bleach solution (sodium hypochlorite) that has been adjusted to a pH of 10 or higher.[3][5] This alkaline bleach solution oxidizes the cyanide group to the much less toxic cyanate ion (CNO⁻).
-
Causality: Performing this oxidation step under alkaline conditions (pH > 10) is crucial. At a lower pH, this reaction can evolve toxic cyanogen chloride (CNCl) gas.[5]
-
-
Collection of Treatment Rinsate: The bleach rinsate should also be collected as hazardous waste. While the cyanide is treated, the solution still requires proper disposal.[5]
-
Final Cleaning: After the decontamination rinses, the glassware can be washed with soap and water.[4][5]
Emergency Procedures
Preparedness is paramount when working with hazardous chemicals.[7]
| Emergency Scenario | Immediate Action Protocol |
| Small Spill (inside fume hood) | 1. Alert others in the lab. Do not work alone.[3][6] 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (for liquids) or carefully sweep up (for solids).[4][14] 3. Decontaminate the area using the protocol in Section 2.3. 4. Collect all cleanup materials in a sealed bag or container and dispose of as solid cyanide hazardous waste.[4][5] |
| Large Spill / Spill Outside Hood | 1. EVACUATE the immediate area. Alert all personnel to leave.[3][4] 2. If safe to do so, close the laboratory door to contain any potential vapors. 3. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][14] |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][14] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling materials contaminated with this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . University of Alabama at Birmingham. [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
-
This compound | CAS 5900-40-3 . American Elements. [Link]
-
Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg. [Link]
-
Cyanides . Division of Research Safety - University of Illinois. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management . Arkansas State University. [Link]
-
Chemical Waste Disposal Guidelines . Amherst College. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin–Madison. [Link]
-
This compound . MySkinRecipes. [Link]
-
Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% . Cole-Parmer. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ipgsf.com [ipgsf.com]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. osha.gov [osha.gov]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 6-Methyl-5-cyanouracil
An In-Depth Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operation, and Disposal of 6-Methyl-5-cyanouracil.
In the landscape of pharmaceutical research and development, novel compounds are the bedrock of innovation. Among these, this compound, a pyrimidine derivative, holds potential in various therapeutic areas. However, its structural similarity to cytotoxic agents necessitates a profound respect for its potential hazards. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence. As a Senior Application Scientist, the aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
The Rationale Behind Rigorous PPE: Understanding the Risks
The following protocols are designed as a self-validating system, where each step is a critical control point in minimizing exposure and ensuring a safe laboratory environment.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and most tangible barrier between the researcher and the chemical.[6] However, its effectiveness is entirely dependent on correct selection and consistent use.
Primary Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove in case of contamination without exposing the skin.[4][6] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][5][8] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The disposable nature eliminates the risk of cross-contamination through laundering.[5][6] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Essential when handling the powdered form of the compound to prevent inhalation of fine particles.[6] |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Weighing to Dissolution
Handling Powdered this compound:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work surface is covered with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, analytical balance inside the fume hood. Handle the container with care to avoid generating airborne dust.
-
Transfer: Utilize a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the primary container.
Dissolving this compound:
-
Solvent Addition: Add the solvent to the vessel containing the weighed powder slowly to prevent splashing.
-
Mixing: Use a vortex mixer or magnetic stirrer within the fume hood. Ensure the container is securely capped during mixing.
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure or a spill, a swift and informed response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8][9] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[2][3][8] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention. |
Spill Management
A chemical spill should be treated with immediate and decisive action to contain and neutralize the hazard.
Caption: Chemical Spill Response Workflow
For a minor spill (a few milligrams), use a chemical spill kit to absorb the material. For a major spill, evacuate the area and follow your institution's emergency response protocol.[11][12][13][14] All materials used for cleanup must be disposed of as hazardous waste.[9]
Disposal Plan: A Cradle-to-Grave Responsibility
The lifecycle of a chemical in the laboratory does not end after its use in an experiment. Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and contaminated weighing paper, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Procedure:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[15] Follow all local, state, and federal regulations for the disposal of chemical waste.[10]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound, and indeed any novel chemical compound, is not merely a matter of following a set of rules. It is about cultivating a deep-seated understanding of the potential risks and a proactive approach to mitigating them. By internalizing the principles outlined in this guide, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. This commitment to safety is the hallmark of a trustworthy and authoritative laboratory environment.
References
- Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
- Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6).
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2).
- Safe handling of cytotoxic drugs in the workplace - HSE. (2024, November 14).
- This compound | CAS 5900-40-3 | AMERICAN ELEMENTS ®. (n.d.).
- 2 - SAFETY DATA SHEET. (2024, March 29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Emergency and Spill Response Procedures - Auburn University. (n.d.).
- Chemical Spill Response Procedure - University of Manitoba. (n.d.).
- Chemical Spill Response Plan. (2025, March 12).
- Safety Data Sheet - Cayman Chemical. (2025, November 21).
- Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 6-AMINO-1-METHYL-5-NITROSOURACIL. (2011, April 1).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. canbipharm.com [canbipharm.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. fishersci.com [fishersci.com]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. umanitoba.ca [umanitoba.ca]
- 14. inside.lanecc.edu [inside.lanecc.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
